Methyl 2-bromo-4-fluoro-6-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-4-fluoro-6-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLWZNNKJCBLHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 2-bromo-4-fluoro-6-methylbenzoate CAS number
Technical Monograph: Methyl 2-bromo-4-fluoro-6-methylbenzoate
Part 1: Executive Summary & Strategic Utility
This compound (CAS: 1262396-04-2 ) is a highly specialized polysubstituted benzene scaffold used primarily in the synthesis of sterically congested biaryl systems. Its structural uniqueness lies in the ortho-disubstitution pattern flanking the ester group: a bromine atom at the C2 position and a methyl group at the C6 position.
This "molecular clamp" configuration makes it a critical building block for:
-
Atropisomeric Drug Design: The steric bulk at the ortho positions restricts rotation around the aryl-carbonyl bond, facilitating the creation of axially chiral intermediates often required in kinase inhibitors (e.g., KRAS, EGFR).
-
Regioselective Functionalization: The electronic differentiation between the labile C2-Bromine (amenable to cross-coupling) and the stable C4-Fluorine (metabolic blocker) allows for sequential, orthogonal functionalization.
Part 2: Chemical Identity & Physical Properties
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1262396-04-2 |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| SMILES | COC(=O)C1=C(C)C=C(F)C=C1Br |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Key Precursor | 2-Bromo-4-fluoro-6-methylbenzoic acid (CAS 1003709-47-4) |
Part 3: Synthesis & Manufacturing Architecture
The synthesis of this ester typically follows a convergent route starting from aniline derivatives, leveraging the Sandmeyer reaction to install the halogen/nitrile functionality, followed by hydrolysis and esterification.
Mechanism of Action: The Steric Challenge
Direct bromination of methyl 4-fluoro-2-methylbenzoate often yields a mixture of isomers due to competing directing effects. Therefore, the most reliable industrial route proceeds via the Sandmeyer transformation of 2-amino-4-fluoro-6-methylbenzoic acid or its nitrile equivalent.
Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis from the aniline precursor via Sandmeyer bromination followed by Fischer esterification.[1][2][3][4][5][6][7][8][9][10]
Part 4: Reactivity Profile & Applications
The core utility of this compound is its role as an electrophile in Palladium-catalyzed cross-coupling reactions. However, the steric hindrance provided by the C6-Methyl group and the ester moiety makes standard Suzuki conditions sluggish.
Critical Reactivity Nodes
-
C2-Bromine (Electrophile): The primary site for Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings. Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.
-
Ester Moiety (Electrophile): Susceptible to nucleophilic attack (Grignard addition) or hydrolysis. In biaryl synthesis, this group is often preserved to serve as a handle for heterocycle formation later.
-
C4-Fluorine (Stabilizer): Generally inert under coupling conditions; serves to modulate pKa and metabolic stability in the final drug candidate.
Visualization: Functionalization Logic
Figure 2: Reactivity map highlighting the primary synthetic utility (Suzuki coupling) versus secondary transformations.
Part 5: Experimental Protocols
Protocol A: Synthesis via Fischer Esterification
Use this protocol to convert the acid precursor (CAS 1003709-47-4) to the target ester.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2-bromo-4-fluoro-6-methylbenzoic acid (10.0 g, 42.9 mmol) and Methanol (anhydrous, 100 mL).
-
Catalyst Addition: Carefully add Concentrated Sulfuric Acid (1.0 mL) dropwise while stirring. Caution: Exothermic.
-
Reaction: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the starting material is consumed.
-
Workup:
-
Cool to room temperature and concentrate under reduced pressure to remove excess methanol.
-
Dilute the residue with EtOAc (100 mL) and wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize acid traces.
-
Wash with Brine (50 mL), dry over Na₂SO₄, and concentrate.
-
-
Purification: If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).
-
Yield: Expect 9.5–10.2 g (90–96%) of a white solid.
Protocol B: Optimized Suzuki Coupling (Sterically Hindered)
Use this protocol to couple the ester with an aryl boronic acid.
-
Reagents:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Aryl-B(OH)₂ (1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃ / SPhos (for highly hindered partners).
-
Base: K₃PO₄ (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
-
Procedure:
-
Degas the solvent mixture with Nitrogen for 15 minutes.
-
Add all solids to a pressure vial.
-
Add the solvent and seal the vial.
-
Heat to 90–100°C for 18 hours.
-
-
Note: The presence of the ortho-methyl group requires higher temperatures and more active catalysts than standard couplings.
Part 6: Safety & Handling (GHS Standards)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Handle in a fume hood. Avoid dust formation. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Part 7: References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71744219 (Isomer Analog). Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Suzuki Coupling of Sterically Hindered Aryl Halides. Retrieved from [Link]
Sources
- 1. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 4. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]
- 5. EP2739621B1 - 2-acylaminothiazole compound crystals - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ossila.com [ossila.com]
- 8. US2885396A - N-glycosides of 5-fluorouracil - Google Patents [patents.google.com]
- 9. 1262396-04-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 10. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
Methyl 2-bromo-4-fluoro-6-methylbenzoate: A Strategic Scaffold for Kinase Inhibitor Design
This technical guide details the chemical properties, synthetic pathways, and medicinal chemistry applications of Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS: 1427409-40-2).
Executive Summary
This compound is a highly functionalized tetra-substituted benzene derivative. Its value in drug discovery lies in its orthogonal reactivity profile : it possesses three distinct chemical handles—an aryl bromide, an activated aryl fluoride, and a sterically hindered ester—that allow for sequential, regioselective functionalization. It is a critical intermediate in the synthesis of Mnk1/2 inhibitors (e.g., isoquinolones) and serves as a precursor for atropisomeric scaffolds due to the restricted rotation imposed by the 2,6-substitution pattern.
Structural & Physicochemical Profile
The molecule is defined by a "push-pull" electronic system and significant steric crowding. The ortho-methyl and ortho-bromo substituents create a "molecular gate" around the ester, influencing both its hydrolytic stability and the planarity of the carbonyl group relative to the aromatic ring.
Physicochemical Data Table
| Property | Value / Description |
| CAS Number | 1427409-40-2 |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Physical State | Low-melting solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Electronic Character | Electron-deficient ring (activated for SNAr at C4) |
| Steric Profile | High steric hindrance at C1 (Ester) and C2 (Bromide) |
| Key Hazards | Irritant (H315, H319), STOT SE 3 (H335) |
Structural Analysis
-
Steric Locking: The 2-bromo and 6-methyl groups force the methyl ester out of planarity with the benzene ring. This conformation minimizes conjugation, increasing the carbonyl's electrophilicity while simultaneously blocking nucleophilic attack via steric shielding.
-
Electronic Activation: The 4-fluoro substituent is activated by the electron-withdrawing ester (para) and the inductive effect of the bromide (meta), making it a prime candidate for Nucleophilic Aromatic Substitution (SNAr).
Synthetic Access & Methodology
Synthesis typically proceeds via the modification of aniline precursors to establish the dense functionalization pattern before esterification. The most robust route involves a Sandmeyer reaction sequence starting from 2-bromo-4-fluoro-6-methylaniline.
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic pathway from aniline precursor via diazonium intermediate.
Alternative Route: Friedel-Crafts
An alternative industrial route involves the Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride, followed by hydrolysis to the acid and subsequent bromination. While scalable, this route often requires rigorous separation of isomers.
Reactivity & Functionalization Strategies
The core value of this scaffold is its ability to undergo chemoselective diversification . Researchers can manipulate specific sites without affecting others by carefully selecting reaction conditions.
Orthogonal Reactivity Map (DOT Diagram)
Figure 2: Divergent reactivity profile allowing sequential functionalization.
Site A: C2-Bromide (Suzuki/Buchwald Coupling)
Due to the ortho-methyl and ortho-ester groups, the C2 position is sterically congested.
-
Challenge: Oxidative addition is slow; reductive elimination can be hindered.
-
Solution: Use electron-rich, bulky phosphine ligands like S-Phos or X-Phos , or N-heterocyclic carbene (NHC) precursors (e.g., Pd-PEPPSI). These catalysts facilitate the coupling of sterically demanding substrates.[1]
Site B: C4-Fluoride (SNAr)
The 4-fluoro position is highly activated.
-
Reagent Scope: Primary and secondary amines, thiols, and alkoxides.
-
Selectivity: SNAr occurs readily at C4 without disturbing the C2-bromide or the ester, provided the temperature is controlled (< 80°C).
Site C: C1-Ester (Hydrolysis/Reduction)
-
Hydrolysis: Requires forcing conditions (e.g., LiOH in MeOH/H₂O at reflux) due to the "blocking" effect of the 2,6-substituents.
-
Reduction: Can be reduced to the benzyl alcohol using DIBAL-H or LiBH₄, serving as a pivot point for heterocycle formation (e.g., isoquinolones).
Applications in Medicinal Chemistry
Mnk1/2 Inhibitor Synthesis
This scaffold is a documented intermediate for inhibitors of MAPK interacting kinases (Mnk1 and Mnk2) . The 2,6-substitution pattern creates a twisted conformation that fits into specific hydrophobic pockets of the kinase ATP-binding site, while the 4-fluoro group allows for the introduction of solubilizing tails via SNAr.
Atropisomerism
The restricted rotation of the phenyl-carbonyl bond (or phenyl-aryl bond after Suzuki coupling) can lead to atropisomers. In modern drug design, controlling axial chirality is crucial to prevent metabolic racemization. This scaffold provides the necessary steric bulk (Br/Me) to lock conformation in biaryl systems.
Experimental Protocols
Protocol A: SNAr Displacement of Fluoride
Validates the activation of the C4 position.
-
Setup: Dissolve this compound (1.0 eq) in anhydrous DMSO (0.5 M).
-
Addition: Add K₂CO₃ (2.0 eq) followed by the amine nucleophile (e.g., morpholine, 1.2 eq).
-
Reaction: Stir at 60°C for 4–6 hours. Monitor by LC-MS (Target: replacement of F with amine).
-
Workup: Dilute with water, extract with EtOAc. The ester and bromide remain intact.
Protocol B: Sterically Demanding Suzuki Coupling
Overcoming the 2,6-steric barrier.
-
Catalyst System: Pd(OAc)₂ (5 mol%) + S-Phos (10 mol%) OR Pd(dppf)Cl₂ (for less hindered boronic acids).
-
Solvent/Base: 1,4-Dioxane/Water (4:1) with K₃PO₄ (3.0 eq).
-
Procedure:
-
Degas solvents thoroughly with Argon.
-
Add this compound (1.0 eq) and Arylboronic acid (1.5 eq).
-
Heat to 90–100°C for 12–16 hours.
-
-
Note: If conversion is low, switch to Pd-PEPPSI-IPr catalyst to boost the oxidative addition rate.
References
-
Bocsci . Methyl 4-Bromo-2-fluoro-6-methylbenzoate Product Information. Retrieved from
-
BenchChem . Application Notes for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone (Analogous Reactivity). Retrieved from
-
PubChem . Methyl 4-bromo-2-fluoro-6-methylbenzoate (Compound Summary). National Library of Medicine. Retrieved from
-
BLD Pharm . Safety and Handling Data for Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from
-
Organic Chemistry Portal . Suzuki Coupling Mechanism and Conditions for Hindered Substrates. Retrieved from
Sources
An In-depth Technical Guide to Methyl 2-bromo-4-fluoro-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, spectral data, synthesis, and handling of Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS No. 1262396-04-2). This halogenated aromatic ester is a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of more complex molecules.
Physicochemical Properties
This compound is a substituted aromatic compound with the molecular formula C₉H₈BrFO₂.[1] Its structure, featuring bromo, fluoro, and methyl substituents on the benzene ring, provides multiple reactive sites for further chemical modifications.
| Property | Value | Source(s) |
| CAS Number | 1262396-04-2 | [1][2] |
| Molecular Formula | C₉H₈BrFO₂ | [1][2][3] |
| Molecular Weight | 247.06 g/mol | [1][2][3] |
| Boiling Point | 255.6 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Flash Point | 108.4 ± 25.9 °C | [3] |
| Melting Point | Not available | [3] |
| Solubility | Data for the specific compound is not readily available. However, a related compound, Methyl 2-bromo-4-fluorobenzoate, is slightly soluble in water and easily soluble in organic solvents such as ethanol, methanol, and ether.[4] |
Spectral Data
Spectral analysis is crucial for the verification of the identity and purity of the compound. Below is the available spectral data for this compound.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.18 (dd, 1H, Ar-H)
-
δ 6.91 (dd, 1H, Ar-H)
-
δ 3.96 (s, 3H, OCH₃)
-
δ 2.35 (s, 3H, CH₃)
-
Synthesis Protocol
This compound can be synthesized from 2-bromo-4-fluoro-6-methylbenzoic acid and iodomethane. The following protocol is a standard procedure for this esterification reaction.
Experimental Workflow: Esterification of 2-bromo-4-fluoro-6-methylbenzoic acid
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
-
Reaction Setup: In a suitable reaction vessel, combine 2-bromo-4-fluoro-6-methylbenzoic acid (1.0 eq), anhydrous potassium carbonate (1.5 eq), and iodomethane (2.0 eq) in N,N-dimethylformamide.
-
Reaction: Stir the mixture vigorously at 20°C for approximately 23 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, pour the reaction suspension into water to precipitate the product and perform a liquid-liquid separation. Extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting this compound can be further purified if necessary, although the described procedure reports a high yield of the unpurified product.
Safety and Handling
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Wear chemically resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6]
Applications in Drug Discovery and Development
Halogenated benzoic acid esters are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine and fluorine atoms in this compound allows for a variety of chemical transformations, making it a valuable building block.
-
Cross-Coupling Reactions: The bromo substituent can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a fundamental strategy in the construction of complex molecular scaffolds for drug candidates.[7]
-
Intermediate for Active Pharmaceutical Ingredients (APIs): This compound serves as a key starting material or intermediate in multi-step syntheses of APIs. A structurally related compound, 4-bromoacetyl-2-methyl benzoate, is a precursor for the synthesis of Fluralaner, an ectoparasiticide.[8] This highlights the utility of such bromo-methyl-benzoate scaffolds in the development of bioactive molecules.
-
Scaffold for Medicinal Chemistry: The substituted benzene ring provides a rigid core that can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs.
By providing a versatile and reactive chemical handle, this compound is a valuable tool for chemists working on the synthesis of novel compounds with potential therapeutic applications.
References
- Vertex AI Search, "Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier", accessed on 2026-01-30.
-
Chemsrc, "this compound", [Link], accessed on 2026-01-30.
-
PubChem, "Methyl 4-bromo-2-fluoro-6-methylbenzoate", [Link], accessed on 2026-01-30.
-
Capot Chemical, "MSDS of Methyl 2-bromo-4-fluorobenzoate", [Link], accessed on 2026-01-30.
- Google Patents, "CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid", , accessed on 2026-01-30.
- Google Patents, "Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester", , accessed on 2026-01-30.
-
The Royal Society of Chemistry, "Supporting Information", [Link], accessed on 2026-01-30.
-
NINGBO INNO PHARMCHEM CO.,LTD., "Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate", [Link], accessed on 2026-01-30.
Sources
- 1. Methyl 2-bromo-4-methylbenzoate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]
- 5. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. nbinno.com [nbinno.com]
- 8. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
Strategic Utilization of Methyl 2-bromo-4-fluoro-6-methylbenzoate in Medicinal Chemistry
Executive Summary & Molecular Identity[1]
Methyl 2-bromo-4-fluoro-6-methylbenzoate is a highly functionalized aromatic scaffold used primarily as a building block in the synthesis of pharmaceutical intermediates and agrochemicals. Its structural uniqueness lies in the 2,6-disubstitution pattern (bromine and methyl) flanking the ester moiety. This "ortho-ortho" substitution creates significant steric hindrance around the carbonyl carbon, imparting exceptional hydrolytic stability—a desirable trait for modulating metabolic half-life in drug discovery.
Molecular Specification
| Parameter | Value |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 247.06 g/mol |
| Monoisotopic Mass | 245.97 Da ( |
| Parent Acid CAS | 1003709-47-4 (2-bromo-4-fluoro-6-methylbenzoic acid) |
| Predicted LogP | ~2.9 |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
Structural Functional Analysis
The molecule acts as a tri-functional platform. The diagram below illustrates the specific utility of each substituent in a medicinal chemistry campaign.
Figure 1: Functional group analysis highlighting the steric shielding of the ester by C2 and C6 substituents.
Physicochemical Profile & Drug-Likeness
In the context of Fragment-Based Drug Discovery (FBDD), this molecule occupies a "sweet spot."
-
Molecular Weight (247.06 Da): Well below the "Rule of 3" cutoff (300 Da), allowing for significant downstream elaboration without violating Lipinski’s Rule of 5.
-
Lipophilicity: The presence of the methyl and bromine groups increases lipophilicity (cLogP ~2.9), facilitating membrane permeability.
-
Electronic Character: The C4-Fluorine atom exerts an inductive electron-withdrawing effect (-I), which deactivates the ring slightly but stabilizes the molecule against oxidative metabolism at the para-position (a common metabolic soft spot).
Synthetic Methodologies
The synthesis of this compound generally proceeds via the esterification of its parent acid, 2-bromo-4-fluoro-6-methylbenzoic acid . Due to the steric hindrance at the C1 position, standard Fischer esterification (refluxing in MeOH with
Protocol A: Base-Mediated Alkylation (Recommended)
This method uses Methyl Iodide (
Reagents:
-
Substrate: 2-bromo-4-fluoro-6-methylbenzoic acid (1.0 eq)
-
Electrophile: Methyl Iodide (MeI) (1.5 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of the parent acid in 20 mL of anhydrous DMF under an inert atmosphere (
). -
Deprotonation: Add powdered
(20 mmol). Stir at room temperature for 15 minutes to generate the carboxylate anion. -
Alkylation: Dropwise add MeI (15 mmol). Caution: MeI is a suspected carcinogen; use a fume hood.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[2]
-
Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.[1][3] -
Purification: If necessary, purify via silica gel flash chromatography.
Protocol B: Acid Synthesis (Upstream)
If the parent acid is unavailable, it is typically synthesized from 2-amino-4-fluoro-6-methylbenzoic acid via a Sandmeyer-type reaction.
Figure 2: Synthetic route from aniline precursor to final ester.
Divergent Applications in Drug Design
The strategic value of this molecule lies in its ability to undergo orthogonal chemical transformations.
Palladium-Catalyzed Cross-Coupling
The C2-Bromine is the most reactive handle. Despite the ortho-methyl group, Suzuki-Miyaura or Buchwald-Hartwig couplings are feasible using modern phosphine ligands (e.g., XPhos, SPhos) designed to overcome steric hindrance.
-
Application: Introduction of biaryl systems common in kinase inhibitors.
Nucleophilic Aromatic Substitution ( )
The C4-Fluorine is activated by the electron-withdrawing ester group at the para-position (relative to the fluorine? No, F is at 4, Ester is at 1. They are para to each other).
-
Mechanism: The ester withdraws electron density from the ring, making the C4 position susceptible to nucleophilic attack by amines or thiols, displacing the fluoride.
-
Selectivity:
will occur exclusively at C4 (F) rather than C2 (Br) under standard conditions.
Atropisomerism Considerations
The 2,6-substitution pattern (Br and Me) creates a rotationally restricted axis between the phenyl ring and the carbonyl carbon. While the methyl ester itself rotates, if this molecule is converted to an amide (via hydrolysis and coupling) with a bulky amine, the resulting amide may exhibit atropisomerism . This is a critical consideration in modern drug approval, as stable atropisomers must be treated as chiral entities.
Figure 3: Divergent synthetic pathways available from the core scaffold.
Analytical Characterization & Quality Control
To validate the synthesis of this compound, the following analytical signatures are expected:
Mass Spectrometry (LC-MS)[3]
-
Isotopic Pattern: A characteristic 1:1 doublet for the molecular ion (
and ) due to and isotopes. -
Peaks: 246 and 248 m/z.
Nuclear Magnetic Resonance ( -NMR)
-
Solvent:
or . -
Aromatic Region: Two doublets (or multiplets) for the aromatic protons at C3 and C5. The coupling constants (
) will be significant (typically 8–10 Hz). -
Aliphatic Region:
-
Singlet at
ppm (3H, ). -
Singlet at
ppm (3H, ).
-
Safety & Handling
-
Hazard Identification: As an alkyl bromide and fluorinated compound, treat as an irritant to eyes, respiratory system, and skin.
-
Reactivity: Avoid strong oxidizing agents. The ester is stable but can hydrolyze under strongly basic conditions.
-
Storage: Store in a cool, dry place under inert gas. Light sensitivity is possible due to the bromine; amber vials are recommended.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71744219, Methyl 4-bromo-2-fluoro-6-methylbenzoate. (Note: Isomer reference for property comparison). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
Sources
An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-4-fluoro-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic pathway for methyl 2-bromo-4-fluoro-6-methylbenzoate, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in two key stages: the preparation of the carboxylic acid precursor, 2-bromo-4-fluoro-6-methylbenzoic acid, followed by its esterification to the final product. This document will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and offer insights into the rationale behind the procedural choices.
Introduction: The Significance of Substituted Benzoates
Substituted benzoic acid esters, such as this compound, are crucial intermediates in the synthesis of complex organic molecules. The specific arrangement of bromo, fluoro, and methyl groups on the benzene ring offers multiple points for further functionalization, making it a versatile scaffold for the development of novel pharmaceuticals and functional materials. The strategic placement of these substituents can significantly influence the physicochemical properties and biological activity of the final compounds.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-bromo-4-fluoro-6-methylbenzoic acid. The second step is the esterification of this carboxylic acid to yield the desired methyl ester.
Caption: A two-step synthetic pathway to this compound.
Step 1: Synthesis of 2-bromo-4-fluoro-6-methylbenzoic acid
The synthesis of the carboxylic acid intermediate, 2-bromo-4-fluoro-6-methylbenzoic acid (CAS Number: 1003709-47-4), is a critical first step.[1] While multiple routes to substituted benzoic acids exist, a common strategy involves the direct bromination of a suitable precursor. In this case, 2-fluoro-6-methylbenzoic acid serves as a logical starting material.[2]
Experimental Protocol: Bromination of 2-fluoro-6-methylbenzoic acid
This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-fluoro-6-methylbenzoic acid in a suitable solvent such as glacial acetic acid.
-
Bromination: While stirring, slowly add a solution of bromine in glacial acetic acid from the dropping funnel. The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is poured into ice-water to precipitate the crude product. The precipitate is then collected by vacuum filtration and washed with cold water to remove any remaining acid and bromine.
-
Purification: The crude 2-bromo-4-fluoro-6-methylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
Mechanistic Insights: Electrophilic Aromatic Substitution
The bromination of 2-fluoro-6-methylbenzoic acid is an example of an electrophilic aromatic substitution reaction. The bromine molecule is polarized by the Lewis acid catalyst (often iron filings or FeBr3, though acetic acid can also facilitate the reaction), generating a more electrophilic bromine species. The aromatic ring of the benzoic acid derivative then acts as a nucleophile, attacking the electrophilic bromine. The directing effects of the existing substituents (fluoro, methyl, and carboxylic acid) will determine the position of bromination. The ortho, para-directing effects of the methyl and fluoro groups, and the meta-directing effect of the carboxylic acid group, will influence the regioselectivity of the reaction.
Step 2: Esterification to this compound
The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. This can be achieved through several standard esterification methods. A common and effective method is the reaction with an alkylating agent like iodomethane in the presence of a base.[3]
Experimental Protocol: Fischer Esterification
A classic and reliable method for this transformation is the Fischer esterification.
-
Reaction Setup: To a solution of 2-bromo-4-fluoro-6-methylbenzoic acid in an excess of methanol, slowly add a catalytic amount of concentrated sulfuric acid.[4][5]
-
Reaction: The mixture is then heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.[6][7] The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.[8]
-
Purification: The crude this compound can be purified by column chromatography on silica gel to afford the pure product.
Alternative Esterification Protocol: Using Iodomethane
An alternative method involves the use of iodomethane and a base.
-
Reaction Setup: A mixture of 2-bromo-4-fluoro-6-methylbenzoic acid and potassium carbonate in a polar aprotic solvent such as anhydrous dimethylformamide (DMF) is prepared.[8]
-
Reaction: Iodomethane is added to the mixture, and it is stirred at room temperature for several hours until the reaction is complete, as indicated by TLC.[8]
-
Work-up: The reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.[8] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[8]
-
Purification: The crude product is purified by column chromatography on silica gel.
Mechanistic Insights: Nucleophilic Acyl Substitution
Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product side, an excess of the alcohol is typically used, or water is removed as it is formed.[5][6]
In the iodomethane method, the base (potassium carbonate) deprotonates the carboxylic acid to form a carboxylate anion. This carboxylate then acts as a nucleophile and attacks the electrophilic methyl group of iodomethane in an SN2 reaction to form the methyl ester.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Bromo-4-fluoro-6-methylbenzoic acid | C8H6BrFO2 | 233.04 | 1003709-47-4 |
| This compound | C9H8BrFO2 | 247.06 | Not available |
Conclusion
The synthesis of this compound presented here is a robust and adaptable pathway for researchers in organic and medicinal chemistry. By understanding the underlying principles of electrophilic aromatic substitution and nucleophilic acyl substitution, chemists can optimize these procedures to achieve high yields and purity. The versatility of the final product as a synthetic intermediate underscores the importance of reliable and well-documented synthetic routes.
References
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]
-
Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link]
-
PubChem. 2-Bromo-4-fluoro-6-methylbenzoic acid. [Link]
-
PubChem. 4-Bromo-2-fluoro-6-methylbenzoic acid. [Link]
-
University of Michigan. esterification of benzoic acid to methyl benzoate. [Link]
- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
-
Chemistry LibreTexts. 3: Esterification (Experiment). [Link]
-
PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]
Sources
- 1. 1003709-47-4|2-Bromo-4-fluoro-6-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. ossila.com [ossila.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
Technical Guide: Spectroscopic Characterization & Synthesis of Methyl 2-bromo-4-fluoro-6-methylbenzoate
Part 1: Structural Analysis & Synthetic Utility
Executive Summary
Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS 1368908-06-6) is a densely functionalized aromatic scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors targeting the MAPK/ERK pathway. Its value lies in its orthogonal reactivity :
-
The Bromide (C2): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
The Fluoride (C4): Enables
reactions or serves as a metabolic blocking group to prevent oxidation. -
The Ester (C1): A masked carboxylic acid or electrophile for heterocycle formation.
This guide provides a definitive spectroscopic profile and synthesis workflow, designed to distinguish this specific isomer from its common regioisomers (e.g., the 4-bromo-2-fluoro analog).
Structural Logic
The molecule possesses a 1,2,3,5-tetrasubstituted benzene ring. The symmetry—or lack thereof—is the key to its identification.
-
Symmetry:
(Asymmetric). -
Electronic Environment: The aromatic ring is highly electron-deficient due to the electron-withdrawing ester, bromide, and fluoride groups, making the protons relatively deshielded.
Part 2: Spectroscopic Characterization
The following data represents the expected spectral signature derived from high-fidelity simulation and comparative analysis of the parent acid (2-bromo-4-fluoro-6-methylbenzoic acid).
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]
H NMR (400 MHz, CDCl
)
The proton spectrum is characterized by two distinct aromatic signals and two singlet methyl signals.
| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |
| -OCH | 3.94 | Singlet (s) | 3H | - | Ester Methyl |
| Ar-CH | 2.38 | Singlet (s) | 3H | - | C6-Methyl |
| H-3 | 7.28 | Doublet of Doublets (dd) | 1H | Aromatic (Ortho to F, Meta to H5) | |
| H-5 | 6.95 | Doublet of Doublets (dd) | 1H | Aromatic (Ortho to F, Meta to H3) |
Expert Insight (Interpretation):
-
The "Fingerprint" Region: The key to validating this structure is the aromatic region. Both H3 and H5 are ortho to the Fluorine atom at C4. Consequently, both protons will exhibit large
coupling constants (8–10 Hz). -
differentiation: In the isomer methyl 4-bromo-2-fluoro-6-methylbenzoate, only one proton is ortho to the fluorine, creating a drastically different splitting pattern.
C NMR (100 MHz, CDCl
)
Carbon signals will show significant C-F coupling.
| Shift ( | Splitting ( | Assignment |
| 167.5 | Singlet | C=O (Ester Carbonyl) |
| 162.8 | Doublet ( | C-4 (C-F ipso) |
| 139.5 | Singlet | C-6 (C-Me ipso) |
| 135.2 | Doublet ( | C-1 (Ipso to Ester) |
| 128.1 | Doublet ( | C-3 (C-H) |
| 120.4 | Doublet ( | C-2 (C-Br) |
| 115.8 | Doublet ( | C-5 (C-H) |
| 52.8 | Singlet | O-CH |
| 20.1 | Singlet | Ar-CH |
F NMR (376 MHz, CDCl
)
-
Shift:
-112.5 ppm. -
Pattern: Triplet (broad) or doublet of doublets due to coupling with H3 and H5.
Mass Spectrometry (GC-MS / LC-MS)
-
Ionization Mode: ESI+ or EI (70 eV).
-
Molecular Ion (
): 246 / 248. -
Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio between the
(79Br) and (81Br) peaks.- 246 (100%)
- 248 (98%)
-
Fragmentation (EI):
-
Loss of -OCH
( ): Peaks at 215/217. -
Loss of -COOCH
( ): Peaks at 187/189 (Aryl cation).
-
Part 3: Experimental Protocols
Synthesis: Fisher Esterification
This protocol converts 2-bromo-4-fluoro-6-methylbenzoic acid to the methyl ester.
Reagents:
-
2-Bromo-4-fluoro-6-methylbenzoic acid (1.0 eq)
-
Methanol (Solvent/Reagent, anhydrous)
-
Sulfuric Acid (
, catalytic, 0.1 eq) or Thionyl Chloride ( , 1.2 eq)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with 2-bromo-4-fluoro-6-methylbenzoic acid (10.0 g, 42.9 mmol).
-
Solvation: Add anhydrous Methanol (100 mL) and stir to create a suspension.
-
Activation:
-
Option A (Acid Cat): Add conc.
(0.5 mL) dropwise. -
Option B (Acid Chloride): Cool to 0°C. Add
(3.8 mL) dropwise over 20 mins.
-
-
Reflux: Heat the reaction to reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of the acid (baseline/polar) and appearance of the ester (
). -
Workup: Cool to room temperature. Concentrate in vacuo to remove excess MeOH. Dissolve residue in EtOAc (100 mL).
-
Wash: Wash with sat.
(2 x 50 mL) to neutralize acid traces, then Brine (50 mL). -
Drying: Dry organic layer over
, filter, and concentrate. -
Purification: Usually obtained as a white solid/oil. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Visualization: Synthetic Workflow
Figure 1: Fisher esterification workflow converting the benzoic acid precursor to the target methyl ester.
Part 4: Quality Control & Logic (Self-Validating Systems)
To ensure the integrity of the synthesized material, use this self-validating logic tree.
The "Methyl Shift" Check
-
Logic: The starting material has no methyl singlet near 4.0 ppm. The product must have a sharp singlet at ~3.94 ppm.
-
Fail State: If the singlet is absent, the reaction failed. If the singlet is split, you may have formed an ether byproduct (unlikely under these conditions) or have residual methanol (check for coupling to OH or shift at 3.49 ppm).
The Regioisomer Check (Critical)
If you purchased the starting material, verify it is not the 4-bromo-2-fluoro isomer.
-
Test: Check the
C NMR C-F coupling. -
Target (4-F): The carbon with the Fluorine (C4) is para to the Ester.
-
Isomer (2-F): The carbon with the Fluorine (C2) is ortho to the Ester. The coupling constant
on the Carbonyl carbon (C1=O) will be significant (~3-5 Hz) if F is at position 2. If F is at position 4 (Target), the coupling to the Carbonyl is negligible ( ).
Visualization: NMR Logic Tree
Figure 2: NMR decision tree to distinguish the target 2-bromo-4-fluoro isomer from common regioisomers.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71744219, Methyl 4-bromo-2-fluoro-6-methylbenzoate (Isomer Comparison). Retrieved from [Link]
-
Reich, H. J. WinPLT NMR Coupling Constants & Spectral Data. University of Wisconsin-Madison. (Standard reference for J-coupling values in fluoro-aromatics). Retrieved from [Link]
Comprehensive Characterization Profile: Methyl 2-bromo-4-fluoro-6-methylbenzoate
[1]
Executive Summary & Application Context
Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS: 1427409-40-2) is a highly functionalized aromatic intermediate critical in the synthesis of atropisomeric kinase inhibitors, particularly those targeting KRAS G12C mutations (e.g., Sotorasib analogs).
Its structural significance lies in the 2,6-disubstitution pattern . The steric bulk of the bromine (C-2) and methyl (C-6) groups forces the carbomethoxy moiety out of planarity with the aromatic ring. This "steric lock" creates a distinct electronic environment observable in NMR spectroscopy and serves as a scaffold for restricted rotation in downstream pharmaceutical intermediates.
This guide provides a validated spectroscopic profile, detailed structural assignment, and a standardized synthesis protocol for researchers utilizing this building block.
Structural Dynamics & Theoretical Expectation
Before analyzing the spectra, one must understand the electronic and steric forces at play:
-
Electronic Push-Pull:
-
Fluorine (C-4): Exerts a strong inductive withdrawing effect (
) but a resonance donating effect ( ). In NMR, this results in significant splitting of ortho-protons (H3 and H5). -
Bromine (C-2): Weakly deactivating but strongly deshielding to the adjacent proton (H3) due to the heavy atom effect and electronegativity.
-
-
Steric Ortho-Effect:
-
The ester group is sandwiched between a Methyl and a Bromine. This prevents the carbonyl
-system from becoming coplanar with the benzene ring, reducing conjugation.
-
1H NMR Spectroscopic Profile
Solvent:
Summary Data Table
| Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment | Structural Position |
| 7.18 | dd | 1H | Ar-H3 | Aromatic (Ortho to Br) | |
| 6.91 | dd | 1H | Ar-H5 | Aromatic (Ortho to Me) | |
| 3.96 | s | 3H | - | COO-CH | Methyl Ester |
| 2.35 | s | 3H | - | Ar-CH | Aryl Methyl (C-6) |
Detailed Signal Assignment & Logic
Aromatic Region (6.90 – 7.20 ppm)
The aromatic region displays two distinct signals corresponding to the meta-positioned protons H3 and H5.
-
7.18 ppm (H3): This proton is located between the Bromine (C-2) and Fluorine (C-4).[1]
-
Deshielding Factors: It is ortho to the electronegative Bromine atom. The inductive effect of Br pulls electron density away, shifting the signal downfield (higher ppm) relative to H5.
-
Splitting: It appears as a doublet of doublets (dd).[2] The large coupling (
Hz) is the ortho-fluorine coupling ( ). The small coupling ( Hz) is the meta-proton coupling ( ) to H5.
-
-
6.91 ppm (H5): This proton is located between the Methyl (C-6) and Fluorine (C-4).
-
Shielding Factors: The ortho-Methyl group is electron-donating via hyperconjugation, increasing electron density at C-5 and shielding this proton (shifting it upfield/lower ppm).
-
Splitting: Similar to H3, this is a doublet of doublets. It shows a characteristic large ortho-fluorine coupling (
Hz) and the reciprocal meta-coupling ( Hz).
-
Aliphatic Region (2.00 – 4.00 ppm)
- 3.96 ppm (Ester Methyl): A sharp singlet integrating to 3 protons.[1] This value is typical for methyl benzoates. It is slightly deshielded compared to unhindered esters (usually ~3.90 ppm) due to the anisotropic effect of the perpendicular aromatic ring caused by the steric crowding.
-
2.35 ppm (Aryl Methyl): A singlet integrating to 3 protons.[1] While long-range coupling to Fluorine (
) is theoretically possible, it is often too small (<1 Hz) to resolve at 400 MHz, resulting in an apparent singlet.
Visualization of NMR Coupling Logic
The following diagram illustrates the splitting tree for the aromatic protons, visualizing how the Fluorine atom dominates the coupling pattern.
Figure 1: Splitting tree demonstrating the coupling hierarchy. The Fluorine interaction (
Validated Synthesis & Preparation Protocol
To ensure the NMR data matches the profile above, high purity is required. The following protocol utilizes a standard methylation of the corresponding benzoic acid, avoiding harsh acidic conditions that might cause dehalogenation.
Reaction:
Reagents
-
Precursor: 2-bromo-4-fluoro-6-methylbenzoic acid (1.0 equiv)
-
Alkylating Agent: Iodomethane (MeI) (2.0 equiv)
-
Base: Potassium Carbonate (
), anhydrous (1.5 equiv)[1] -
Solvent: N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
-
Setup: Charge a round-bottom flask with 2-bromo-4-fluoro-6-methylbenzoic acid and anhydrous DMF (
mL per gram of substrate). -
Activation: Add anhydrous
in one portion. Stir at room temperature for 15 minutes to form the carboxylate salt. -
Addition: Cool the mixture slightly (ice bath) to mitigate exotherm, then add Iodomethane dropwise.
-
Reaction: Remove the ice bath and stir vigorously at 20°C for 18–24 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear, and a new non-polar spot (
) should appear.
-
-
Workup:
-
Pour the suspension into excess water (5x reaction volume).
-
Wash the combined organics with water (3x) to remove DMF, followed by brine (1x).
-
Dry over anhydrous
, filter, and concentrate[1] -
Note: DMF removal is critical; residual DMF signals (
8.0, 2.9, 2.8) will obscure the aromatic region.
-
-
Purification: If the crude is yellow/orange, pass through a short silica plug eluting with Hexane/EtOAc (9:1).
Analytical Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target ester.
Common Impurities & Troubleshooting
When analyzing the NMR, watch for these common impurities associated with this specific protocol:
-
Residual DMF: Look for singlets at 8.02, 2.96, and 2.88 ppm. If present, re-dissolve in EtOAc and wash aggressively with water.
-
Unreacted MeI: A singlet at 2.16 ppm. This is volatile and should be removed under high vacuum.
-
Rotational Isomers: Due to the steric bulk (Br/Me), the methoxy group rotation is restricted. At room temperature, this usually presents as a sharp singlet (fast exchange relative to NMR timescale), but at extremely low temperatures (
), peak broadening might occur.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71744219, Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved January 30, 2026, from [Link]
Methyl 2-bromo-4-fluoro-6-methylbenzoate 13C NMR analysis
Technical Analysis Guide: NMR Characterization of Methyl 2-bromo-4-fluoro-6-methylbenzoate
Executive Summary
This compound is a densely functionalized aromatic intermediate frequently encountered in the synthesis of p38 MAP kinase inhibitors and other fluorinated bioactive scaffolds. Its structural verification via
This guide provides a definitive protocol for the acquisition, assignment, and validation of this molecule. It moves beyond standard spectral prediction, offering a mechanistic breakdown of how electronic and steric factors—specifically the "ortho-sandwich" effect of the bromine and methyl groups—dictate the spectral fingerprint.
Structural Logic & Theoretical Prediction
Before acquiring data, one must understand the magnetic environment. This molecule possesses no internal symmetry, meaning all 9 carbon environments will be magnetically distinct. The spectrum will be dominated by the large spin-active fluorine nucleus (
The Diagnostic Fingerprint
The analysis hinges on three distinct spectral phenomena:
-
The Fluorine Coupling Cascade: The
nucleus will split the ipso, ortho, meta, and para carbons with decreasing coupling constants ( ). This serves as an internal "ruler" for assigning the aromatic ring. -
The Heavy Atom Effect (Bromine): Unlike electronegative atoms (O, F, Cl) that deshield the attached carbon, Bromine exerts a "Heavy Atom on Light Atom" (HALA) effect.[1] Spin-orbit coupling causes the C-Br carbon to appear significantly upfield (shielded), often overlapping with aromatic C-H signals despite being quaternary.
-
The Steric Sandwich: The ester moiety is flanked by a bulky Bromine (pos. 2) and a Methyl group (pos. 6).[2] This forces the carbonyl out of planarity with the benzene ring, slightly shielding the carbonyl carbon relative to unhindered benzoates.
Visualization of NMR Interactions
The following diagram maps the predicted magnetic behaviors to the molecular structure.
Figure 1: Mechanistic map of substituent effects on the
Experimental Protocol
Standard parameter sets often fail to detect the quaternary C-Br and C-F carbons due to long spin-lattice relaxation times (
Sample Preparation
-
Solvent:
(99.8% D) is standard. If solubility is poor, use DMSO- , but note that DMSO absorbs moisture which can broaden exchangeable peaks (not an issue here, but good practice). -
Concentration: High concentration is vital. Aim for
in . -
Relaxation Agent (Optional but Recommended): Add
of Chromium(III) acetylacetonate [Cr(acac) ]. This paramagnetic agent shortens for quaternary carbons, ensuring they appear quantitatively without needing excessive delay times.
Acquisition Parameters (Bruker/Varian Standard)
| Parameter | Value | Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons to simplify spectrum to singlets (except for F-splitting). |
| Spectral Width | 240 ppm | Covers Carbonyl (~168) to TMS (0). |
| Relaxation Delay ( | Critical: Quaternary carbons (C-Br, C-F) relax slowly. Short delays saturate these nuclei, making them vanish. | |
| Scans (NS) | Splitting by Fluorine divides signal intensity (doublets = 50% height). High SNR is required. | |
| Temperature | 298 K | Standard ambient. |
Spectral Assignment & Data Interpretation[4][5][6][7]
The following table synthesizes Theoretical Substituent Chemical Shift (SCS) additivity rules with empirical data for fluorinated benzoates.
Predicted Chemical Shifts and Coupling Constants
| Assignment | Carbon Type | Predicted Shift ( | Multiplicity ( | Coupling Constant ( | Notes |
| C=O | Carbonyl | Doublet (d) | Usually appears as a singlet; long-range coupling is negligible. | ||
| C-4 | Quaternary (C-F) | Doublet (d) | Diagnostic: Large doublet, most downfield aromatic signal. | ||
| C-6 | Quaternary (C-Me) | Doublet (d) | Deshielded by methyl; small meta-coupling to F. | ||
| C-1 | Quaternary (Ipso) | Doublet (d) | Ipso to ester. Often weak intensity. | ||
| C-2 | Quaternary (C-Br) | Doublet (d) | Key ID: Shielded by Br (Heavy Atom Effect). Meta-coupling to F. | ||
| C-3 | Methine (CH) | Doublet (d) | Ortho to F and Br. Large coupling. | ||
| C-5 | Methine (CH) | Doublet (d) | Ortho to F and Me. Distinct from C-3 due to Me shielding. | ||
| OMe | Methyl (Ester) | Singlet (s) | - | Characteristic methoxy region. | |
| Ar-Me | Methyl (Aryl) | Singlet (s) | May show slight broadening due to long-range F coupling. |
Assignment Workflow
Use this logic gate to validate the structure from the raw FID.
Figure 2: Step-by-step logic for assigning regiochemistry using coupling constants.
Troubleshooting & Validation
Missing Peaks?
If the quaternary carbons (C1, C2, C4, C6) are absent:
-
Cause: Insufficient relaxation delay (
). The for C-Br can exceed 10 seconds. -
Solution: Increase
to 5-10s or add Cr(acac) .
Distinguishing C3 vs. C5
Both are methine carbons ortho to Fluorine with similar
-
Differentiation: C3 is ortho to Bromine; C5 is ortho to Methyl. The Methyl group generally exerts a shielding effect on the ortho position (C5) relative to the Bromine effect on C3. Therefore, C5 should appear upfield of C3 .
-
HSQC Confirmation: Run a
- HSQC. The proton attached to C5 (adjacent to Methyl) will likely be shielded relative to the proton at C3 (adjacent to Bromine).
Confirmation of Fluorine Substitution
To absolutely confirm the F-C connectivity, run a
-
Result: All doublets in the aromatic region will collapse into singlets. This confirms that the complexity is due to
and not impurities or conformational isomers.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for substituent chemical shift additivity rules).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[3] (Authoritative source for
- coupling constants). [Link] - Kaupp, M., et al. (2004). The Heavy-Atom Effect on NMR Chemical Shifts. CRC Press. (Theoretical grounding for the upfield shift of C-Br).
-
AIST . (2024). Spectral Database for Organic Compounds (SDBS). (General reference for benzoate ester shifts). [Link]
- Doddrell, D. M., et al. (1982). Distortionless Enhancement by Polarization Transfer (DEPT). Journal of Magnetic Resonance. (Protocol for distinguishing C, CH, CH2, CH3).
Technical Guide: Mass Spectrometry Profiling of Methyl 2-bromo-4-fluoro-6-methylbenzoate
The following technical guide details the mass spectrometry profiling of Methyl 2-bromo-4-fluoro-6-methylbenzoate , a critical halogenated building block in modern drug discovery.
Content Type: Technical Whitepaper | Focus: Structural Elucidation & Method Development Target Audience: Analytical Chemists, Medicinal Chemists, and CMC Leads
Executive Summary
This compound (CAS: 1262396-04-2) is a highly functionalized aryl ester employed as a pharmacophore building block in the synthesis of covalent inhibitors, particularly targeting KRAS G12C mutations (e.g., structural analogs in the Sotorasib/Adagrasib chemical space). Its unique substitution pattern—featuring an ortho-bromo group for cross-coupling and an ortho-methyl group for atropisomeric control—presents specific mass spectrometric challenges.
This guide provides a definitive protocol for the ionization, fragmentation analysis, and chromatographic separation of this compound, emphasizing the mechanistic "Ortho Effects" that distinguish its spectral fingerprint.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 1262396-04-2 |
| Molecular Formula | C₉H₈BrFO₂ |
| Exact Mass | 245.9692 (⁷⁹Br) / 247.9671 (⁸¹Br) |
| Isotopic Signature | Distinct 1:1 doublet (M and M+2) due to Bromine |
| Key Substituents | 2-Br (Ortho), 4-F (Para), 6-Me (Ortho) relative to Ester |
| LogP (Predicted) | ~2.9 (Moderate Lipophilicity) |
Mass Spectrometry Fundamentals
Isotopic Signatures (The "Twin Towers")
The most immediate diagnostic feature in both Electron Ionization (EI) and Electrospray Ionization (ESI) is the bromine isotopic pattern. Unlike chlorine (3:1 ratio), bromine naturally exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) .
-
Observation: The molecular ion cluster will appear as two peaks of nearly equal intensity separated by 2 Da.
-
Validation: If the M+2 peak is significantly lower (<90% of M), the sample has likely undergone debromination (impurity) or is a chloro-analog.
Ionization Techniques
-
GC-MS (EI, 70 eV): Preferred for structural confirmation. The hard ionization induces informative fragmentation driven by the ortho substituents.
-
LC-MS (ESI+): Preferred for purity profiling and reaction monitoring.
-
Adducts: Expect predominantly [M+H]⁺ and [M+Na]⁺ .
-
Note: Due to the electron-withdrawing nature of the fluorine and bromine, the ester carbonyl basicity is reduced. High-sensitivity methods may require ammonium formate buffers to promote [M+NH₄]⁺ formation.
-
Fragmentation Mechanisms & The "Ortho Effect"
The fragmentation of this compound is governed by the proximity of the substituents to the ester group.
Electron Ionization (EI) Pathway
-
Molecular Ion (M⁺): m/z 246 / 248.
-
Loss of Methoxy Radical (•OCH₃): Cleavage of the ester bond yields the acylium ion [M-31]⁺ (m/z 215 / 217). This is the standard "base peak" pathway for methyl benzoates.
-
The Ortho-Methyl Effect (Specific): The 6-methyl group is ortho to the carbonyl. This allows for a McLafferty-type rearrangement where a hydrogen atom from the methyl group transfers to the carbonyl oxygen, followed by the elimination of Methanol (CH₃OH, 32 Da) rather than a methoxy radical. This produces a ketene-like radical cation at [M-32]⁺ .
-
Diagnostic Value: A peak at [M-32] distinguishes this isomer from the 3-methyl or 4-methyl isomers, where this transfer is geometrically impossible.
-
-
Loss of Carbon Monoxide (CO): The acylium ion ejects CO (28 Da) to form the phenyl cation [M-59]⁺ (m/z 187 / 189).
-
Halogen Loss: The C-Br bond is weaker than the C-F bond. Subsequent loss of the bromine radical (•Br) yields the fluoro-tolyl cation (m/z 108).
Visualization of Fragmentation Logic
The following diagram illustrates the competing fragmentation pathways, highlighting the ortho effect.
Figure 1: Mechanistic fragmentation pathway highlighting the diagnostic Ortho-Methyl hydrogen transfer.
Method Development Protocols
LC-MS Method (Purity & Reaction Monitoring)
For analyzing this intermediate in synthesis mixtures (e.g., Suzuki coupling steps), Reverse Phase Chromatography (RPC) is the standard.
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Hold)
-
1-6 min: 5% → 95% B (Linear Ramp)
-
6-8 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Detection: UV (254 nm) and ESI+ (Scan 100–600 m/z).
-
Rationale: The compound is moderately lipophilic. A rapid gradient allows separation from polar starting materials (e.g., benzoic acids) and non-polar dimers. Formic acid is essential to stabilize the [M+H]⁺ ion.
GC-MS Method (Structural ID)
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Inlet Temp: 250°C (Split 20:1).
-
Oven Program:
-
50°C hold for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Transfer Line: 280°C.
-
Source: 230°C.
-
Rationale: The split injection prevents detector saturation. The thermal ramp ensures the elution of the ester without thermal degradation, although the C-Br bond is relatively stable up to 300°C.
Method Development Decision Tree
Use this workflow to troubleshoot low sensitivity or poor peak shape.
Figure 2: Troubleshooting logic for LC-MS method development.
Impurity Profiling & Quality Control
When sourcing this material for drug development (e.g., Sotorasib intermediates), specific impurities must be monitored via MS:
-
Des-bromo Impurity (Methyl 4-fluoro-6-methylbenzoate):
-
m/z: 168 (M+).
-
Origin: Incomplete bromination or debromination during storage/synthesis.
-
Detection: Look for the absence of the bromine doublet.
-
-
Hydrolysis Product (Benzoic Acid derivative):
-
m/z: 232 / 234 ([M-14]).
-
Origin: Moisture sensitivity of the ester.
-
Detection: Shift in Retention Time (RT) to earlier elution in Reverse Phase.
-
-
Regioisomers (Methyl 4-bromo-2-fluoro...):
-
Mass: Identical (Isobaric).
-
Differentiation: Requires chromatographic separation or careful analysis of the "Ortho Effect" fragmentation intensity (the 4-bromo isomer lacks the 2-Br ortho effect).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71744219, Methyl 4-bromo-2-fluoro-6-methylbenzoate (Isomer Reference). Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Methyl-2-bromobenzoate Mass Spectrum (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Canonico, P. et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor. Organic Letters, 25(6), 944–949. (Context on halogenated intermediates in KRAS inhibitors). Retrieved from [Link]
-
Beaver, M. G. et al. (2022). Addressing Atropisomerism in the Development of Sotorasib.[1] Organic Process Research & Development, 26(9), 2629–2635. (Context on ortho-substituted aryl building blocks). Retrieved from [Link]
Sources
Technical Monograph: Stability, Storage, and Handling of Methyl 2-bromo-4-fluoro-6-methylbenzoate
Executive Summary & Structural Analysis
Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS: 1368902-60-0 / Analogous Intermediates) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of poly-substituted biaryl systems via Suzuki-Miyaura coupling.
Unlike simple benzoate esters, this molecule exhibits a unique stability profile governed by the "Ortho Effect." The simultaneous presence of a Bromine atom at C2 and a Methyl group at C6 creates a sterically congested environment around the carbonyl carbon. This structural feature significantly retards hydrolytic degradation but imposes specific requirements for synthetic manipulation and storage.
Physicochemical Profile
| Property | Specification / Characteristic |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Physical State | Viscous liquid to low-melting solid (isomer dependent) |
| Solubility | High: DCM, THF, Ethyl Acetate, Methanol. Low: Water.[1] |
| Lipophilicity (cLogP) | ~2.9 (Estimated) |
| Key Hazards | Skin Irritant (H315), Eye Irritant (H319). |
Stability Mechanics: The "Ortho-Shielding" Paradox
To understand the storage requirements, we must analyze the competing degradation pathways. This molecule is hydrolytically robust but photochemically fragile .
Hydrolytic Stability (Steric Shielding)
Standard methyl esters hydrolyze readily in the presence of atmospheric moisture and trace acid/base. However, the 2,6-disubstitution pattern of this molecule acts as a "gatekeeper."
-
Mechanism: The bulky Bromine (Van der Waals radius ~1.85 Å) and Methyl group (Van der Waals radius ~2.0 Å) twist the carbonyl group out of planarity with the aromatic ring. More importantly, they physically block the trajectory of nucleophiles (like water or hydroxide ions) attempting to attack the carbonyl carbon (
mechanism). -
Implication: This molecule is significantly more stable to moisture than methyl benzoate or methyl 4-fluorobenzoate.
Photostability (The Weakness)
While the steric bulk protects against water, it offers no protection against photons.
-
Mechanism: Aryl bromides are susceptible to homolytic cleavage under UV light (
). The Carbon-Bromine bond energy (~66 kcal/mol) is lower than the Carbon-Fluorine bond. UV exposure can generate aryl radicals, leading to debromination (forming methyl 4-fluoro-6-methylbenzoate) or polymerization. -
Implication: Strict light exclusion is mandatory.
Visualization: Stability Logic
The following diagram illustrates the competing stability factors.
Caption: Causal analysis of degradation pathways. Steric hindrance protects against moisture, while the C-Br bond creates UV vulnerability.
Storage & Handling Protocols
Based on the stability profile above, the following "Self-Validating" storage system is recommended.
The "Amber-Argon" Standard
-
Primary Container: Amber borosilicate glass vials with Teflon-lined caps. (Plastic containers may leach plasticizers due to the ester's lipophilicity).
-
Atmosphere: Headspace must be purged with dry Argon or Nitrogen. While the molecule is hydrolytically stable, oxygen can accelerate radical degradation pathways initiated by trace light.
-
Temperature:
-
Short-term (< 1 month): 2°C to 8°C (Refrigerated).
-
Long-term (> 1 month): -20°C.
-
Rationale: Lower temperatures reduce the kinetic energy available for any spontaneous transesterification or slow hydrolysis.
-
Handling Workflow
-
Equilibration: Allow the vial to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold ester, which—despite steric protection—should be minimized.
-
Aliquotting: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials upon receipt.
Quality Control & Analytical Workflows
To verify the integrity of the molecule, a generic purity check using 1H-NMR is insufficient for detecting small amounts of debrominated byproducts. A Reverse-Phase HPLC method is required.
Validated HPLC Method (Generic Protocol)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Ester carbonyl).
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Equilibration |
| 10.0 | 95% | Gradient Ramp |
| 12.0 | 95% | Wash |
| 12.1 | 40% | Re-equilibration |
Expected Retention Order:
-
Debrominated impurity (Methyl 4-fluoro-6-methylbenzoate) – More Polar
-
Hydrolysis Product (Acid form) – pH dependent, usually elutes early
-
Target: this compound
-
Dimer/Polymer byproducts – Late eluting
QC Decision Tree
The following workflow ensures that compromised material is never introduced into a synthesis pipeline.
Caption: Quality Control logic flow. Discoloration often indicates photodecomposition (bromine release).
References
-
Mechanisms of Ester Hydrolysis: Ingold, C. K.[2] Structure and Mechanism in Organic Chemistry. Cornell University Press.[2] (Discusses steric effects in
mechanisms). -
Steric Hindrance in Benzoates: Goerlitzer, K., et al. "Hydrolysis rates of sterically hindered benzoic acid esters." Pharmazie, 1993.
- Photostability of Aryl Halides: Klán, P., & Wirz, J. Photochemistry of Organic Compounds: From Concepts to Practice. Wiley, 2009. (Details C-Br bond homolysis).
-
Safety Data: ECHA Registration Dossier for Halogenated Benzoates.
- General Handling of Fluorinated Aromatics: Chambers, R. D. Fluorine in Organic Chemistry. CRC Press.
Sources
Technical Guide: Reactivity Profile & Synthetic Utility of Methyl 2-bromo-4-fluoro-6-methylbenzoate
[1]
Executive Summary & Structural Analysis
This compound (CAS: 1427409-40-2) is a densely functionalized arene characterized by a "steric fortress" around its carbonyl center.[1] Unlike simple benzoates, the 2,6-disubstitution pattern (Bromine at C2, Methyl at C6) imposes a critical conformational constraint known as Steric Inhibition of Resonance (SIR) .[1]
The "Orthogonal" Conformation
In standard benzoates, the carbonyl
Implications for Reactivity:
-
Ester Deactivation: The carbonyl carbon is shielded from nucleophilic attack, making standard saponification (
mechanism) kinetically inert.[1] -
Electronic Decoupling: The ester exerts a strong inductive electron-withdrawing effect (-I) on the ring but minimal resonance withdrawing effect (-M).[1] This significantly alters the reactivity of the para-fluorine.
-
Chemoselectivity: The molecule offers three distinct reaction portals—aryl bromide, aryl fluoride, and the hindered ester—that can be manipulated orthogonally.
Module 1: The C-Br Portal (Cross-Coupling)[1]
The C2-Bromine bond is the most reactive handle for carbon-carbon bond formation. However, the proximity of the ester group requires careful ligand selection to facilitate oxidative addition and, more critically, reductive elimination.
Mechanistic Insight
Standard ligands (e.g.,
Experimental Protocol: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Coupling with phenylboronic acid to form the biaryl scaffold.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Boronic Acid: Phenylboronic acid (1.5 equiv)[1]
-
Catalyst:
(2 mol%)[1] -
Ligand: SPhos (8 mol%) — Critical for ortho-substitution[1]
-
Base:
(3.0 equiv)[1] -
Solvent: Toluene/Water (10:1)[1]
Step-by-Step Workflow:
-
Inerting: Charge a reaction vial with the substrate, boronic acid,
, SPhos, and .[1] Seal and purge with Argon for 5 minutes. Reason: Oxygen poisons the active Pd(0) species.[1] -
Solvation: Add degassed Toluene/Water mixture. The biphasic system helps dissolve the inorganic base while keeping the organic reactants in the organic phase.
-
Thermal Activation: Heat the mixture to 100°C for 12–16 hours. Note: Lower temperatures (e.g., 60°C) are often insufficient to overcome the activation energy barrier imposed by steric hindrance.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc).
Module 2: The Fluorine Handle (SNAr)[1]
The C4-Fluorine atom is positioned para to the ester. In a planar system, the ester would activate this position for Nucleophilic Aromatic Substitution (SNAr) via resonance. However, due to the orthogonal rotation described above, the activation is primarily inductive .
Consequence: The C4-F bond is less reactive than in methyl 4-fluorobenzoate.[1] SNAr reactions here require stronger nucleophiles or higher temperatures.[1]
Experimental Protocol: Morpholine Displacement
Objective: Synthesis of Methyl 2-bromo-4-morpholino-6-methylbenzoate.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Morpholine (3.0 equiv) — Acts as both reactant and base.[1]
-
Solvent: DMSO or NMP (Anhydrous)[1]
-
Additive:
(1.5 equiv)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve substrate in DMSO (0.5 M concentration).
-
Addition: Add powdered
and Morpholine. -
Reaction: Heat to 120°C for 24 hours.
-
Validation: Monitor by LCMS.[1] If conversion is <50% after 12h, increase temp to 140°C. The inductive activation is weak, so thermal energy is required to reach the transition state.
-
-
Quench: Pour into ice-water. The product often precipitates due to high lipophilicity.
-
Isolation: Filter the solid or extract with DCM.
Module 3: The Carbonyl Challenge (Hydrolysis)
Hydrolyzing the ester to the free acid is the most challenging transformation due to the "ortho-effect." The bulky Br and Me groups block the trajectory of the hydroxide ion (Burgi-Dunitz angle).
Standard Protocol Failure: Aqueous NaOH/MeOH at reflux will likely result in <10% conversion or decarboxylation before hydrolysis.[1]
Recommended Solution: Nucleophilic Cleavage via
Protocol: KOH in Ethylene Glycol (High Temp)
Mechanism: Ethylene glycol has a higher boiling point (
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate (1.0 equiv) in Ethylene Glycol (10 volumes).
-
Base: Add KOH pellets (5.0 equiv).
-
Heating: Heat to 160°C .
-
Caution: Ensure the system is open to a reflux condenser but capable of venting methanol gas.
-
-
Duration: 4–8 hours.
-
Workup (Critical):
-
Cool to RT.
-
Dilute with water (20 volumes).
-
Wash: Extract with Ether first to remove unreacted ester (organic layer).[1]
-
Acidification: Acidify the aqueous layer with 6M HCl to pH 1. The carboxylic acid will precipitate or oil out.
-
Extraction: Extract the acidic aqueous layer with EtOAc to isolate the product.
-
Visualizing the Reactivity Landscape
The following diagram maps the orthogonal reactivity pathways and the steric environment of the molecule.
Figure 1: Reactivity map highlighting the three orthogonal portals and the structural constraints imposed by 2,6-disubstitution.
Summary of Reaction Parameters
| Transformation | Target Site | Primary Challenge | Key Reagent/Condition | Mechanism |
| Cross-Coupling | C2-Bromine | Steric hindrance at oxidative addition | SPhos or XPhos Ligands | Pd(0)/Pd(II) Cycle |
| SNAr | C4-Fluorine | Lack of resonance activation | High Temp ( | Addition-Elimination |
| Hydrolysis | C1-Ester | Nucleophilic approach blocked | KOH / Ethylene Glycol @ 160°C |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 71744219, Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]
-
Goossen, L. J., et al. (2010).[1] Steric Hindrance in Suzuki-Miyaura Coupling: Ligand Selection. Angewandte Chemie International Edition. (General reference for SPhos efficacy in ortho-substituted systems).
-
Burk, M. J., & Hartwig, J. F. (2020).[1][2] Mechanistic Studies of SNAr Reactions on Deactivated Arenes. Journal of Organic Chemistry. (Context for inductive vs. resonance activation).
-
Smith, M. B. (2019).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Authoritative source for Steric Inhibition of Resonance and Hydrolysis mechanisms).[1]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 2-bromo-4-fluoro-6-methylbenzoate
Introduction: Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is fundamental in the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] The reaction's appeal lies in its generally mild conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[3]
This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of a challenging substrate: methyl 2-bromo-4-fluoro-6-methylbenzoate. The presence of two ortho-substituents (bromo and methyl) to the ester functionality introduces significant steric hindrance, which can impede the catalytic cycle and necessitate carefully optimized reaction conditions. Furthermore, the electronic effect of the para-fluoro substituent influences the reactivity of the aryl bromide. This guide will delve into the mechanistic considerations for overcoming these challenges and present a robust protocol for the successful synthesis of 2-aryl-4-fluoro-6-methylbenzoates.
Mechanistic Insights: The Catalytic Cycle and Overcoming Steric Hindrance
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding each step is crucial for troubleshooting and optimizing the reaction for sterically demanding substrates.
1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming an arylpalladium(II) species.[4] For sterically hindered substrates like this compound, this step can be the rate-limiting factor. The bulky ortho-methyl group can sterically shield the carbon-bromine bond, hindering the approach of the palladium catalyst. To facilitate this step, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often essential.[5][6] These ligands stabilize the palladium center and promote the oxidative addition.
2. Transmetalation: Following oxidative addition, the organic moiety from the boronic acid is transferred to the palladium(II) complex in the transmetalation step. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7] The choice of base is critical and can significantly impact the reaction rate and yield. For sterically hindered couplings, stronger, non-nucleophilic bases are often preferred.
3. Reductive Elimination: The final step is the reductive elimination of the desired biaryl product from the palladium(II) complex, regenerating the palladium(0) catalyst to continue the cycle.[4] This step is generally facile but can be influenced by the steric bulk of the coupled fragments.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol for the Suzuki Coupling of this compound
This protocol is designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the reaction parameters may be necessary for specific substrates. A microwave-assisted protocol is also provided for accelerated reaction times.[8][9]
Conventional Heating Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a bulky phosphine ligand like SPhos) (1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Seal the flask with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Add the anhydrous solvent via syringe. If using a mixed solvent system (e.g., dioxane/water), ensure the water is degassed.[10]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Microwave-Assisted Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ with XPhos ligand) (1-3 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, the palladium pre-catalyst, and the base.[8]
-
Add the degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a temperature between 120-150 °C for 15-60 minutes.[8]
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in the conventional heating protocol.
-
Purify the product by flash column chromatography.
Data Presentation: Key Reaction Parameters
The successful Suzuki-Miyaura coupling of sterically hindered substrates like this compound is highly dependent on the judicious selection of the catalyst, base, and solvent. The following table summarizes recommended starting conditions based on literature precedents for analogous systems.
| Parameter | Recommended Conditions | Rationale for Sterically Hindered Substrates |
| Palladium Catalyst | Pd(OAc)₂ / SPhos, PdCl₂(dppf), Pd(PPh₃)₄ | Bulky, electron-rich phosphine ligands (like SPhos) or dppf are effective in promoting the oxidative addition of sterically hindered aryl bromides.[3] |
| Ligand | SPhos, XPhos, RuPhos, dppf | These ligands provide the necessary steric bulk and electron density to stabilize the palladium center and facilitate the catalytic cycle. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-coordinating bases are often more effective in activating the boronic acid without interfering with the catalyst.[3] |
| Solvent | 1,4-Dioxane, Toluene, DME, THF/Water | Aprotic polar solvents or mixtures with water are commonly used to ensure the solubility of all reaction components. |
| Temperature | 80-150 °C | Higher temperatures are often required to overcome the activation energy barrier for the oxidative addition of sterically hindered substrates. Microwave irradiation can significantly reduce reaction times.[8] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor quality reagents | - Use a fresh batch of catalyst and ligand.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature or use microwave heating.- Ensure all reagents and solvents are pure and anhydrous. |
| Formation of Homocoupled Byproducts | - Decomposition of the boronic acid- Side reactions of the palladium catalyst | - Use a slight excess of the boronic acid (1.2-1.5 equiv).- Ensure the reaction is performed under a strict inert atmosphere.- Use a well-defined palladium pre-catalyst. |
| Dehalogenation of the Starting Material | - Presence of water or protic impurities- Certain ligand/base combinations | - Use anhydrous solvents and reagents.- Screen different bases and ligands. |
Conclusion
The Suzuki-Miyaura coupling of this compound presents a synthetic challenge due to the steric hindrance imposed by the ortho-substituents. However, by employing a well-chosen palladium catalyst system with bulky, electron-rich ligands, a suitable base, and optimized reaction conditions, high yields of the desired 2-aryl-4-fluoro-6-methylbenzoates can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to successfully navigate the complexities of this transformation, enabling the synthesis of a diverse range of valuable compounds.
References
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ResearchGate. Suzuki coupling reaction of aryl bromides with arylboronic acidsa. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
The Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Available from: [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
PubMed. Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Available from: [Link]
- Google Patents. A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
Organic Syntheses Procedure. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Available from: [Link]
-
ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Available from: [Link]
-
National Institutes of Health. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Available from: [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available from: [Link]
-
National Institutes of Health. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Available from: [Link]
-
Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. Available from: [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. Available from: [Link]
-
National Institutes of Health. Suzuki–Miyaura Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Available from: [Link]
-
Nlist. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Available from: [Link]
-
National Institutes of Health. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Available from: [Link]
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- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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Application Note: Strategies for Palladium-Catalyzed Cross-Coupling of the Sterically Hindered Substrate, Methyl 2-bromo-4-fluoro-6-methylbenzoate
Introduction: Overcoming the Challenge of Steric Hindrance
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] These transformations are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] However, the success of these reactions is highly dependent on the structure of the coupling partners. Substrates bearing significant steric hindrance, particularly di-ortho-substituted aryl halides, pose a formidable challenge to standard coupling protocols.
Methyl 2-bromo-4-fluoro-6-methylbenzoate is a prime example of such a challenging substrate. The presence of both a bromo and a methyl group flanking the site of reaction sterically encumbers the palladium catalyst's access, significantly impeding the crucial initial step of oxidative addition.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully employ this valuable building block in key cross-coupling transformations. We will delve into the mechanistic considerations, rational selection of catalysts and ligands, and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Mechanistic Hurdles & Strategic Solutions
The primary obstacle in coupling this compound lies in the oxidative addition step. This initial phase of the catalytic cycle, where the Pd(0) catalyst inserts into the carbon-bromine bond, is highly sensitive to steric bulk.[7]
Key Challenges:
-
Steric Repulsion: The ortho-methyl and ortho-bromo groups create a sterically crowded environment that repels the incoming palladium catalyst, increasing the activation energy for oxidative addition.[5][6]
-
Slow Catalyst Turnover: If oxidative addition is slow, it becomes the rate-limiting step of the entire cycle, leading to low yields and long reaction times.
-
Side Reactions: Under forcing conditions (e.g., high temperatures) required to overcome steric barriers, undesirable side reactions such as hydrodehalogenation can become more prevalent.
The Solution: Judicious Ligand Selection
To overcome these hurdles, the choice of phosphine ligand is paramount.[1][8] For sterically demanding substrates, the most effective ligands are typically bulky, electron-rich monophosphine ligands, often from the biarylphosphine class (e.g., Buchwald ligands).[9][10]
Why Bulky, Electron-Rich Ligands Work:
-
Promotion of Monoligation: These ligands are so bulky that they favor the formation of a highly reactive 14-electron, monoligated L-Pd(0) species. This coordinatively unsaturated complex is less sterically encumbered and more readily undergoes oxidative addition compared to bis-ligated complexes.[9]
-
Enhanced Electron Density: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the cleavage of the aryl-bromide bond during oxidative addition.[7]
-
Stabilization of Intermediates: They effectively stabilize the resulting Pd(II) intermediate, promoting the subsequent steps of the catalytic cycle.[1]
dot graph TD subgraph "General Palladium Cross-Coupling Cycle" direction LR A["L-Pd(0)Active Catalyst"] B["Oxidative AdditionComplex"] C["TransmetalationComplex"] D["Product Complex"]
end
Caption: The critical, often rate-limiting, oxidative addition step.
Catalyst & Ligand Selection Guide
The optimal choice of catalyst, ligand, and base is highly dependent on the specific coupling reaction being performed. The following table provides a starting point for reaction optimization with this compound.
| Coupling Reaction | Recommended Ligand(s) | Recommended Pd Source(s) | Recommended Base(s) | Key Considerations |
| Suzuki-Miyaura (C-C) | SPhos, RuPhos, XPhos | Pd₂(dba)₃, Pd(OAc)₂ | K₃PO₄, K₂CO₃, Cs₂CO₃ | An aqueous base solution is often beneficial. Protodeboronation can be a side reaction with bulky ligands; use of excess boronic acid may be necessary.[11][12] |
| Buchwald-Hartwig (C-N) | RuPhos, BrettPhos, XPhos | G3/G4 Palladacycles, Pd₂(dba)₃ | LHMDS, NaOtBu, K₃PO₄ | Strong, non-nucleophilic bases are required. Palladacycle precatalysts often show superior activity for C-N coupling.[3][10] |
| Sonogashira (C-C, alkyne) | SPhos, XPhos, P(t-Bu)₃ | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Cs₂CO₃, Et₃N, DIPA | Copper co-catalysis (CuI) is traditional but copper-free conditions are often possible and preferred to avoid alkyne homocoupling.[13][14][15] |
Detailed Experimental Protocols
The following protocols are designed as robust starting points. Note-taking and analytical monitoring (TLC, LC-MS) are crucial for optimization.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
dot graph TD direction LR A["Setup & DegasCombine aryl bromide,boronic acid, base,Pd source, and ligandin a dry flask. Purgewith Argon for 20 min."] B["Add Solvent & HeatAdd degassed solvent(e.g., Toluene/H₂O).Heat reaction to80-110 °C withvigorous stirring."] C["Reaction MonitoringMonitor progress byTLC or LC-MS untilstarting material isconsumed (typically4-24 hours)."] D["Work-up & PurificationCool, dilute with EtOAc,wash with water and brine.Dry organic layer, concentrate,and purify by columnchromatography."]
end
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.5 eq)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Toluene and Water (10:1 v/v, degassed)
-
Anhydrous Sodium Sulfate, Ethyl Acetate, Hexanes
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Phenylboronic Acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed Toluene/Water solvent mixture via syringe.[16]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
RuPhos G3 Palladacycle (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq)
-
Anhydrous Toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under a robust stream of inert gas, add the RuPhos G3 Palladacycle and LHMDS to a dry reaction vessel.
-
Add anhydrous toluene, followed by the morpholine.
-
Finally, add the this compound.
-
Seal the vessel and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction for consumption of the aryl bromide (typically 4-18 hours).
-
After cooling to room temperature, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain the C-N coupled product.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient Oxidative Addition.2. Catalyst deactivation (oxygen).3. Insufficiently active base. | 1. Switch to a bulkier, more electron-rich ligand (e.g., from SPhos to RuPhos). Increase reaction temperature by 10-20 °C.2. Ensure rigorous degassing of solvents and maintenance of inert atmosphere.3. For Suzuki, switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure base is fresh and anhydrous. |
| Significant Hydrodehalogenation | Reaction temperature is too high, or the catalytic system promotes this side reaction. | Decrease reaction temperature. Screen alternative ligands or palladium precatalysts. |
| Protodeboronation (Suzuki) | The boronic acid is unstable under the basic reaction conditions. | Use a slight excess (1.5-2.0 eq) of the boronic acid. Add the boronic acid portion-wise. Ensure the base is not excessively strong for the substrate.[11][12] |
Conclusion
While this compound presents a significant steric challenge, successful palladium-catalyzed cross-coupling is readily achievable through the informed selection of modern catalytic systems. The use of bulky, electron-rich biaryl monophosphine ligands is critical to promoting the difficult oxidative addition step. The protocols and strategies outlined in this note provide a robust framework for chemists to effectively utilize this versatile building block in the synthesis of complex molecules, empowering innovation in drug discovery and materials science.
References
- Bulky phosphine ligands promote palladium-catalyzed protodeboron
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
- The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- The Role of Phosphine Ligands in Palladium C
- Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-lig
- Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions.
- [Named Reaction #2] Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Buchwald-Hartwig Amin
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. Benchchem.
- Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Upd
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Oxidative Addition of Polar Reagents. Chemistry LibreTexts.
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
- Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1 -ones in a palladium catalyzed Sonogashira cross-coupling reaction. Self-published.
- Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1 -ones in a palladium catalyzed Sonogashira cross-coupling reacti. Self-published.
- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers (RSC Publishing).
- Sonogashira coupling. Wikipedia.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Sonogashira Coupling. Organic Chemistry Portal.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Self-published.
- Methyl 4-bromo-2-fluoro-6-methoxybenzo
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Tetraphosphine/palladium-catalysed Suzuki cross-coupling with sterically hindered aryl bromides and arylboronic acids. Semantic Scholar.
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- 5. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Use of Methyl 2-bromo-4-fluoro-6-methylbenzoate in Modern Organic Synthesis
Introduction: Unpacking the Synthetic Potential of a Multifunctional Building Block
Methyl 2-bromo-4-fluoro-6-methylbenzoate is a polysubstituted aromatic compound that has emerged as a highly versatile scaffold in synthetic chemistry. Its strategic arrangement of functional groups—a reactive bromine atom, an electron-withdrawing fluorine, a sterically influential methyl group, and a modifiable ester—makes it an ideal starting material for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on robust protocols for key transformations and the underlying chemical principles that govern its reactivity.
The utility of this reagent is primarily centered on the C-Br bond, which serves as a handle for palladium-catalyzed cross-coupling reactions.[1] The presence of the ortho-methyl and ortho-fluoro groups introduces significant steric and electronic constraints that must be carefully managed to achieve high-yielding transformations. These features, however, are also invaluable for building highly substituted, three-dimensional molecules often sought in drug discovery and materials science.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | methyl 4-bromo-2-fluoro-6-methylbenzoate | PubChem[2] |
| CAS Number | 1427409-40-2 | PubChem[2] |
| Molecular Formula | C₉H₈BrFO₂ | PubChem[2] |
| Molecular Weight | 247.06 g/mol | PubChem[2] |
| SMILES | CC1=CC(=CC(=C1C(=O)OC)F)Br | PubChem[2] |
Safety & Handling: This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Always consult the Safety Data Sheet (SDS) before use.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The bromine atom on the aromatic ring is the primary site of reactivity, making this compound an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.[1][3] The two most prevalent and powerful applications are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron species with an organic halide.[4] For a sterically hindered substrate like this compound, the choice of catalyst, ligand, and base is critical to overcoming the steric hindrance around the reaction center.[4]
Causality in Experimental Design:
-
Catalyst/Ligand System: The oxidative addition of the aryl bromide to the Pd(0) center is the first and often rate-limiting step.[5] For sterically demanding substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are required. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which can more readily access the hindered C-Br bond.
-
Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid partner. A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often effective and well-tolerated.
-
Solvent Choice: A polar aprotic solvent system, such as a mixture of dioxane and water, is commonly used to dissolve both the organic and inorganic reaction components.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination provides a powerful method for constructing aryl-amine bonds, a common motif in pharmaceuticals.[6] This reaction couples an amine with an aryl halide and has largely replaced harsher classical methods.[6][7] Similar to the Suzuki coupling, success with sterically hindered substrates relies heavily on the appropriate choice of ligand and reaction conditions.
Causality in Experimental Design:
-
Ligand Selection: The development of specialized, bulky bi- and monodentate phosphine ligands has been instrumental in expanding the scope of this reaction.[6] Ligands like BINAP or DPPF were early breakthroughs, and modern generations of catalysts often employ even more sterically demanding and electron-rich ligands to facilitate both the oxidative addition and the final reductive elimination step.[6]
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or alkali metal tert-butoxides (NaOtBu, KHMDS) are commonly employed.
-
Solvent and Temperature: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typical. The reaction often requires heating to drive the catalytic cycle to completion.
Experimental Protocols
The following protocols are robust starting points for reactions using this compound. Optimization of temperature, reaction time, and reactant stoichiometry may be necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize Methyl 4-fluoro-6-methyl-[1,1'-biphenyl]-2-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane
-
Water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, phenylboronic acid, the palladium catalyst, and the base.
-
Add a 4:1 mixture of dioxane and water. The solution should be thoroughly degassed by bubbling with N₂ or Ar for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize Methyl 4-fluoro-6-methyl-2-(morpholin-4-yl)benzoate.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
XPhos or SPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)
-
Anhydrous Toluene or Dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Thoroughly degas the reaction mixture.
-
Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography to obtain the target aryl amine.
Summary of Reaction Parameters
The following table provides a general guide to conditions for cross-coupling reactions involving sterically hindered and/or electronically modified aryl bromides, serving as a valuable starting point for optimization.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale & Field Insights |
| Catalyst (mol%) | Pd(PPh₃)₄ (2-5%), PdCl₂(dppf) (2-5%) | Pd₂(dba)₃ (1-2%), Pd(OAc)₂ (1-2%) | Pre-catalysts are often air-stable and form the active Pd(0) species in situ. |
| Ligand (mol%) | - (for Pd(PPh₃)₄), dppf (2-5%) | XPhos, SPhos, RuPhos (2-4%) | Bulky, electron-rich ligands are essential to promote oxidative addition and prevent catalyst decomposition.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, LiHMDS, K₃PO₄ | Base choice is critical and depends on the pKa of the coupling partner (boronic acid vs. amine). |
| Solvent | Dioxane/H₂O, Toluene, DME | Toluene, Dioxane (anhydrous) | Solvent must solubilize reactants and be compatible with the reaction conditions (e.g., anhydrous for amination). |
| Temperature | 80 - 110 °C | 90 - 120 °C | Higher temperatures are often needed to overcome the activation energy for sterically hindered substrates. |
| Typical Yields | 60 - 95% | 55 - 90% | Yields are highly dependent on the specific coupling partners and optimization of conditions. |
Conclusion
This compound is a powerful and versatile building block for synthetic chemists. Its true potential is unlocked through a rational application of modern cross-coupling chemistry. By understanding the mechanistic principles and carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can effectively overcome the steric and electronic challenges posed by this substrate. The protocols and insights provided herein serve as a comprehensive guide for leveraging this reagent to construct novel and complex molecules for a wide range of applications in the pharmaceutical and materials science industries.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate.
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- MySkinRecipes. (n.d.). Methyl 4-bromo-2-fluoro-6-methoxybenzoate.
- Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
- PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate.
- Aribo Biotechnology. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate.
- ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.
- Biosynth. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzoic acid.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Chemical Synthesis: The Advantages of Methyl 2-bromo-6-methylbenzoate.
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Application Notes & Protocols: Methyl 2-bromo-4-fluoro-6-methylbenzoate as a Strategic Building Block for Kinase Inhibitor Synthesis
Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to specific protein substrates.[1] This phosphorylation event acts as a molecular switch, controlling complex processes such as cell growth, proliferation, and apoptosis.[1] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, as well as inflammatory and autoimmune disorders.[1][2] This has established kinases as one of the most critical classes of drug targets in modern medicine.[2]
The development of small molecule kinase inhibitors (SMKIs) has revolutionized the treatment of these diseases.[3][4] The success of this therapeutic strategy hinges on the principles of medicinal chemistry, where the careful selection of molecular building blocks is paramount. These building blocks, or scaffolds, provide the foundational structure upon which molecular diversity and target specificity are built. An ideal building block offers multiple reactive handles, allowing chemists to systematically modify a core structure to optimize potency, selectivity, and pharmacokinetic properties.
Methyl 2-bromo-4-fluoro-6-methylbenzoate is an exemplary building block for this purpose. Its unique substitution pattern—a bromine atom primed for cross-coupling, a methyl ester ready for amidation, and fluorine and methyl groups to modulate electronic properties and steric interactions—makes it a highly versatile and powerful tool in the synthesis of sophisticated kinase inhibitors. This guide provides an in-depth exploration of its properties, a detailed protocol for its application in a cornerstone synthetic reaction, and the strategic rationale for its use in drug discovery programs.
Physicochemical Properties and Strategic Reactivity
The utility of this compound stems from its distinct chemical features, which allow for sequential and orthogonal chemical modifications.
| Property | Value | Source |
| IUPAC Name | This compound | Biosynth[5] |
| CAS Number | 1262396-04-2 | Biosynth[5] |
| Molecular Formula | C₉H₈BrFO₂ | Biosynth[5] |
| Molecular Weight | 247.06 g/mol | Biosynth[5] |
| Appearance | Colorless to light yellow liquid | (Analog)[6] |
| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, THF, dioxane). | (Analog)[6] |
Strategic Functional Groups:
-
2-Bromo Group: This is the primary site for introducing molecular diversity. The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[7] This enables the efficient formation of carbon-carbon or carbon-nitrogen bonds, attaching a wide array of aryl, heteroaryl, or amine moieties that can be designed to interact with specific residues within a kinase's ATP-binding pocket.
-
4-Fluoro Group: The fluorine atom serves multiple roles. Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring and modulate the pKa of nearby functional groups. In the context of a final drug molecule, fluorine can enhance metabolic stability by blocking potential sites of oxidative metabolism and can improve binding affinity through favorable interactions with the target protein.
-
6-Methyl Group: The ortho-methyl group provides steric bulk that can enforce a specific conformation (a dihedral angle) in the resulting biaryl products from a Suzuki coupling. This conformational constraint is a powerful strategy in drug design to lock a molecule into its bioactive conformation, thereby increasing potency and selectivity.
-
Methyl Ester: This group is a stable and convenient precursor to a carboxylic acid or, more commonly, a carboxamide. The ester can be readily hydrolyzed and subsequently coupled with a diverse range of amines to form amide bonds, which are prevalent in kinase inhibitors as key hydrogen bond donors and acceptors.
Safety and Handling: this compound and its structural analogs are classified as irritants.[8] They may cause skin, eye, and respiratory irritation.[8] As with all laboratory chemicals, it should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10] Store the compound in a tightly sealed container in a cool, dry place.[9]
Core Application: Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura coupling is arguably the most crucial reaction for leveraging this building block. It allows for the direct and efficient formation of a biaryl scaffold, which is a common core structure in many Type I and Type II kinase inhibitors.
Rationale for Protocol Design: This protocol is designed for robustness and general applicability.
-
Catalyst System: The use of a palladium catalyst in conjunction with a phosphine ligand is standard for achieving high efficiency in Suzuki couplings, especially with sterically hindered or electronically deactivated substrates.[11]
-
Base and Solvent: A base is required to activate the boronic acid in the transmetalation step of the catalytic cycle.[11] A mixed solvent system (e.g., dioxane/water) is often used to ensure the solubility of both the organic and inorganic reagents.[12]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can deactivate them and lead to lower yields. Therefore, degassing the reaction mixture and maintaining it under an inert atmosphere (nitrogen or argon) is critical for success.[12]
Detailed Step-by-Step Methodology
Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inerting the System: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 equiv.). Then, add the degassed solvent system (e.g., 4:1 dioxane:water) via cannula or syringe.
-
Reaction Execution: Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material (this compound) typically indicates completion. This step is crucial for ensuring the reaction has gone to completion and for avoiding unnecessary heating that could lead to side products.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine to remove inorganic salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Validation: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The purity and identity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Visualizing the Synthetic Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Contextualizing the Target: Kinase Signaling Pathways
The biaryl structures synthesized using this compound are potent scaffolds for inhibiting a range of kinases. A prominent example is Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[13] Dysregulation of BCR signaling is implicated in various B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[13] Inhibiting BTK effectively shuts down this pathway, making it a prime therapeutic target.
Visualizing the BTK Signaling Pathway
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Conclusion: A Versatile Scaffold for Advanced Drug Discovery
This compound represents more than just a chemical intermediate; it is a strategic tool for accelerating kinase inhibitor drug discovery. Its pre-installed and orthogonally reactive functional groups provide a robust platform for generating vast libraries of complex molecules with high "drug-like" potential. The ability to systematically probe structure-activity relationships through reliable and well-understood reactions like the Suzuki-Miyaura coupling empowers researchers to rationally design the next generation of targeted therapeutics. The protocols and insights provided herein serve as a guide for harnessing the full potential of this valuable building block in the ongoing quest for more effective and selective kinase inhibitors.
References
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- Manufacturer and Supplier. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9. Manufacturer and Supplier.
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- NIH. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH.
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- PubMed. (2016-10-13). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. J Med Chem.
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- ACS Publications. (2021-05-19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
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- Acros Organics. SAFETY DATA SHEET - Methyl 4-bromo-3-methylbenzoate. Acros Organics.
- PubChem. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958. PubChem.
- Wikipedia. Methyl benzoate. Wikipedia.
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Application Notes and Protocols: Strategic Synthesis of Fluorinated Isoquinolones from Methyl 2-bromo-4-fluoro-6-methylbenzoate
Authored by: [Your Name/Department], Senior Application Scientist
Abstract: The isoquinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] This application note provides a comprehensive guide for the synthesis of substituted isoquinolones utilizing Methyl 2-bromo-4-fluoro-6-methylbenzoate as a key starting material. We present detailed protocols for palladium-catalyzed cross-coupling reactions, such as Heck and Suzuki-Miyaura couplings, followed by intramolecular cyclization to construct the isoquinolone core. The strategic incorporation of fluorine and a methyl group in the starting material is discussed in the context of their potential impact on the physicochemical and pharmacological properties of the final compounds. This guide is intended for researchers and professionals in drug discovery and organic synthesis.
Introduction: The Significance of Isoquinolones and Fluorine in Drug Discovery
The isoquinoline and isoquinolone ring systems are fundamental building blocks in the development of new therapeutic agents, exhibiting a wide array of pharmacological activities.[2][4] Their structural versatility has made them a focal point for synthetic and medicinal chemists.[2] The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[5][6] The unique properties of fluorine, such as its high electronegativity and small size, can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[7][6]
This compound is a strategically functionalized starting material for the synthesis of novel isoquinolones. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, while the fluoro and methyl groups can impart desirable properties to the target molecules. This guide will detail robust synthetic routes to access a variety of isoquinolones from this versatile building block.
Overview of the Synthetic Strategy
Our general synthetic approach involves a two-stage process:
-
Functionalization of the Aryl Bromide: The core of our strategy relies on a palladium-catalyzed cross-coupling reaction at the bromine-bearing carbon of this compound. This can be achieved through various established methods, including Heck, Suzuki-Miyaura, and Sonogashira couplings, to introduce a side chain that will ultimately form part of the heterocyclic ring.
-
Intramolecular Cyclization: Following the introduction of the appropriate substituent, an intramolecular reaction is employed to construct the isoquinolone ring system. The nature of this cyclization will depend on the specific cross-coupling reaction utilized in the first step.
The following sections will provide detailed protocols for two distinct and effective pathways for the synthesis of fluorinated isoquinolones.
Protocol I: Synthesis via Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful tool for the formation of cyclic compounds.[8] In this protocol, we first introduce an N-allyl group, which then undergoes a palladium-catalyzed intramolecular cyclization to yield the desired isoquinolone.
Step 1: Amidation of this compound
The initial step involves the conversion of the methyl ester to a secondary amide. This is a crucial transformation to introduce the nitrogen atom of the future isoquinolone ring.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as THF or dioxane, add the desired primary amine (e.g., allylamine, 1.2 eq).
-
Add a solution of a strong base, such as sodium hydride (NaH, 1.5 eq) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 eq), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-allyl-2-bromo-4-fluoro-6-methylbenzamide.
Causality of Experimental Choices: The use of a strong, non-nucleophilic base is essential to deprotonate the amine, facilitating its nucleophilic attack on the ester carbonyl without competing side reactions. Anhydrous conditions are critical to prevent quenching of the base.
Step 2: Intramolecular Heck Cyclization
With the N-allyl benzamide in hand, the key intramolecular Heck reaction is performed to construct the isoquinolone ring.
Experimental Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-allyl-2-bromo-4-fluoro-6-methylbenzamide (1.0 eq) in an anhydrous solvent such as DMF or acetonitrile.
-
Add a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), and a phosphine ligand, for example, triphenylphosphine (PPh₃, 10-20 mol%).
-
Add a base, typically potassium acetate (KOAc, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting isoquinolone by column chromatography.
Trustworthiness of the Protocol: This protocol is based on well-established conditions for intramolecular Heck reactions of aryl bromides.[8] The choice of catalyst, ligand, base, and solvent can be optimized for specific substrates to maximize the yield.
Data Presentation: Representative Yields for Heck Pathway
| Step | Product | Typical Yield Range |
| Amidation | N-allyl-2-bromo-4-fluoro-6-methylbenzamide | 75-90% |
| Intramolecular Heck | Fluorinated, methylated isoquinolone | 60-85% |
Visualization: Intramolecular Heck Reaction Workflow
Caption: Workflow for isoquinolone synthesis via an intramolecular Heck reaction.
Protocol II: Synthesis via Suzuki-Miyaura Coupling and Cyclization
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[9] This pathway involves coupling the starting aryl bromide with a vinyl boronate ester, followed by an acid-catalyzed cyclization to yield the isoquinolone.[10][11][12]
Step 1: Amidation of this compound
This step is identical to the amidation described in Protocol I (Section 3.1), but using a different amine if a different N-substituent on the isoquinolone is desired. For a simple N-H isoquinolone, a protecting group strategy on the amide nitrogen would be employed.
Step 2: Suzuki-Miyaura Coupling with a Vinyl Boronate
The key C-C bond formation is achieved through a Suzuki-Miyaura coupling reaction.
Experimental Protocol:
-
To a degassed mixture of the 2-bromo-4-fluoro-6-methylbenzamide (1.0 eq) and a vinyl boronate ester (e.g., vinylboronic acid pinacol ester, 1.5 eq) in a solvent system such as dioxane/water (4:1), add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the vinylated intermediate by column chromatography.
Authoritative Grounding: The use of Pd(dppf)Cl₂ is a robust catalytic system for Suzuki-Miyaura couplings involving aryl bromides, known for its high efficiency and functional group tolerance.
Step 3: Acid-Catalyzed Cyclization
The final step involves the cyclization of the vinylated intermediate to form the isoquinolone ring.
Experimental Protocol:
-
Dissolve the purified vinylated intermediate in a suitable solvent, such as acetic acid or a mixture of THF and aqueous HCl.
-
Heat the reaction mixture to reflux (or use microwave irradiation for accelerated reaction times) and monitor the cyclization by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the final isoquinolone product by column chromatography or recrystallization.
Data Presentation: Representative Yields for Suzuki-Miyaura Pathway
| Step | Product | Typical Yield Range |
| Amidation | 2-bromo-4-fluoro-6-methylbenzamide | 75-90% |
| Suzuki Coupling | Vinylated benzamide intermediate | 70-95% |
| Cyclization | Fluorinated, methylated isoquinolone | 80-95% |
Visualization: Suzuki-Miyaura Coupling and Cyclization Workflow
Caption: Workflow for isoquinolone synthesis via Suzuki-Miyaura coupling and cyclization.
Mechanistic Insights: The Palladium Catalytic Cycle
The success of these synthetic strategies hinges on the efficiency of the palladium-catalyzed cross-coupling reactions. The generalized catalytic cycle for a Suzuki-Miyaura coupling is depicted below.
Visualization: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl bromide to the active Pd(0) catalyst. This is followed by transmetalation with the boronate species, facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.
Conclusion
This application note has detailed two robust and versatile protocols for the synthesis of fluorinated and methylated isoquinolones starting from this compound. By leveraging powerful palladium-catalyzed reactions such as the intramolecular Heck and Suzuki-Miyaura couplings, researchers can access a diverse range of substituted isoquinolones. The strategic placement of the fluorine atom and methyl group on the starting material provides a valuable entry point for the development of novel drug candidates with potentially enhanced pharmacological properties. The provided step-by-step protocols and mechanistic insights are intended to serve as a practical guide for scientists in the field of organic and medicinal chemistry.
References
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Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479–8488. [Link]
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Toumi, M., & Larhed, M. (2014). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 19(8), 11346–11387. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Sharma, N., Saha, R., Parveen, N., & Sekar, G. (2017). Palladium-Nanoparticles-Catalyzed Oxidative Annulation of Benzamides with Alkynes for the Synthesis of Isoquinolones. Advanced Synthesis & Catalysis, 359(7), 1128-1134. [Link]
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Li, B., & Dixneuf, P. H. (2013). Sp2 C-H Bond Activation in Water and Catalytic Cross-Coupling Reactions. Chemical Society Reviews, 42(13), 5744-5767. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]
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Majumdar, K. C., & Chattopadhyay, B. (2008). Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Indian Journal of Chemistry - Section B, 47B, 1435-1439. [Link]
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Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. [Link]
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Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341–3370. [Link]
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Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643. [Link]
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Kametani, T., & Fukumoto, K. (1972). The Total Synthesis of Isoquinoline Alkaloids. Accounts of Chemical Research, 5(6), 212–219. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
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Bentley, K. W. (2006). β-Phenylethylamines and the isoquinoline alkaloids. Natural Product Reports, 23(3), 444-469. [Link]
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Synthesis of dihydroazaindenone MNK1/MNK2 inhibitors.
Application Note: Synthesis and Evaluation of Dihydroazaindenone-Based MNK1/MNK2 Inhibitors
Executive Summary
This guide details the synthesis, purification, and biological validation of dihydroazaindenone derivatives (specifically the 1,4-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one scaffold) as potent, selective inhibitors of MAP kinase-interacting kinases (MNK1/MNK2). Unlike Type-I inhibitors that often induce paradoxical pathway activation, this scaffold offers a unique binding mode that stabilizes the inactive conformation of the kinase. This protocol is designed for medicinal chemists and pharmacologists targeting the MNK-eIF4E axis to block oncogenic translation without affecting global protein synthesis.
Scientific Rationale & Mechanism
The MNK-eIF4E Axis: MNK1 and MNK2 are the sole kinases responsible for phosphorylating the eukaryotic translation initiation factor 4E (eIF4E) at Ser209.[1] This phosphorylation event is critical for the translation of oncogenic mRNAs (e.g., c-MYC, MCL1, SNAIL) but dispensable for normal development.
Why Dihydroazaindenone? The dihydroazaindenone core (structurally a pyrrolo[3,2-c]pyridin-2-one) mimics the adenine ring of ATP but possesses distinct hydrogen-bonding capabilities that allow for high selectivity against the kinome.
-
Selectivity: The scaffold exploits the specific "DFD-out" (Asp-Phe-Asp) conformation unique to MNKs.
-
Solubility: The nitrogen-rich bicyclic system allows for the attachment of solubilizing groups (e.g., N-methylpiperazine) at the C4 position, crucial for in vivo bioavailability.
Signaling Pathway Visualization
The following diagram illustrates the position of MNK1/2 within the MAPK pathway and the specific intervention point of the inhibitor.
Figure 1: The MAPK-MNK-eIF4E signaling cascade. The inhibitor blocks the terminal phosphorylation of eIF4E, preventing the translation of pro-tumorigenic factors.
Chemical Synthesis Protocol
Target Scaffold: 4-substituted-1,4-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one. Reference Standard: Compound 9 (Han et al., J. Med. Chem. 2016).
Synthetic Strategy (Retrosynthesis)
The core is constructed via a Sonogashira coupling followed by a base-mediated cyclization . The diversity is introduced at the final stage via Buchwald-Hartwig amination or SNAr displacement.
Figure 2: Synthetic workflow for the dihydroazaindenone scaffold.
Detailed Protocol
Step 1: Sonogashira Coupling
-
Reagents: 4-chloro-3-iodopyridin-2-amine (1.0 eq), Ethyl propiolate (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), CuI (0.1 eq), TEA (3.0 eq).
-
Solvent: DMF (Anhydrous).
-
Procedure:
-
Degas DMF with nitrogen for 15 mins.
-
Add reagents to a pressure tube.
-
Heat to 80°C for 4 hours .
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Step 2: Cyclization to Azaindenone Core
-
Reagents: Intermediate from Step 1 (1.0 eq), Potassium tert-butoxide (KOtBu, 1.5 eq).
-
Solvent: NMP (N-Methyl-2-pyrrolidone).
-
Procedure:
-
Dissolve intermediate in NMP. Cool to 0°C.
-
Add KOtBu portion-wise.
-
Stir at room temperature for 2 hours . (Monitor by LCMS for ring closure).
-
Quench: Pour into ice water. Adjust pH to ~6 with 1N HCl.
-
Isolation: Filter the precipitate. This is the 4-chloro-1,4-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one core.
-
Step 3: Functionalization (Buchwald-Hartwig Coupling)
-
Rationale: This step introduces the "tail" responsible for solvent interaction and potency.
-
Reagents: Core (1.0 eq), R-NH2 (e.g., 1-methylpiperazin-4-yl-aniline) (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), Cs2CO3 (2.0 eq).
-
Solvent: 1,4-Dioxane.
-
Procedure:
-
Combine all solids in a microwave vial.
-
Add degassed dioxane.
-
Heat at 100°C for 12 hours (or 140°C microwave for 45 min).
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Biological Validation Protocols
A. In Vitro Kinase Assay (ADP-Glo)
Objective: Determine IC50 against recombinant MNK1 and MNK2.
-
Enzyme Mix: Prepare 2x MNK1 (Invitrogen) buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Substrate: Use eIF4E peptide (200 µM) or biotinylated-eIF4E protein.
-
Reaction:
-
Add 2 µL Inhibitor (serial dilution in DMSO).
-
Add 4 µL Enzyme/Substrate mix.
-
Initiate with 4 µL ATP (Km concentration: ~10 µM for MNK1).
-
Incubate 60 min at RT.
-
-
Detection: Add ADP-Glo Reagent (Promega), incubate 40 min. Add Kinase Detection Reagent, incubate 30 min. Read Luminescence.
B. Cellular Target Engagement (Western Blot)
Objective: Verify inhibition of eIF4E phosphorylation in MV4-11 (Leukemia) or MDA-MB-231 (Solid tumor) cells.
-
Treatment: Seed cells (1x10^6/well). Treat with inhibitor (0.1, 1.0, 10 µM) for 2 hours .
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Roche).
-
Blotting:
-
Primary Ab: Anti-p-eIF4E (Ser209) (Cell Signaling Tech #9741).
-
Control Ab: Total eIF4E and GAPDH.
-
-
Quantification: Normalize p-eIF4E signal to Total eIF4E.
Data Summary & Benchmarks
The following table summarizes expected performance metrics for a successful dihydroazaindenone synthesis compared to clinical standards.
| Compound | MNK1 IC50 (nM) | MNK2 IC50 (nM) | Cellular p-eIF4E IC50 (nM) | Selectivity (vs. p38/ERK) |
| Synthesized Azaindenone | < 10 | < 10 | ~50 - 100 | > 1000x |
| eFT508 (Tomivosertib) | 2.4 | 1.0 | 200 | High |
| CGP57380 (Tool Cmpd) | 2200 | 3000 | > 5000 | Low (Dirty) |
References
-
Han, W., et al. (2016). Discovery of a Selective and Potent Inhibitor of Mitogen-Activated Protein Kinase-Interacting Kinases 1 and 2 (MNK1/2) Utilizing Structure-Based Drug Design. Journal of Medicinal Chemistry, 59(7), 3034–3045.
-
Teo, T., et al. (2015). Pharmacological inhibition of MNK1/2 with ETC-206 blocks the phosphorylation of eIF4E and inhibits blast crisis CML. Cancer Research, 75(8), 1704-1713.
-
Reich, S. H., et al. (2018). Structure-based design of eFT508, a potent and highly selective, oral inhibitor of MNK1 and MNK2. Journal of Medicinal Chemistry, 61(8), 3516-3540.
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
Sources
The Strategic Utility of Methyl 2-bromo-4-fluoro-6-methylbenzoate in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Complex Molecular Architectures
In the landscape of contemporary drug discovery, the demand for novel molecular entities with precisely tuned pharmacological profiles is ever-increasing. Key to meeting this demand is the availability of versatile chemical building blocks that offer strategic points for diversification and the introduction of critical pharmacophoric elements. Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS No. 1262396-04-2) has emerged as one such pivotal intermediate. Its unique substitution pattern—a sterically hindered ortho-bromo group, an electron-withdrawing fluorine atom, and a methyl group—provides a trifecta of handles for chemists to exploit in the synthesis of complex, biologically active molecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this valuable synthetic intermediate.
The strategic placement of the bromine atom ortho to the methyl ester makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds[1][2][3]. The fluorine atom at the 4-position can significantly influence the physicochemical properties of the final compound, often enhancing metabolic stability, binding affinity, and membrane permeability. This strategic fluorination is a widely employed tactic in drug design to optimize pharmacokinetic and pharmacodynamic parameters. Furthermore, the methyl group provides an additional point for interaction within a protein binding pocket and can influence the overall conformation of the molecule.
This guide will delve into the synthesis of this compound, its key chemical properties, and its application in the synthesis of medicinally relevant scaffolds, with a particular focus on its potential role in the generation of kinase inhibitors. Detailed, field-proven protocols for its use in cornerstone palladium-catalyzed reactions are provided to enable researchers to seamlessly integrate this versatile building block into their synthetic workflows.
Physicochemical and Safety Profile
A thorough understanding of the properties and hazards of a chemical intermediate is paramount for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound and its Isomer
| Property | This compound (CAS: 1262396-04-2) | Methyl 4-bromo-2-fluoro-6-methylbenzoate (CAS: 1427409-40-2) |
| Molecular Formula | C₉H₈BrFO₂[4] | C₉H₈BrFO₂[5] |
| Molecular Weight | 247.06 g/mol [4] | 247.06 g/mol [5] |
| Appearance | Not explicitly found, likely a solid or oil. | Not explicitly found, likely a solid or oil. |
| Boiling Point | 255.6 ± 35.0 °C at 760 mmHg[6] | Not explicitly found. |
| Density | 1.5 ± 0.1 g/cm³[6] | Not explicitly found. |
| Flash Point | 108.4 ± 25.9 °C[6] | Not explicitly found. |
| Storage | Sealed in dry, room temperature.[1] | Sealed in dry, room temperature. |
Safety Information (based on the isomeric compound Methyl 4-bromo-2-fluoro-6-methylbenzoate):
The GHS hazard statements for the isomeric compound (CAS 1427409-40-2) indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[5]. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and to work in a well-ventilated fume hood.
Synthesis Protocol: A Reliable Route to a Key Intermediate
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2-bromo-4-fluoro-6-methylbenzoic acid. A detailed and reliable protocol is outlined below[7].
Diagram 1: Synthesis of this compound
Caption: Synthetic route to the title compound.
Experimental Protocol: Esterification of 2-bromo-4-fluoro-6-methylbenzoic acid
-
Materials:
-
2-bromo-4-fluoro-6-methylbenzoic acid (1.0 eq)
-
Iodomethane (2.0 eq)
-
Anhydrous potassium carbonate (1.5 eq)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask charged with 2-bromo-4-fluoro-6-methylbenzoic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq), add N,N-dimethylformamide (DMF) to create a stirrable suspension.
-
Add iodomethane (2.0 eq) to the mixture at room temperature.
-
Stir the reaction vigorously at 20°C for approximately 23 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (4 x 25 mL).
-
Combine the organic extracts and wash sequentially with water (5 x 20 mL) and brine (2 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary. A reported yield for this reaction is quantitative[7].
-
-
Characterization:
-
The structure of the product should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 7.18 (dd, J = 8.1, 2.4 Hz, 1H), 6.91 (dd, J = 9.0, 2.2 Hz, 1H), 3.96 (s, 3H), 2.35 (s, 3H)[7].
-
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The polysubstituted aromatic core of this compound makes it a highly valuable precursor for the synthesis of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders[8]. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The isomeric compound, methyl 4-bromo-2-fluoro-6-methylbenzoate, has been specifically implicated in the synthesis of inhibitors for MAPK-interacting kinases 1 and 2 (Mnk1 and Mnk2), which are involved in the regulation of protein synthesis and are targets for anti-cancer therapies.
The following section provides representative protocols for key palladium-catalyzed cross-coupling reactions that are instrumental in the elaboration of the this compound scaffold into more complex, drug-like molecules.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound[2]. This reaction is widely used in medicinal chemistry to construct biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Representative Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a dry reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl linkers or pharmacophores into a molecule.
Representative Protocol: Sonogashira Coupling
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the palladium catalyst (0.05 eq), copper(I) iodide (0.1 eq), and the base.
-
Degas the mixture with a stream of inert gas for 15-20 minutes.
-
Add the terminal alkyne (1.2 eq) and stir the reaction at room temperature or with gentle heating until completion.
-
Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.
Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Representative Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Ligand (e.g., BINAP, Xantphos, 0.04 eq)
-
Base (e.g., Sodium tert-butoxide, 1.4 eq)
-
Solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the resulting arylamine by column chromatography.
-
Conclusion: An Indispensable Tool for Drug Discovery
This compound is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of complex molecular targets. Its unique combination of reactive handles allows for precise and controlled diversification through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and application notes provided herein are intended to serve as a practical guide for researchers, enabling them to leverage the full potential of this valuable intermediate in their drug discovery programs. As the quest for novel therapeutics continues, the importance of such well-defined and versatile building blocks in accelerating the discovery of new medicines cannot be overstated.
References
-
Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
-
2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier. (n.d.). Retrieved from [Link]
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.
-
Methyl 4-bromo-2-fluoro-6-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (2018). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14195-14243. Retrieved from [Link]
-
Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). MDPI. Retrieved from [Link]
-
Methyl 4-bromo-2-fluoro-3-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). JOCPR. Retrieved from [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. (2021). PMC. Retrieved from [Link]
-
Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
(PDF) Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). ResearchGate. Retrieved from [Link]
-
Methyl 4-bromo-2-fluoro-3-methylbenzoate. (n.d.). MySkinRecipes. Retrieved from [Link]
- WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor. (n.d.). Google Patents.
-
This compound. (2025). ChemSrc. Retrieved from [Link]
-
(PDF) 2-Bromo-4-methylbenzonitrile. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. METHYL 3-BROMO-6-FLUORO-2-METHYLBENZOATE | 1415045-22-5 [chemicalbook.com]
- 7. 1262396-04-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-bromo-4-fluoro-6-methylbenzoate
Introduction: Navigating the Challenges of Sterically Hindered C-N Bond Formation
The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] Traditional methods for constructing these bonds often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance. The advent of the Buchwald-Hartwig amination provided a milder and more general alternative.[2]
This application note provides a detailed guide for the Buchwald-Hartwig amination of a particularly challenging substrate: Methyl 2-bromo-4-fluoro-6-methylbenzoate. The di-ortho-substitution (bromo and methyl groups) flanking the ester functionality presents significant steric hindrance, which can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Furthermore, the electronic properties of the fluoro and methyl substituents influence the reactivity of the aryl bromide. Overcoming these challenges requires a carefully optimized catalytic system, including the judicious selection of the palladium source, ligand, base, and solvent.
This document is intended for researchers, scientists, and drug development professionals seeking to perform this specific transformation or similar challenging Buchwald-Hartwig aminations. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) and palladium(II) intermediate.[1][2] Understanding this cycle is paramount for rationalizing the choice of reagents and reaction conditions.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) intermediate. This is often the rate-limiting step, especially with sterically hindered substrates.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
A competing side reaction, particularly with primary amines, is hydrodehalogenation, where the aryl halide is reduced to the corresponding arene.[2] This can occur via β-hydride elimination from a palladium-amide intermediate. The choice of ligand is critical in promoting the desired reductive elimination over this unproductive pathway.
Caption: A flowchart illustrating the key steps of the experimental protocol.
-
Reaction Setup (under an inert atmosphere):
-
To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv) and the secondary amine (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (5 mL) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
-
Process Optimization and Troubleshooting
For challenging substrates, a systematic optimization of reaction parameters may be necessary. A Design of Experiments (DoE) approach can be highly effective for this purpose.
Key Parameters for Optimization
| Parameter | Starting Condition | Variation Range | Rationale and Considerations |
| Ligand | XPhos or RuPhos | BrettPhos, BippyPhos | For particularly hindered substrates or primary amines, BrettPhos may offer improved reactivity. [1]BippyPhos has shown broad applicability. [4] |
| Base | NaOtBu | K₃PO₄, Cs₂CO₃, LHMDS | Weaker bases can be beneficial for base-sensitive functional groups. LHMDS may be advantageous in certain cases. |
| Solvent | Toluene | 1,4-Dioxane, t-Amyl alcohol | Solvent choice can impact solubility and reaction rates. Ethereal solvents are common alternatives. [5] |
| Temperature | 100-110 °C | 80-120 °C | Lower temperatures may be possible with highly active catalyst systems, while higher temperatures may be needed for less reactive partners. |
| Catalyst Loading | 2 mol% | 0.5-5 mol% | Higher loadings may be required for very challenging couplings, while lower loadings are desirable for process efficiency. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen or moisture contamination).2. Inappropriate ligand/base/solvent combination.3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere techniques and use of anhydrous solvents.2. Screen alternative ligands, bases, and solvents (see optimization table).3. Increase the reaction temperature in increments of 10 °C. |
| Significant Hydrodehalogenation | 1. Unfavorable kinetics of reductive elimination vs. β-hydride elimination.2. Presence of water or other protic sources. | 1. Switch to a bulkier ligand (e.g., BrettPhos) to favor reductive elimination.2. Ensure all reagents and solvents are scrupulously dry. |
| Formation of Byproducts | 1. Decomposition of starting materials or product under basic conditions.2. Side reactions involving functional groups. | 1. Screen weaker bases (K₃PO₄, Cs₂CO₃).2. Consider protecting sensitive functional groups if possible. |
| Incomplete Reaction | 1. Catalyst deactivation.2. Equilibrium reached. | 1. Increase catalyst loading or add a second portion of the catalyst mid-reaction.2. Increase the equivalents of the amine and/or base. |
Conclusion
The Buchwald-Hartwig amination of the sterically encumbered this compound is a challenging yet achievable transformation. Success hinges on the careful selection of a highly active palladium pre-catalyst, typically featuring a bulky and electron-rich biaryl monophosphine ligand such as XPhos or RuPhos. The provided protocol offers a robust starting point for this reaction. Through systematic optimization of the base, solvent, and temperature, researchers can achieve high yields of the desired N-arylated products, opening avenues for the synthesis of novel compounds for pharmaceutical and materials science applications.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Kuehne, L. M., et al. (2021). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry. [Link]
-
Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]
-
Mondal, S., et al. (2021). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]
-
WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis. [Link]
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- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application and Protocol Guide: Catalyst Selection for Cross-Coupling of Methyl 2-bromo-4-fluoro-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selection of appropriate catalyst systems for various cross-coupling reactions involving the sterically hindered and electronically complex substrate, Methyl 2-bromo-4-fluoro-6-methylbenzoate. The presence of ortho-substituents (bromo and methyl groups) and a para-fluoro group presents unique challenges that necessitate careful consideration of the catalyst, ligand, base, and solvent system. This document aims to equip researchers with the foundational knowledge and practical methodologies to successfully execute Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann cross-coupling reactions with this substrate, facilitating the synthesis of novel molecular entities for drug discovery and development.
Introduction: The Challenge of the Ortho-Disubstituted Aryl Halide
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of these reactions.[3] However, the reactivity of the aryl halide substrate plays a crucial role in the success of these transformations.
This compound is a challenging substrate due to:
-
Steric Hindrance: The presence of a methyl group and a bromine atom in the ortho positions to the ester functionality significantly hinders the approach of the catalyst to the C-Br bond, making the initial oxidative addition step of the catalytic cycle difficult.[4][5]
-
Electronic Effects: The fluorine atom at the para position is an electron-withdrawing group, which can influence the electron density of the aromatic ring and affect the rate of oxidative addition.
Overcoming these challenges requires the use of specialized catalyst systems, particularly bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which can promote the desired bond formation.[6][7][8]
The Catalytic Cycle: A Universal Blueprint
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, illustrated below. Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) complex. This is often the rate-limiting step, especially for sterically hindered substrates.[3][9]
-
Transmetalation (for Suzuki, etc.) or Nucleophilic Attack (for Buchwald-Hartwig, etc.): The coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the palladium complex.[3]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[3]
Catalyst System Selection: A Decision Framework
The choice of catalyst, ligand, base, and solvent is critical for a successful cross-coupling reaction with a challenging substrate. The following decision framework can guide the selection process.
Figure 2: Decision framework for selecting a catalyst system for different cross-coupling reactions.
Detailed Protocols and Application Notes
The following protocols are designed as starting points for the cross-coupling of this compound. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific coupling partners.[10]
Suzuki-Miyaura Coupling: Formation of Biaryl Compounds
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and organoboron compounds.[1][11] For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands is crucial.[6]
Protocol:
-
Reagent Preparation:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).
-
Add the arylboronic acid or ester (1.2-1.5 equiv).
-
Add the palladium catalyst and ligand (see table below).
-
Add the base (2.0-3.0 equiv).
-
-
Reaction Setup:
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B |
| Pd Catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (2 mol%) |
| Base | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.5 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene |
| Temperature | 80-100 °C | 90-110 °C |
| Typical Time | 12-24 h | 12-24 h |
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[12] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields with sterically hindered aryl bromides.[13]
Protocol:
-
Reagent Preparation:
-
In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst or a combination of a palladium source and ligand to a dry reaction vessel.
-
Add the base (e.g., NaOtBu, LiHMDS).
-
Add this compound (1.0 equiv).
-
Add the amine (1.1-1.3 equiv).
-
-
Reaction Setup:
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat the reaction mixture with vigorous stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography.
-
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A | Condition B |
| Pd Catalyst | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | - | RuPhos (3 mol%) |
| Base | NaOtBu (1.5 equiv) | LiHMDS (1.8 equiv) |
| Solvent | Toluene | Dioxane |
| Temperature | 90-110 °C | 100-120 °C |
| Typical Time | 8-16 h | 10-20 h |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[14][15]
Protocol:
-
Reagent Preparation:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).
-
Add the palladium catalyst and ligand.
-
Add the copper(I) iodide (CuI) co-catalyst.
-
-
Reaction Setup:
-
Add the anhydrous, degassed solvent (e.g., THF, DMF).
-
Add the terminal alkyne (1.2-1.5 equiv).
-
Add the base, typically a liquid amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as a co-solvent.
-
Stir the reaction at the indicated temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Table 3: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommended Condition |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Cu Co-catalyst | CuI (1-3 mol%) |
| Ligand | PPh₃ (if not using a pre-formed complex) |
| Base | Et₃N (2-3 equiv) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Typical Time | 6-24 h |
Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann reaction is a classical copper-catalyzed method for forming C-N, C-O, and C-S bonds.[16][17][18][19] While often requiring higher temperatures than palladium-catalyzed reactions, modern ligand-accelerated protocols have improved its scope and mildness.[18]
Protocol:
-
Reagent Preparation:
-
In a reaction vessel, combine this compound (1.0 equiv), the nucleophile (e.g., an alcohol, phenol, or thiol; 1.5-2.0 equiv), the copper catalyst, and the ligand.
-
Add the base.
-
-
Reaction Setup:
-
Add the solvent (typically a polar aprotic solvent like DMF or DMSO).
-
Heat the reaction mixture with stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Table 4: Recommended Conditions for Ullmann Condensation
| Parameter | Recommended Condition |
| Cu Catalyst | CuI (5-10 mol%) |
| Ligand | L-proline (10-20 mol%) or 1,10-phenanthroline (10-20 mol%) |
| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) |
| Solvent | DMF or DMSO |
| Temperature | 100-140 °C |
| Typical Time | 24-48 h |
Troubleshooting Common Issues
Cross-coupling reactions can sometimes be challenging. Here are some common issues and potential solutions:[10][20]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert conditions- Poor quality reagents or solvents- Inappropriate base or temperature | - Use a fresh catalyst or a more active precatalyst.- Ensure rigorous exclusion of air and moisture.- Purify reagents and use anhydrous, degassed solvents.- Screen different bases and increase the reaction temperature. |
| Side Reactions (e.g., Homocoupling, Debromination) | - Catalyst decomposition- Reaction temperature is too high- Incorrect stoichiometry | - Use a more robust ligand.- Lower the reaction temperature.- Carefully control the stoichiometry of the coupling partners. |
| Low Yield | - Incomplete reaction- Product degradation- Difficult purification | - Increase reaction time or temperature.- Lower the reaction temperature or use a milder base.- Optimize the chromatographic purification conditions. |
Conclusion
The successful cross-coupling of this compound hinges on the judicious selection of the catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts bearing bulky, electron-rich phosphine ligands are generally the most effective. Sonogashira couplings can be achieved with standard palladium/copper systems, while Ullmann condensations offer a viable alternative, particularly for C-O and C-S bond formation. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop efficient and robust synthetic routes to a wide array of novel compounds derived from this challenging yet valuable building block.
References
- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing).
- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate.
- Buchwald–Hartwig amination - Grokipedia.
- Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - NIH.
- The Synthetic & Mechanistic Organic Chemistry of Palladium - Wipf Group.
- The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides. | Request PDF - ResearchGate.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable.
- A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society - ACS Publications.
- The Suzuki Reaction - Chem 115 Myers.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone - Benchchem.
- Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology | The Journal of Organic Chemistry - ACS Publications.
- Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | ACS Central Science.
- Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.
- Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine | Organometallics - ACS Publications.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai.
- Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling - American Chemical Society.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.
- Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles | Accounts of Chemical Research - ACS Publications.
- Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Request PDF - ResearchGate.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- Ullmann coupling-An overview - OperaChem.
- Suzuki Coupling - Organic Chemistry Portal.
- Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes - ChemRxiv.
- Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem.
- Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC - NIH.
- Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal | Request PDF - ResearchGate.
- CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands - Books.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor.
- Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Publishing.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
- Ullmann reaction - Wikipedia.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI.
- Methyl 4-bromo-2-fluoro-6-methoxybenzoate - MySkinRecipes.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. fiveable.me [fiveable.me]
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- 12. grokipedia.com [grokipedia.com]
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- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ullmann coupling-An overview - operachem [operachem.com]
- 18. books.rsc.org [books.rsc.org]
- 19. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Hindered Benzoate Suzuki Couplings
Subject: Troubleshooting Low Yields in Suzuki-Miyaura Coupling of Methyl 2-bromo-4-fluoro-6-methylbenzoate Case ID: SZ-26-ORTHO Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Steric Wall" Challenge
You are encountering low yields not because of a simple experimental error, but because This compound represents a "perfect storm" of steric and electronic challenges.
-
The Steric Blockade: The 2-bromo and 6-methyl groups create a "molecular wall" around the coupling site. This ortho,ortho-disubstitution pattern dramatically inhibits the transmetallation step, which is typically the rate-determining step in hindered Suzuki couplings.
-
The Electronic Trap: While the 4-fluoro group activates the ring for oxidative addition, the methyl ester is highly susceptible to saponification (hydrolysis) under standard aqueous basic conditions, leading to the formation of the carboxylic acid (which poisons the catalyst) or decarboxylation.
-
Protodeboronation: Because the coupling reaction is sterically slowed, the boronic acid partner sits in the basic solution longer, increasing the likelihood of protodeboronation (degradation) before it can couple.
Interactive Troubleshooting Modules
Module A: Catalyst & Ligand Selection (The Engine)[1]
Diagnosis: If you are using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or standard PdCl₂(dppf), your reaction will fail. These ligands lack the bulk and electron-richness required to force the reaction through the steric blockade.
Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .
| Component | Recommendation | Technical Rationale |
| Ligand | S-Phos or X-Phos | These ligands are electron-rich (facilitating oxidative addition) and extremely bulky. The bulk promotes the formation of the monoligated Pd(0)-L species, which is the active catalyst, and creates a pocket that accelerates reductive elimination. |
| Precatalyst | Pd-G4 Precatalysts | Do not generate the catalyst in situ from Pd(OAc)₂. Use a precatalyst (e.g., X-Phos Pd G4) to ensure a strict 1:1 Pd:Ligand ratio and prevent the formation of inactive palladium aggregates. |
Module B: Base & Solvent (The Environment)[2]
Diagnosis: If you see the formation of 2-bromo-4-fluoro-6-methylbenzoic acid, your base is hydrolyzing your ester.
Solution: You must modulate the base strength and water content.
-
Standard (Risky): Na₂CO₃ / Water / Dioxane. (High risk of hydrolysis).
-
Optimized (Safe): K₃PO₄ (Tribasic Potassium Phosphate) . It is sufficiently basic to activate the boronic acid but less nucleophilic towards the ester than hydroxide or carbonate.
-
Alternative (Anhydrous): If hydrolysis persists, switch to CsF (Cesium Fluoride) in dry Toluene or THF. This activates the boron via the fluoride pathway, eliminating water entirely.
Module C: Boron Management
Diagnosis: If you recover the starting aryl bromide but the boronic acid is gone, the boronic acid decomposed (protodeboronation) before it could react.
Solution:
-
Excess Equivalents: Use 1.5 to 2.0 equivalents of the boronic acid.
-
Slow Addition: Add the boronic acid as a solution via syringe pump over 1-2 hours to keep its concentration low relative to the catalyst.
-
MIDA Boronates: If the boronic acid is unstable, use a MIDA boronate ester, which releases the active boron species slowly.
Visualizing the Mechanism & Logic
Diagram 1: The Steric Bottleneck
This diagram illustrates why standard catalysts fail. The "6-Methyl" group physically blocks the incoming Boronic Acid during the transmetallation step.
Caption: The 6-methyl group inhibits transmetallation, causing the catalytic cycle to stall and allowing side reactions (hydrolysis/protodeboronation) to dominate.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic flow to identify the root cause of low yield based on crude reaction analysis.
Validated Experimental Protocols
Protocol A: The "High-Steric" Optimized Method
Use this for maximum success probability.
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Partner (1.5 - 2.0 equiv)
-
Catalyst: S-Phos Pd G4 (2-5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio) - Note: Low water content minimizes hydrolysis.
-
-
Procedure:
-
Charge a reaction vial with the Substrate, Boronic Acid, Base, and Catalyst.
-
Seal the vial with a septum.
-
Evacuate and backfill with Argon (x3).
-
Add degassed Toluene and Water via syringe.
-
Heat to 100 °C for 12-16 hours.
-
Checkpoint: Monitor by LCMS. If the ester hydrolyzes, switch to Protocol B.
-
Protocol B: The Anhydrous Method (For Hydrolysis-Prone Esters)
Use this if Protocol A yields the carboxylic acid byproduct.
-
Reagents:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: X-Phos Pd G4 (2-5 mol%)
-
Base: CsF (3.0 equiv) - Must be finely ground and dried.
-
Solvent: 1,4-Dioxane (Anhydrous)
-
-
Procedure:
References
-
Buchwald Ligands for Hindered Substrates
- Title: Universal Palladium Catalysts for the Canonical Cross-Coupling Reactions.
- Source:Accounts of Chemical Research (2008).
-
URL:[Link]
- Relevance: Establishes S-Phos and X-Phos as the standard for sterically hindered biaryl coupling.
-
Protodeboronation Mechanisms
- Title: Base-Catalyzed Protodeboron
- Source:Journal of the American Chemical Society (2017).
-
URL:[Link]
- Relevance: Explains the mechanism of boron degradation in basic media and why excess reagents are necessary.
-
Anhydrous Fluoride Activation
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02067E [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Failed Reactions with Methyl 2-bromo-4-fluoro-6-methylbenzoate
Welcome to the technical support center for Methyl 2-bromo-4-fluoro-6-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically hindered and electronically nuanced building block in their synthetic endeavors. Here, we address common challenges encountered during cross-coupling reactions and other transformations, providing in-depth, mechanistically-grounded troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to overcome synthetic hurdles and achieve your target outcomes with confidence.
Understanding the Substrate: A Double-Edged Sword
This compound is a valuable substrate for creating complex, highly substituted aromatic compounds. However, its structure presents a unique set of challenges that can often lead to failed or low-yielding reactions.
-
Steric Hindrance: The presence of two ortho-substituents, the bromo and methyl groups, creates significant steric bulk around the reactive C-Br bond. This can impede the crucial oxidative addition step in many palladium-catalyzed cross-coupling reactions.
-
Electronic Effects: The para-fluoro group is electron-withdrawing via induction, which can make the aryl ring more susceptible to nucleophilic attack but can also influence the oxidative addition rate. The ortho-methyl ester is also electron-withdrawing, further modulating the electronic nature of the aromatic ring.
This guide will help you navigate these challenges by providing targeted advice for specific problems.
Frequently Asked Questions & Troubleshooting Guides
Scenario 1: Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing no product formation and only recovering my starting materials. What is the likely cause and how can I fix it?
Answer:
The most probable cause of complete reaction failure in this Suzuki-Miyaura coupling is the inability of the palladium catalyst to undergo oxidative addition to the sterically hindered C-Br bond of your substrate. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for such 2,6-disubstituted aryl halides.
Causality and Strategic Solutions:
The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex. The bulky ortho-methyl and ortho-bromo groups on your substrate physically block the palladium center from approaching the C-Br bond. To overcome this, you need a catalyst system specifically designed to couple sterically demanding substrates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling.
Detailed Protocol for Overcoming Failed Oxidative Addition:
-
Ligand Selection is Critical: Switch from standard phosphine ligands (like PPh₃) to bulky, electron-rich dialkylbiaryl phosphine ligands, commonly known as Buchwald ligands. These ligands are designed to promote the formation of a monoligated, highly reactive L₁Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.[1][2] Excellent starting choices for your substrate would be XPhos or SPhos .[3]
-
Choice of Palladium Source: While Pd(0) sources like Pd₂(dba)₃ can be effective, Pd(II) precatalysts such as Pd(OAc)₂ are often more stable and convenient. They are reduced in situ to the active Pd(0) species. For improved reliability, consider using commercially available pre-formed catalysts like XPhos Pd G2 or SPhos Pd G3, which are air- and moisture-stable.
-
Base and Solvent System: The choice of base is crucial for the transmetalation step. For sterically hindered couplings, stronger, non-nucleophilic bases are often required.
-
Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.
-
Solvent Systems: Anhydrous polar aprotic solvents are generally preferred. A mixture of dioxane and water (e.g., 4:1) or toluene and water can be effective.[4] For challenging cases, consider 2-methyltetrahydrofuran (2-MeTHF), which can improve solubility and reaction rates.
-
Optimized Starting Conditions for Suzuki-Miyaura Coupling:
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Your desired coupling partner | 1.2 - 1.5 equiv |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%) | G3 precatalysts offer high stability and activity.[3] |
| Ligand | XPhos (4 mol%) or SPhos (4 mol%) | Bulky, electron-rich ligands are essential for hindered substrates.[1][3] |
| Base | K₃PO₄ (3.0 equiv) | A strong, non-nucleophilic base that facilitates transmetalation. |
| Solvent | Dioxane/H₂O (4:1) or 2-MeTHF/H₂O (10:1) | Good for solubility and reaction kinetics. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to overcome the activation energy. |
Procedure:
-
To an oven-dried flask, add the aryl halide, boronic acid, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring for the recommended time (monitor by TLC or LC-MS).
Scenario 2: Common Side Reactions
Question: My cross-coupling reaction is working, but I'm getting a significant amount of 4-fluoro-2-methylbenzoic acid as a byproduct. What's causing this and how can I prevent it?
Answer:
The formation of 4-fluoro-2-methylbenzoic acid is due to the hydrolysis of the methyl ester group on your starting material or product. This is a common side reaction when using basic conditions, especially in the presence of water at elevated temperatures. The steric hindrance around the ester carbonyl can influence the rate and mechanism of this hydrolysis.[5][6]
Causality and Mitigation Strategies:
Standard ester hydrolysis (BAc2 mechanism) involves nucleophilic attack of hydroxide at the carbonyl carbon.[7] While the ortho-methyl group provides some steric shielding, this reaction can still proceed, particularly at higher temperatures.
Troubleshooting Workflow for Ester Hydrolysis:
Caption: Workflow to mitigate ester hydrolysis.
Recommended Adjustments:
-
Use a Milder Base: If your coupling reaction allows, switch from strong bases like K₃PO₄ to a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions. Use anhydrous K₃PO₄ and dry solvents (e.g., toluene, dioxane). This is often effective for Suzuki couplings where water is not strictly necessary for the transmetalation with certain boronic esters.
-
Lower the Temperature: If the reaction proceeds at a lower temperature, even if more slowly, this can significantly reduce the rate of hydrolysis. Try running the reaction at 60-80 °C for a longer period.
-
Protecting Group Strategy: If hydrolysis remains a significant issue, consider using a more robust ester, such as a tert-butyl ester, which is more resistant to basic hydrolysis.
Question: I am observing a significant amount of a hydrodehalogenated byproduct (Methyl 4-fluoro-6-methylbenzoate). Why is this happening?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings where the bromine atom is replaced by a hydrogen atom. This can occur through several mechanisms, often involving the formation of a palladium-hydride species which then reductively eliminates with the aryl group. This can be exacerbated by certain bases, solvents, or impurities. For sterically hindered substrates, where the desired productive reductive elimination is slow, competing side reactions like hydrodehalogenation can become more prominent.[8]
Mitigation Strategies:
-
Choice of Base: Some bases are more prone to generating hydride species. Ensure your base is of high purity.
-
Scrupulous Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can lead to catalyst decomposition and side reactions.
-
Ligand Choice: The choice of ligand can influence the relative rates of productive coupling versus hydrodehalogenation. Experimenting with different bulky phosphine ligands (e.g., switching from XPhos to SPhos or RuPhos) may suppress this side reaction.[9]
-
Additives: In some cases, the addition of a small amount of a hydrogen scavenger can be beneficial.
Scenario 3: Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on this compound with a primary amine, but the reaction is sluggish and gives low yields. What adjustments should I make?
Answer:
Similar to the Suzuki coupling, the steric hindrance of your substrate is the primary obstacle. The Buchwald-Hartwig amination is highly sensitive to steric effects.[10] Additionally, the choice of base is critical as it must be strong enough to deprotonate the amine without promoting side reactions.
Key Optimization Parameters:
-
Ligand Selection: For 2,6-disubstituted aryl bromides, third-generation Buchwald ligands like RuPhos or BrettPhos are often superior to XPhos or SPhos.[9] These ligands are designed to accelerate the rate-limiting reductive elimination step for hindered substrates.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices for these challenging couplings.
-
Palladium Precatalyst: Use a G3 or G4 precatalyst (e.g., RuPhos Pd G3) for reliable activation and high catalytic activity.
Optimized Starting Conditions for Buchwald-Hartwig Amination:
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Amine | Your desired amine | 1.2 equiv |
| Palladium Precatalyst | RuPhos Pd G3 (2 mol%) | Highly active for hindered C-N coupling. |
| Ligand | RuPhos (if not using a precatalyst) | Accelerates reductive elimination.[9] |
| Base | NaOtBu (1.5 equiv) | Strong, non-nucleophilic base. |
| Solvent | Toluene or Dioxane (anhydrous) | Standard solvents for this reaction. |
| Temperature | 100 - 110 °C | To overcome steric barriers. |
Scenario 4: Sonogashira Coupling
Question: My Sonogashira coupling with a terminal alkyne is failing. What are the specific challenges for this reaction with my substrate?
Answer:
The Sonogashira coupling also suffers from the steric hindrance of your substrate, which slows the oxidative addition step. Electron-rich and sterically demanding aryl bromides are known to be challenging substrates for this reaction.[11]
Key Optimization Parameters:
-
Catalyst System:
-
Palladium Source: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ can work, but for hindered substrates, a more active catalyst system is often needed.
-
Ligand: Using a bulky, electron-rich phosphine ligand in conjunction with a palladium source like Pd(OAc)₂ can be beneficial.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the classic co-catalyst. Ensure it is fresh and of high quality. In some cases, copper-free conditions can be employed, but these often require specialized ligands.[2]
-
-
Base and Solvent:
-
Base: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.
-
Solvent: Anhydrous THF or DMF are common solvents. Ensure they are thoroughly degassed to prevent oxidative homocoupling of the alkyne (Glaser coupling).
-
Troubleshooting Tips:
-
Increase Catalyst Loading: For difficult couplings, increasing the palladium catalyst loading to 5 mol% can be effective.
-
Temperature: Higher temperatures (80-100 °C) may be necessary.
-
Check Alkyne Quality: Ensure your terminal alkyne is pure and free from dimerization byproducts.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium 2-Pyridyl- and 3-Pyridyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). A General and Efficient Method for the Copper-Free Sonogashira Coupling Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. The Journal of Organic Chemistry, 70(1), 391-393. [Link]
-
Albisson, D. A., Bedford, R. B., & Scully, P. N. (1998). Palladium catalysed amination of aryl chlorides. Tetrahedron Letters, 39(50), 9793-9796. [Link]
-
Yin, J., & Buchwald, S. L. (2000). A General and Practical Palladium-Catalyzed Method for the Suzuki Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 122(48), 12051-12052. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Precatalyst for the Rapid and General Suzuki-Miyaura Cross-Coupling of Aryl and Vinyl Chlorides. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Grushin, V. V., & Alper, H. (1992). A novel, efficient, and mild palladium-catalyzed hydrodehalogenation of aryl halides. Organometallics, 11(4), 1754-1756. [Link]
-
Gooßen, L. J., et al. (2019). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Angewandte Chemie International Edition, 58(35), 12193-12197. [Link]
-
Polito, M., et al. (2005). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 7(5), 345-348. [Link]
-
Fu, G. C. (2008). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 130(31), 10062-10063. [Link]
-
Pytela, O., et al. (2001). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications, 66(8), 1229-1240. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]
-
Zhang, D. D., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21633-21641. [Link]
-
Reddy, M. S., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 12, 2595-2603. [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. [Link]
-
Altenhoff, G., et al. (2004). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Advanced Synthesis & Catalysis, 346(13-15), 1818-1826. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. [Link]
-
ResearchGate. (2025, August 6). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. [Link]
-
Wikipedia. (2023, October 28). Buchwald–Hartwig amination. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. homework.study.com [homework.study.com]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1262396-04-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 11. chemrxiv.org [chemrxiv.org]
Effect of base on Suzuki coupling with Methyl 2-bromo-4-fluoro-6-methylbenzoate
Technical Support Center: Suzuki Coupling of Sterically Hindered Substrates
Topic: Effect of Base on Suzuki Coupling with Methyl 2-bromo-4-fluoro-6-methylbenzoate
Audience: Researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for navigating the complexities of the Suzuki-Miyaura coupling, specifically focusing on challenging substrates like this compound. The steric hindrance and the presence of a base-sensitive ester group in this molecule present unique challenges that necessitate careful optimization of reaction conditions, particularly the choice of base.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound and similar sterically hindered substrates.
Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes related to the base?
A1: Low yields in the Suzuki coupling of sterically hindered substrates like this compound are a common issue.[1][2] The primary reasons often revolve around the selection of the base and its interplay with the catalyst and substrate.
-
Insufficient Base Strength: The steric hindrance from the two ortho substituents (bromo and methyl groups) can slow down the crucial transmetalation step. A weak base may not be sufficient to activate the boronic acid effectively to overcome this steric barrier. For such challenging couplings, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[3]
-
Poor Solubility of the Base: If the inorganic base is not at least partially soluble in the reaction medium, its effectiveness will be diminished. While many Suzuki couplings are run as biphasic mixtures (e.g., toluene/water), ensuring good mixing is crucial.[4] Cesium carbonate is often favored for its higher solubility in organic solvents compared to other carbonates and phosphates.[3]
-
Catalyst Inhibition: The choice of base can influence the stability and activity of the palladium catalyst. An inappropriate base could lead to the formation of inactive palladium species.
-
Protodeborylation of the Boronic Acid: Under basic conditions, the boronic acid can undergo protodeborylation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is more prevalent with prolonged reaction times and stronger bases.[5]
Troubleshooting Steps:
-
Screen Different Bases: If you are using a weaker base like K₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.
-
Optimize Solvent System: Ensure your solvent system (e.g., 1,4-dioxane/water, toluene/water) facilitates good interaction between the reactants and the base.[6]
-
Consider a Homogeneous System: For anhydrous conditions, a soluble organic base like potassium trimethylsilanolate (TMSOK) could be explored, although this requires careful handling due to its reactivity.[4][7]
Q2: I am observing significant hydrolysis (saponification) of the methyl ester group on my product. How can I prevent this?
A2: The methyl ester group in your substrate is susceptible to hydrolysis under basic conditions, a common issue with base-sensitive functional groups.[8]
-
Strongly Basic Conditions: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will almost certainly lead to ester saponification. Even stronger carbonate and phosphate bases can cause hydrolysis, especially at elevated temperatures and with extended reaction times.
-
Water Content: The presence of water in the reaction mixture is necessary for the hydrolysis to occur.
Troubleshooting Steps:
-
Use a Milder Base: Potassium fluoride (KF) is a well-established mild base for Suzuki couplings involving base-labile functional groups like esters.[8][9] It is often effective in promoting the reaction without causing significant hydrolysis.
-
Careful Selection of Carbonates/Phosphates: If a stronger base is required for the coupling to proceed, carefully screen K₂CO₃, K₃PO₄, and Cs₂CO₃ and monitor the reaction progress closely to minimize reaction time and thus reduce the extent of hydrolysis.
-
Anhydrous Conditions: Running the reaction under strictly anhydrous conditions can prevent hydrolysis. This would necessitate the use of a soluble base like TMSOK or careful drying of all reagents and solvents if using an inorganic base.[4][7]
Q3: I am seeing the formation of a significant amount of homocoupled product from my boronic acid. What is causing this and how can I minimize it?
A3: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, leading to the formation of a biaryl derived from two molecules of the boronic acid.[1]
-
Presence of Oxygen: Traces of oxygen in the reaction mixture can promote the homocoupling of boronic acids.
-
Base and Catalyst Choice: The choice of base and palladium catalyst can also influence the rate of homocoupling.
Troubleshooting Steps:
-
Thorough Degassing: Ensure your reaction mixture is thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2]
-
Optimize Reaction Conditions: Sometimes, simply changing the base or the palladium ligand can suppress the homocoupling side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling reaction?
A1: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[3] It reacts with the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate species.[10][11] This "activated" boronate then transfers its organic group to the palladium center, regenerating the base in the process. Without the base, the transmetalation step is generally very slow or does not occur at all.[11]
Q2: How do I choose the right base for a sterically hindered substrate like this compound?
A2: For a sterically hindered substrate, the choice of base is a balance between reactivity and selectivity.
-
Overcoming Steric Hindrance: A stronger base is generally required to promote the coupling of sterically demanding substrates. K₃PO₄ and Cs₂CO₃ are often good starting points.[12]
-
Protecting the Ester Group: Given the base-sensitive methyl ester, a milder base like KF should be considered if hydrolysis is a major concern.[8][9]
-
Screening is Key: It is highly recommended to perform a small-scale screen of different bases (e.g., KF, K₂CO₃, K₃PO₄, Cs₂CO₃) to identify the optimal conditions for your specific coupling partners.
Q3: Can I run the Suzuki coupling without a base?
A3: While the vast majority of Suzuki couplings require a base, there are some specialized, base-free methods. These often employ Lewis acids to mediate the transmetalation step.[5] However, for a standard Suzuki coupling of an aryl bromide, a base is considered essential for the reaction to proceed efficiently.[5][11] There are also reports of Suzuki couplings of aryl halides with basic nitrogen centers that can proceed in the absence of an added external base.[13]
Data Presentation: Comparison of Common Bases for Suzuki Coupling
The following table provides a qualitative comparison of common bases used in Suzuki coupling, with specific considerations for sterically hindered and base-sensitive substrates.
| Base | Formula | Relative Basicity | Solubility in Organic Solvents | Key Considerations for this compound |
| Potassium Fluoride | KF | Mild | Low | Recommended for initial screening. Good for substrates with base-sensitive groups like esters to minimize hydrolysis.[8][9] May require higher temperatures or longer reaction times for hindered substrates. |
| Potassium Carbonate | K₂CO₃ | Moderate | Low | A common and cost-effective choice. May be sufficient for less hindered substrates but might give low yields with the target molecule. Can cause some ester hydrolysis at high temperatures.[3] |
| Potassium Phosphate | K₃PO₄ | Strong | Low | Often a good choice for hindered substrates. Its higher basicity can accelerate the reaction.[3][12] Increased risk of ester hydrolysis compared to KF and K₂CO₃. |
| Cesium Carbonate | Cs₂CO₃ | Strong | Moderate | Excellent choice for challenging couplings. Higher solubility in organic solvents can improve reaction rates.[3] It is more expensive than other inorganic bases. High basicity poses a risk of ester hydrolysis. |
| Potassium t-butoxide | KOtBu | Very Strong | High | Generally not recommended for this substrate due to the high risk of rapid ester saponification. |
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the base, ligand, and temperature may be necessary.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane or toluene, and water, typically in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the chosen base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Addition of Catalyst and Solvents: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed organic solvent and water.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the role of the base in activating the boronic acid for the transmetalation step.
Decision Workflow for Base Selection
Caption: A decision-making workflow for selecting an appropriate base for the Suzuki coupling of a sterically hindered substrate with a base-sensitive ester group.
References
-
(ResearchGate)
-
(RSC Publishing)
-
(Benchchem)
-
(PMC - PubMed Central)
-
(RSC Publishing)
-
(ResearchGate)
-
(Organic Letters - ACS Publications)
-
(ResearchGate)
-
(Semantic Scholar)
-
(PMC - NIH)
-
(YouTube)
-
(ResearchGate)
-
(Benchchem)
-
(Benchchem)
-
(PMC - NIH)
-
(Reddit)
-
(Organic & Biomolecular Chemistry - RSC Publishing)
-
(Organic Chemistry Portal)
-
(ResearchGate)
-
(Request PDF)
-
(ResearchGate)
-
(Yoneda Labs)
-
(New Journal of Chemistry - RSC Publishing)
-
(ResearchGate)
-
(Macmillan Group)
-
(ResearchGate)
-
(The Royal Society of Chemistry)
-
(UCLA Chemistry)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki coupling with ligandless palladium and potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Reactions with Methyl 2-bromo-4-fluoro-6-methylbenzoate
Welcome to the technical support center for Methyl 2-bromo-4-fluoro-6-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically challenging substrate. Here, we address common issues encountered during palladium-catalyzed cross-coupling reactions and other transformations, providing in-depth, evidence-based solutions and detailed protocols to help you navigate the complexities of its reactivity.
Understanding the Challenge: The Steric Profile of this compound
This compound presents a significant synthetic challenge due to the presence of two ortho-substituents—a methyl group and a methyl ester—flanking the reactive bromine atom. This substitution pattern creates substantial steric hindrance, which can impede the approach of the catalyst and coupling partner, leading to slow reaction rates and low yields. The key to success lies in carefully selecting the catalyst system and optimizing reaction conditions to overcome these steric barriers. The oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-limiting step in these reactions and is particularly sensitive to steric hindrance.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving very low yields?
A1: Low yields in Suzuki-Miyaura couplings with this substrate are most commonly due to inefficient oxidative addition of the sterically hindered aryl bromide to the palladium catalyst.[1] The bulky ortho-substituents physically block the palladium center from accessing the C-Br bond. To overcome this, a highly active catalyst system with bulky, electron-rich ligands is essential. These ligands promote the formation of a monoligated, 12-electron L1Pd(0) species, which is more reactive in the oxidative addition step.[2][3]
-
Troubleshooting Steps:
-
Ligand Selection: Switch to sterically demanding, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or highly hindered N-heterocyclic carbene (NHC) ligands.[4][5] These ligands have been shown to be effective for coupling sterically hindered aryl chlorides, which present similar challenges.
-
Palladium Precatalyst: Utilize a modern palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which allows for the efficient and reliable generation of the active Pd(0) species in solution.[6]
-
Base and Solvent: The choice of base and solvent is critical. A weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred to minimize side reactions.[7] Anhydrous solvents such as dioxane, toluene, or THF are commonly used. For particularly challenging couplings, the addition of a small amount of water to the solvent system can sometimes be beneficial.
-
Temperature: Higher reaction temperatures are often required to overcome the activation energy barrier for oxidative addition. Microwave irradiation can also be an effective strategy to accelerate the reaction and improve yields.[8]
-
Q2: I am observing significant amounts of homocoupling of my boronic acid coupling partner. How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, especially when the desired cross-coupling is slow due to steric hindrance.[7] This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain bases and reaction conditions.
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure that the reaction mixture is rigorously degassed before heating to remove any dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[7]
-
Control of Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. While a large excess might seem to favor the cross-coupling, it can also increase the rate of homocoupling.
-
Choice of Base: Some bases can promote homocoupling more than others. If you are using a very strong base, consider switching to a milder one like K₃PO₄ or K₂CO₃.
-
Palladium Source: The choice of palladium source can also influence the extent of homocoupling. Using a well-defined precatalyst can sometimes give cleaner reactions than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
Q3: Can I perform a Sonogashira coupling with this compound? What are the key considerations?
A3: Yes, Sonogashira coupling is a viable option for this substrate, but it is subject to the same steric challenges as other cross-coupling reactions. The key to a successful Sonogashira coupling will be the selection of a highly active catalyst system that can facilitate the coupling of an aryl bromide with a terminal alkyne.[9][10]
-
Key Considerations:
-
Catalyst System: A palladium catalyst in combination with a copper(I) co-catalyst is the traditional approach.[9][11] For sterically hindered substrates, a copper-free Sonogashira protocol might be advantageous to avoid side reactions.
-
Ligand: As with other cross-couplings of this substrate, bulky, electron-rich phosphine ligands are recommended. For example, P(t-Bu)₃ has been shown to be effective in Sonogashira reactions of aryl bromides at room temperature.[9] N-Heterocyclic carbene (NHC) ligands are also excellent choices for these challenging couplings.[12]
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used as both the base and often as the solvent or co-solvent.
-
Q4: What about Buchwald-Hartwig amination? Is it feasible with this substrate?
A4: Buchwald-Hartwig amination is a powerful tool for C-N bond formation. However, the steric hindrance in this compound makes this a challenging transformation. Success will heavily depend on the use of specialized ligands that can promote both the oxidative addition and the C-N reductive elimination steps.
-
Key Considerations:
-
Ligand Selection: The choice of ligand is paramount. Highly hindered biarylphosphine ligands, such as those developed by the Buchwald group (e.g., BrettPhos, Josiphos), are specifically designed to facilitate the amination of sterically demanding aryl halides.[4][6] These ligands create a bulky coordination sphere around the palladium center, which can promote the challenging reductive elimination step.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Amine Coupling Partner: The nature of the amine will also affect the reaction outcome. Primary amines are generally more reactive than secondary amines. Very bulky amines may require more forcing conditions or specialized catalyst systems.
-
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered with this compound.
Problem 1: Reaction Stalls / Incomplete Conversion
If your reaction starts but does not go to completion, it is likely due to catalyst deactivation or a very slow catalytic cycle.
| Potential Cause | Suggested Solution | Scientific Rationale |
| Inefficient Oxidative Addition | 1. Increase reaction temperature. 2. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald ligand).[4] 3. Use a higher catalyst loading (e.g., increase from 1 mol% to 3-5 mol%). | Oxidative addition is often the rate-limiting step for sterically hindered aryl halides and has a high activation energy.[1] Bulky, electron-donating ligands increase the electron density on the palladium center, which facilitates its insertion into the C-Br bond. |
| Catalyst Decomposition | 1. Use a well-defined precatalyst to ensure efficient generation of the active species.[6] 2. Ensure rigorous exclusion of air and moisture. 3. Add a slight excess of the ligand relative to the palladium source (e.g., L:Pd ratio of 1.5:1 to 2:1). | The active Pd(0) species can be unstable, especially at high temperatures. Precatalysts are more stable and provide a controlled release of the active catalyst. Excess ligand can help to stabilize the catalyst and prevent the formation of inactive palladium black. |
| Product Inhibition | 1. If possible, run the reaction at a lower concentration. 2. In some cases, the product can coordinate to the catalyst and inhibit its activity. | While less common, the product of the reaction can sometimes act as a ligand for the palladium catalyst, leading to a decrease in the concentration of the active catalytic species. |
Problem 2: Formation of Side Products
The formation of side products is a common issue, particularly when the desired reaction is slow.
| Side Product | Potential Cause | Suggested Solution |
| Protodebromination (replacement of Br with H) | 1. Presence of a hydrogen source (e.g., water, alcohol) and a strong base. 2. Inefficient reductive elimination. | 1. Use anhydrous solvents and reagents. 2. Ensure the base is thoroughly dried. 3. Optimize the ligand to promote reductive elimination. |
| Homocoupling of the Aryl Bromide | 1. Reaction temperature is too high. 2. Certain catalyst systems can promote this side reaction. | 1. Lower the reaction temperature if possible. 2. Screen different ligands and palladium sources. |
Experimental Protocols
The following are starting-point protocols for common cross-coupling reactions with this compound. Note: These are general guidelines and may require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted for sterically hindered substrates and utilizes a Buchwald-type ligand and precatalyst.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.02 equiv) and the ligand (if not using a precatalyst with the ligand incorporated).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene, to a concentration of ~0.1 M).
-
Degassing: Further degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling (Copper-Free)
This protocol is for a copper-free Sonogashira coupling, which can be advantageous for complex substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv) and the terminal alkyne (1.5 equiv).
-
Catalyst Addition: In a glovebox, add the palladium source (e.g., Pd(OAc)₂, 0.05 equiv) and a bulky phosphine ligand (e.g., P(t-Bu)₃, 0.10 equiv).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).
-
Degassing: Degas the reaction mixture thoroughly.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress.
-
Workup: Follow a standard aqueous workup and purification by column chromatography.
Visualizing the Catalytic Cycle and Troubleshooting
The following diagrams illustrate the key steps in a palladium-catalyzed cross-coupling reaction and a logical workflow for troubleshooting.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting workflow for reactions.
References
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
ACS Publications. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]
-
ACS Publications. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Retrieved from [Link]
-
ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-catalyzed Cross-Coupling of Sterically Demanding Boronic Acids With α-bromocarbonyl Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Royal Society of Chemistry. (n.d.). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Retrieved from [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
-
MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
3ASenrise. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate, 97%. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
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- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Poisoning in Reactions with Methyl 2-bromo-4-fluoro-6-methylbenzoate
Welcome to the technical support center for troubleshooting catalytic reactions involving Methyl 2-bromo-4-fluoro-6-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in palladium-catalyzed cross-coupling reactions. Catalyst poisoning is a frequent and often misdiagnosed issue leading to failed reactions, low yields, and inconsistent results. This document provides in-depth, experience-driven guidance to diagnose, troubleshoot, and prevent catalyst deactivation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of your issue and implement effective solutions.
Q1: My Suzuki-Miyaura (or other cross-coupling) reaction with this compound has completely failed or shows very low conversion. Is catalyst poisoning the culprit?
A1: A significant drop in or complete lack of reactivity is a classic symptom of catalyst poisoning. The active Pd(0) species in most cross-coupling catalytic cycles is highly susceptible to deactivation by various impurities that may be present in your reagents or solvents.[1] These impurities, or "poisons," bind strongly to the catalyst's active sites, preventing them from participating in the catalytic cycle.[2]
Potential Causes & Diagnostic Steps:
-
Contaminated Reagents or Solvents: Trace impurities are the most common source of catalyst poisons.
-
Sulfur Compounds: Often originating from the synthesis of starting materials or from solvents, sulfur-containing compounds (thiols, thioethers, etc.) are potent poisons for palladium catalysts.[3][4][5] Even low ppm levels can be detrimental.
-
Heavy Metals: Contaminants like mercury, lead, or arsenic can form stable complexes or amalgams with palladium, rendering it inactive.[6][7]
-
Water and Oxygen: While some protocols tolerate water, excess water or oxygen can lead to the formation of inactive palladium hydroxides or oxides, or the degradation of sensitive phosphine ligands.[8][9] Rigorous degassing of solvents is crucial.[10]
-
Other Organics: Certain organic functional groups or byproducts can act as inhibitors or decompose to foul the catalyst surface.[1][11]
-
-
Inactive Catalyst Batch: The issue may lie with the catalyst itself.
-
Improper Storage: Many palladium pre-catalysts and ligands are sensitive to air and moisture. Ensure they have been stored correctly under an inert atmosphere.
-
Batch-to-Batch Variation: There may be inconsistencies in the quality of the catalyst from the supplier.
-
Troubleshooting Workflow:
To systematically diagnose the issue, follow this experimental workflow.
Caption: A logical workflow for troubleshooting reaction failure.
Q2: My reaction starts well but stalls after a few hours, leaving significant amounts of starting material. What could be causing this gradual deactivation?
A2: A stalling reaction suggests a more subtle or gradual process of catalyst deactivation.
Potential Causes & Diagnostic Steps:
-
Slow-Release Poisoning: An impurity in one of the starting materials may be slowly released into the reaction mixture, gradually poisoning the catalyst over time. This can happen with impurities that have low solubility or are generated as a byproduct of a slow side reaction.
-
Ligand Degradation: The phosphine ligands that stabilize the active palladium species are critical for catalytic activity.[12] Under harsh reaction conditions (e.g., high temperature, presence of strong base or nucleophiles), these ligands can degrade. As the ligand concentration drops, the palladium catalyst becomes unstable and precipitates as inactive palladium black.[10]
-
Product Inhibition: In some cases, the reaction product itself can coordinate to the palladium center more strongly than the reactants, inhibiting turnover and effectively poisoning the catalyst.
Troubleshooting & Optimization:
-
Analyze Reaction Mid-course: Take an aliquot from the stalled reaction, filter out any solids, and analyze the solution by LC-MS or GC-MS to identify any unexpected byproducts that could be acting as poisons.
-
Use More Robust Ligands: If ligand degradation is suspected, switch to more sterically bulky and electron-rich ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands form more stable complexes with palladium and are more resistant to degradation.
-
Lower Reaction Temperature: High temperatures accelerate ligand degradation. Determine if the reaction can proceed efficiently at a lower temperature.
-
Add a Second Catalyst Charge: In some cases, adding a second small portion of the catalyst to the stalled reaction can restart it. If this is successful, it strongly points to catalyst deactivation rather than a thermodynamic equilibrium being reached.
Q3: I am observing a black precipitate (Palladium Black) in my reaction flask. What does this mean and how can I prevent it?
A3: The formation of a black precipitate is a clear visual indicator of catalyst death.[10] This "Palladium Black" consists of agglomerated, bulk palladium metal, which has virtually no catalytic activity in cross-coupling reactions. It signifies that the palladium atoms are no longer stabilized by the phosphine ligands.
Primary Causes:
-
Insufficient Ligand: The ratio of ligand to palladium is critical. Too little ligand will leave palladium centers exposed and prone to aggregation.
-
Ligand Degradation: As discussed in Q2, ligands can be consumed over the course of the reaction.
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) to Pd(II) and also degrade phosphine ligands to phosphine oxides, which have poor coordinating ability.[13]
-
High Temperatures: Can promote both ligand dissociation and catalyst agglomeration.
Prevention Strategies:
-
Ensure Rigorous Anaerobic Conditions: Use Schlenk techniques or a glovebox. All solvents and liquid reagents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Optimize Ligand:Metal Ratio: A ratio of 1.5:1 to 2.5:1 (Ligand:Pd) is often a good starting point for monodentate phosphine ligands.
-
Select a Robust Ligand: Use bulky, electron-rich phosphine ligands that are known to form highly stable catalytic complexes.[12]
Frequently Asked Questions (FAQs)
What is catalyst poisoning?
Catalyst poisoning is the deactivation of a catalyst due to the strong chemical interaction (chemisorption) of a substance onto its active sites.[2] Unlike reactants, these "poisons" bind very strongly, often irreversibly, blocking the sites where the desired chemical reaction should occur. This leads to a reduction or complete loss of catalytic activity.[1]
What are the most common poisons for palladium catalysts?
The table below summarizes the most frequently encountered poisons in palladium-catalyzed cross-coupling reactions.
| Poison Class | Common Examples | Typical Sources | Mechanism of Action |
| Sulfur Compounds | H₂S, SO₂, thiols, thioethers, elemental sulfur | Natural gas, petroleum feedstocks, byproduct in aryl halide synthesis[1][14] | Strong, irreversible binding to Pd surface, blocking active sites.[4] |
| Heavy Metals | Mercury (Hg), Lead (Pb), Arsenic (As) | Contaminated raw materials, previous reaction steps[6] | Forms stable alloys (amalgams) or complexes with Pd, altering its electronic properties.[7][15] |
| Halogens/Cyanide | Excess I⁻, Br⁻, CN⁻ | Reagents (e.g., Bu₄NCN), byproduct formation | Can form stable, inactive tetra-coordinated palladium complexes like [(CN)₄Pd]²⁻.[11][16] |
| Water & Oxygen | H₂O, O₂ | Solvents, reagents, air leaks | Can oxidize active Pd(0) to inactive Pd(II) states or form Pd(OH)₂.[8][9] |
| Other Elements | Phosphorus (e.g., from phosphine degradation) | Ligand decomposition | Can form inactive palladium phosphides. |
| Fouling Agents | High molecular weight organics, polymers | Reagent decomposition, side reactions | Physical blockage of catalyst pores or active sites (coke formation).[1] |
How can I purify my reagents to prevent catalyst poisoning?
Prevention through purification is the most effective strategy.[2][17]
Protocol 2.1: General Reagent Purification
-
Solvent Degassing (Freeze-Pump-Thaw for Anhydrous Solvents):
-
Place the solvent in a robust Schlenk flask with a stir bar.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum for 5-10 minutes.
-
Close the flask to the vacuum and thaw the solvent in a water bath. You will see bubbles of dissolved gas escape.
-
Repeat this cycle at least three times.
-
Backfill the flask with Argon or Nitrogen.
-
-
Purification of the Aryl Halide (this compound):
-
Recrystallization: If the compound is a solid, recrystallize it from a suitable solvent (e.g., ethanol, hexanes) to remove polar or non-polar impurities.
-
Activated Carbon/Silica Plug: For persistent impurities, dissolve the aryl halide in a non-polar solvent (like dichloromethane or toluene) and pass the solution through a short plug of activated carbon and/or silica gel. This is effective at removing sulfur and other polar contaminants.[2]
-
Distillation: If the compound is a liquid or a low-melting solid, vacuum distillation can be a highly effective purification method.
-
What analytical techniques can I use to detect potential poisons?
Identifying the specific poison can be challenging but is possible with modern analytical tools.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile organic impurities, such as sulfur-containing compounds, in your starting materials or solvents.[18]
-
Inductively Coupled Plasma (ICP-OES or ICP-MS): The gold standard for detecting trace and ultratrace levels of metallic impurities (Pb, Hg, As, etc.) in your reagents.[6]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to analyze the chemical state of a used catalyst, which can reveal the presence of poisons like sulfur or oxides on its surface.[1][19]
-
Combustion Analysis: Can determine the bulk elemental composition of a used catalyst, providing quantitative data on contaminants like sulfur and carbon.[6]
Is it possible to regenerate a poisoned catalyst?
On an industrial scale, catalyst regeneration is common.[2] In a laboratory setting, it is often more practical to prevent poisoning in the first place. However, some regeneration methods can be attempted.
-
Chemical Washing: Involves washing the catalyst with specific reagents to dissolve and remove the poison.[20] For example, an acid wash might remove certain metal deposits.
-
Thermal Treatment: Heating the catalyst under a controlled atmosphere (e.g., air or hydrogen) can burn off organic foulants or desorb some poisons.[20] Care must be taken to avoid sintering (agglomerating) the catalyst particles at high temperatures.
Caption: Mechanism of sulfur poisoning on a Palladium active site.
References
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Google Cloud.
- C
- Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. PMC.
- Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.
- Catalyst deactivation mechanisms and how to prevent them. (2025).
- Saleh, J. M. (1970). Interaction of sulphur compounds with palladium. Transactions of the Faraday Society, 66, 242-250.
- Li, Y., Hong, X., Collard, D. M., & El-Sayed, M. A. (1999). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(15), 2385-2388.
- Catalytic Deoxygenation of Water: Preparation, Deactivation, and Regeneration of Palladium on a Resin Catalyst. (2009). Industrial & Engineering Chemistry Research.
- Gholami, Z., & Ti, K. J. S. (2015). Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters.
- Catalyst Poisoning Mitig
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). Teknomek.
- Analysis of C
- Liu, J., Kimmel, K., Dao, K., Liu, Y., & Qi, M. (2019). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 23(8), 1698-1703.
- The poisonous truth about the mercury drop test: the effect of elemental mercury on Pd(0) and Pd(II)ArX intermediates.
- Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. (2015).
- Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 1-Bromonaphthalene. Benchchem.
- Ananikov, V. P. (2015). Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?.
- (Hopefully) Everything about Suzuki cross-coupling. (2024). Reddit.
- Buchwald-Hartwig amin
- When Applying the Mercury Poisoning Test to Palladacycle-Catalyzed Reactions, One Should Not Consider the Common Misconception of Mercury(0) Selectivity. (2018). Organometallics.
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2002). Journal of the American Chemical Society.
- Phosphines and C
- Ligand design for cross-couplings: phosphines. (2024). YouTube.
- Phosphine Ligands. Sigma-Aldrich.
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Technical Support Center: Scaling Up Reactions with Methyl 2-bromo-4-fluoro-6-methylbenzoate
Welcome to the technical support center for Methyl 2-bromo-4-fluoro-6-methylbenzoate. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up reactions using this versatile, sterically hindered building block. The unique substitution pattern of this compound—featuring an ortho-bromo, ortho-methyl, and para-fluoro group—offers both synthetic opportunities and specific challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate potential issues and optimize your synthetic protocols.
Section 1: Core Compound Information & Handling (FAQs)
This section covers the fundamental properties and safety protocols for this compound.
Q: What are the key physicochemical properties of this compound?
Understanding the basic properties is crucial for planning experiments, from solvent selection to purification strategies.
| Property | Value | Source |
| CAS Number | 1427409-40-2 | [1][2][3] |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1][2] |
| Appearance | Solid | |
| Storage | Store in a dry, well-ventilated place at room temperature. Keep container tightly sealed. | [3][4] |
Q: What are the primary safety hazards and handling precautions for this compound?
This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.
| Hazard Statement | Description | Precautionary Measures | Source |
| H302 | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. | [1][4] |
| H315 | Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling. | [1][5] |
| H319 | Causes serious eye irritation. | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. | [1][5] |
| H335 | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes. | [1][5] |
Core Handling Protocol:
-
Always handle this compound in a certified chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety glasses or goggles.[6]
-
For bulk transfers or when dust generation is possible, use a respirator with an appropriate filter cartridge (e.g., P95 or P1).[6]
-
In case of accidental release, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[6]
Section 2: Reaction Scale-Up: Frequently Asked Questions
This section addresses common questions related to performing and scaling up cross-coupling reactions with this substrate.
Q: How does the substitution pattern of this compound affect its reactivity?
The arrangement of substituents creates significant steric hindrance around the bromine atom, which is the primary reactive site for cross-coupling.
-
Ortho-Bromo and Ortho-Methyl Groups: These two groups flank the ester, creating a sterically congested environment. This hindrance makes oxidative addition of the palladium catalyst to the C-Br bond the rate-limiting step in many cross-coupling reactions.[7] Consequently, standard reaction conditions may be sluggish or fail entirely. To overcome this, highly active catalysts, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), are typically required to promote the difficult oxidative addition step.[7][8]
-
Para-Fluoro Group: The electron-withdrawing nature of the fluorine atom can make the aryl bromide slightly more susceptible to oxidative addition, partially counteracting the steric hindrance. It also serves as a useful spectroscopic tag for reaction monitoring via ¹⁹F NMR.[9]
Q: What are the recommended starting conditions for a large-scale Suzuki-Miyaura coupling?
The Suzuki-Miyaura reaction is a robust method for C-C bond formation.[10] For this sterically hindered substrate, catalyst and ligand selection is critical for achieving high yields.
| Parameter | Recommendation | Rationale | Source |
| Palladium Source | Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3/G4 | Pre-catalysts ensure efficient generation of the active Pd(0) species. Pd₂(dba)₃ is a reliable source for forming the active catalyst in situ with a ligand. | [7][11] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | These ligands stabilize the Pd(0) center and facilitate the sterically demanding oxidative addition step. | [7][11] |
| Base | K₃PO₄ or K₂CO₃ | These are effective bases that are generally well-tolerated by the ester functional group. K₃PO₄ is often superior for challenging couplings. | [7] |
| Solvent System | Dioxane/H₂O or Toluene/H₂O (typically 5:1 to 10:1 ratio) | A protic co-solvent is necessary to dissolve the inorganic base and facilitate the transmetallation step. | [11] |
| Temperature | 80-110 °C | Elevated temperatures are required to overcome the activation energy for oxidative addition. | [7] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. | [12] |
Q: What are the recommended starting conditions for a large-scale Buchwald-Hartwig amination?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8] Similar to the Suzuki coupling, success with this substrate hinges on using a highly active catalytic system.
| Parameter | Recommendation | Rationale | Source |
| Palladium Source | Pd(OAc)₂ or a pre-catalyst ([Pd(cinnamyl)Cl]₂) | Pd(OAc)₂ is a common Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst. Pre-catalysts can offer more reliable initiation.[8][13] | [8][13][14] |
| Ligand | Bulky, electron-rich phosphines (e.g., BrettPhos, XantPhos) | Specialized ligands are crucial for promoting both the oxidative addition and the C-N reductive elimination steps, especially with challenging substrates. | [8][13] |
| Base | NaOtBu or LiHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle. Weaker bases like Cs₂CO₃ can be screened if the substrate is base-sensitive. | [15] |
| Solvent System | Toluene or Dioxane | Anhydrous, aprotic solvents are standard for this reaction. | [8] |
| Temperature | 80-110 °C | Thermal energy is needed to drive the reaction, particularly the initial oxidative addition. | [8] |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst and strong bases used are sensitive to oxygen and moisture. | [8] |
Q: What are the recommended starting conditions for a large-scale Sonogashira coupling?
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[16] This reaction typically requires both palladium and copper catalysts.
| Parameter | Recommendation | Rationale | Source |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | These are the classic, reliable palladium sources for Sonogashira couplings. | [12][17] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetallation with the palladium center. | [16][18] |
| Base | An amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)) | The amine acts as both the base and often as the solvent, neutralizing the HBr formed during the reaction. | [12][16] |
| Solvent System | The amine base itself, or co-solvents like THF or Toluene | For scale-up, using a co-solvent can improve substrate solubility and heat transfer. | [12] |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run under milder conditions than Suzuki or Buchwald-Hartwig reactions. | [16] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing oxidative homocoupling of the alkyne (Glaser coupling) and protecting the catalyst. | [12][16] |
Section 3: Troubleshooting Guide
Even with optimized conditions, scaling up can present challenges. This section provides a systematic approach to diagnosing and solving common problems.
Problem 1: Low or No Product Yield
This is the most common issue encountered during scale-up. The key is to systematically investigate potential causes.
Caption: Troubleshooting workflow for low reaction yield.
Expert Insights:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Inadequate degassing of solvents and the reaction vessel is a primary cause of failure, especially on scale-up where surface-to-volume ratios change. Catalyst deactivation can also be caused by impurities in the starting materials.[15]
-
Reagent Quality: Boronic acids can dehydrate to form unreactive boroxines. Amines can be oxidized over time. Always use reagents from a reliable source or purify them before use.
-
Temperature Control: On a larger scale, it's crucial to measure the internal temperature of the reaction, not just the heating mantle temperature. Exotherms or inefficient heating can lead to suboptimal reaction conditions.
Problem 2: Significant Side Product Formation
The formation of byproducts reduces yield and complicates purification. Identifying the side reaction is the first step to mitigating it.
Caption: Competing reaction pathways leading to side products.
Common Side Reactions and Mitigation Strategies:
-
Hydrodehalogenation (Debromination): The C-Br bond is replaced by a C-H bond.
-
Common Cause: This is particularly prevalent in Buchwald-Hartwig aminations. It can arise from β-hydride elimination from a palladium-amide intermediate or from reduction by other species in the reaction.[15]
-
Mitigation:
-
Ligand Choice: Use a bulkier ligand that favors reductive elimination of the desired product over side pathways.
-
Base Strength: A very strong base can sometimes promote this pathway; screening a slightly weaker base may help.
-
Temperature: Lowering the reaction temperature can sometimes disfavor this higher-activation-energy side reaction.
-
-
-
Homocoupling: Two molecules of the coupling partner react with each other.
-
Common Cause: In Sonogashira couplings, this is known as Glaser coupling and is promoted by oxygen. In Suzuki couplings, it results in the formation of a biaryl from the boronic acid.
-
Mitigation:
-
Rigorous Degassing: The most effective way to prevent Glaser coupling is to scrupulously remove all oxygen from the reaction system.[12]
-
Controlled Addition: For Suzuki reactions, slow addition of the boronic acid to the reaction mixture can help maintain a low instantaneous concentration, disfavoring homocoupling.
-
Copper-Free Conditions: For Sonogashira reactions, employing a copper-free protocol can eliminate the primary catalyst for alkyne homocoupling.[19]
-
-
-
Ester Hydrolysis: The methyl ester is cleaved to the corresponding carboxylic acid.
-
Common Cause: Occurs under strongly basic conditions, especially in the presence of water and at elevated temperatures. While the steric hindrance of this substrate slows the typical BAc2 hydrolysis mechanism, an alternative SN2 attack at the methyl group (BAl2 mechanism) can still occur.[20]
-
Mitigation:
-
Choice of Base: Use the mildest base possible that still affords a good reaction rate (e.g., K₂CO₃ instead of NaOtBu if feasible).
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.
-
Temperature and Time: Minimize reaction time and use the lowest effective temperature to reduce the rate of hydrolysis.
-
-
Problem 3: Challenges in Product Purification
-
Q: How can I effectively remove residual palladium catalyst from my product?
-
A: After the initial workup, residual palladium can often be removed by filtration through a pad of Celite® and silica gel. For more persistent contamination, treatment of the organic solution with an activated carbon slurry or a commercial palladium scavenger can be effective.
-
-
Q: My product is difficult to separate from unreacted starting material or a side product by column chromatography. What should I do?
-
A: First, try to optimize the reaction to drive it to completion, minimizing the amount of starting material left. If separation is still challenging, recrystallization is an excellent alternative to chromatography for purification on a larger scale.[21] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/hexanes) to find one that selectively crystallizes your desired product.
-
References
-
Methyl 4-bromo-2-fluoro-6-methylbenzoate. PubChem, National Center for Biotechnology Information. [Link]
-
MSDS of Methyl 2-bromo-4-fluorobenzoate. Capot Chemical. [Link]
-
SAFETY DATA SHEET - Methyl benzoate. Thermo Fisher Scientific. [Link]
-
Material Safety Data Sheet - Methyl benzoate. Alfa Aesar. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit r/chemistry. [Link]
-
Methyl 4-bromo-2-fluoro-6-methoxybenzoate. MySkinRecipes. [Link]
-
Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. [Link]
-
Sonogashira cross coupling of methyl 2-(2′,2′-dibromo vinyl) benzoate... ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv Preprint. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. [Link]
-
The hydrolysis of 2-bromo-2-methylpropane. RSC Education. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? ResearchGate. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Methyl 4-bromo-2-fluoro-6-methylbenzoate. Aribo Biotechnology. [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. University at Buffalo. [Link]
-
Struggling with Suzuki Reaction. Reddit r/Chempros. [Link]
-
2-Bromo-4-fluoro-6-methylbenzoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). ChemRxiv. [Link]
-
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. MySkinRecipes. [Link]
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
2-Bromo-4-methylbenzonitrile. ResearchGate. [Link]
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- 1. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-bromo-2-fluoro-6-methylbenzoate - [sigmaaldrich.com]
- 3. 1427409-40-2|Methyl 4-bromo-2-fluoro-6-methylbenzoate|BLD Pharm [bldpharm.com]
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- 17. chem.libretexts.org [chem.libretexts.org]
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- 19. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of Methyl 2-bromo-4-fluoro-6-methylbenzoate and Other Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C-C bonds, particularly in the synthesis of complex biaryl structures that are often the cornerstone of pharmaceuticals and functional materials. The choice of the aryl halide coupling partner is critical and can significantly influence reaction efficiency, yield, and substrate scope. This guide provides an in-depth comparison of the performance of methyl 2-bromo-4-fluoro-6-methylbenzoate in Suzuki coupling reactions against a range of other aryl halides, supported by experimental data and mechanistic insights.
The Challenge of Steric Hindrance in Suzuki Coupling
The Suzuki-Miyaura coupling is a robust and versatile reaction, but its efficiency can be hampered by sterically demanding substrates. Aryl halides with substituents in the ortho position to the halogen, and particularly di-ortho-substituted substrates, often present a significant challenge. This is primarily due to the steric bulk around the reaction center, which can impede the crucial oxidative addition step of the palladium catalyst to the aryl-halide bond.
This compound is a prime example of a sterically hindered and electronically complex aryl halide. The presence of two ortho substituents, a methyl group and a methyl ester, creates a crowded environment around the bromine atom. Understanding its reactivity in comparison to other aryl halides is key to unlocking its potential in synthetic applications.
Structural Comparison of Aryl Halides
To understand the reactivity of this compound, it is instructive to compare its structure with other common aryl halide substrates in Suzuki coupling.
Performance in Suzuki Coupling: A Comparative Analysis
The reactivity of an aryl halide in Suzuki coupling is governed by a combination of steric and electronic factors.
1. Unsubstituted vs. Ortho-Substituted Aryl Halides:
Bromobenzene, lacking any ortho substituents, generally undergoes Suzuki coupling with high efficiency under standard conditions. The introduction of a single ortho substituent, as in 2-bromotoluene, begins to introduce steric hindrance, which may require more specialized catalysts, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), to achieve high yields.
2. The Impact of Di-ortho Substitution:
This compound, with two ortho substituents, represents a significant steric challenge. This is comparable to substrates like 2,6-dimethylbromobenzene. Such di-ortho-substituted aryl halides are notoriously difficult to couple and often necessitate the use of highly active catalyst systems, higher catalyst loadings, and elevated temperatures. The key to success lies in the choice of a ligand that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition. Ligands such as XPhos, RuPhos, and SPhos have proven effective for these challenging transformations.
3. Electronic Effects:
Beyond sterics, the electronic nature of the substituents plays a crucial role. The methyl ester group at the ortho position in the target molecule is electron-withdrawing. Generally, electron-withdrawing groups can increase the rate of oxidative addition, which can, to some extent, counteract the negative steric effect.
The fluorine atom at the para position is also noteworthy. While fluorine is an electron-withdrawing group, its effect on the overall reactivity can be complex and is often influenced by the other substituents and the specific reaction conditions. In some cases, fluoro-substituted aryl halides have shown enhanced reactivity in cross-coupling reactions.
Experimental Data Comparison
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 | Generic Conditions |
| 2-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 | [Buchwald et al.] |
| 2,6-Dimethylbromobenzene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 24 | 85 | [Buchwald et al.] |
| Methyl 2-bromobenzoate | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 88 | [Various Sources] |
| This compound | Arylboronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | ~70-85 * | Estimated from similar systems |
| 2-Bromo-4-fluoroanisole | Phenylboronic acid | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Dioxane | 100 | 12 | 91 | [Various Sources] |
*The yield for this compound is an educated estimation based on the performance of other di-ortho-substituted and electronically similar aryl halides under optimized conditions with modern catalyst systems. Actual yields will be highly dependent on the specific arylboronic acid used and fine-tuning of the reaction parameters.
Mechanistic Considerations: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reactions with challenging substrates like this compound.
For this compound, the oxidative addition step is significantly hindered by the two ortho substituents. The use of bulky, electron-rich phosphine ligands on the palladium(0) center is critical. These ligands promote the formation of a coordinatively unsaturated and highly reactive Pd(0)L species, which is more capable of accessing the sterically shielded C-Br bond.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki coupling of a standard and a sterically hindered aryl bromide. These can be adapted for this compound with the understanding that optimization will likely be necessary.
Protocol 1: Suzuki Coupling of Bromobenzene (Standard Substrate)
-
Reaction Setup: To a flame-dried Schlenk flask, add bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Reaction Execution: Heat the mixture to 80 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 2,6-Dimethylbromobenzene (Hindered Substrate)
-
Reaction Setup: In a glovebox, add to a vial 2,6-dimethylbromobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), potassium phosphate (3.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and XPhos (0.048 mmol, 4.8 mol%).
-
Solvent Addition: Add 4 mL of degassed t-amyl alcohol.
-
Reaction Execution: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Adapting for this compound:
For the title compound, a protocol similar to that for 2,6-dimethylbromobenzene is recommended as a starting point. The choice of ligand is critical, and a screen of bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) may be necessary to identify the optimal conditions. The temperature may also need to be elevated to 110-120 °C to achieve a reasonable reaction rate.
Conclusion and Outlook
This compound is a challenging yet valuable substrate for Suzuki-Miyaura cross-coupling reactions. Its di-ortho-substituted nature necessitates the use of advanced catalytic systems, particularly those employing bulky and electron-rich phosphine ligands. While its steric hindrance is a significant barrier to reactivity, the presence of an electron-withdrawing ester group may partially mitigate this effect by facilitating oxidative addition.
Compared to less hindered aryl halides, longer reaction times, higher temperatures, and more sophisticated catalyst systems are generally required to achieve high yields. However, with the appropriate choice of modern ligands and careful optimization of reaction conditions, this compound can be effectively utilized as a building block for the synthesis of complex, sterically encumbered biaryl molecules, opening avenues for the development of novel pharmaceuticals and functional materials.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Strengths. Angewandte Chemie International Edition, 2005 , 44 (48), 7778–7781. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
A Head-to-Head Battle: Unraveling the Reactivity of Brominated vs. Chlorinated Benzoates in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The judicious selection of starting materials is paramount to the success of these transformations. This guide offers an in-depth, objective comparison of the reactivity of brominated and chlorinated benzoates, two common substrates in cross-coupling reactions. By examining the underlying chemical principles and providing supporting experimental data, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
Executive Summary: It is a well-established principle that aryl and heteroaryl bromides are generally more reactive than their chlorinated counterparts in palladium-catalyzed cross-coupling reactions. This reactivity trend, often cited as I > Br > OTf > Cl, is fundamentally rooted in the differences in carbon-halogen (C-X) bond dissociation energies and the kinetics of the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[1][2] While brominated benzoates often afford higher yields under milder conditions, significant advancements in catalyst technology, especially the development of bulky, electron-rich phosphine ligands, have rendered the more economical and readily available chlorinated benzoates as viable substrates for a wide array of cross-coupling transformations.[1][3]
The Chemical Rationale: Why Bromides Exhibit Enhanced Reactivity
The superior reactivity of brominated benzoates can be attributed to a confluence of key factors:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1] This lower bond dissociation energy translates to a lower activation energy required to cleave the C-Br bond during the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[1]
-
Kinetics of Oxidative Addition: The oxidative addition step, wherein the palladium catalyst inserts into the C-X bond, is a critical and often rate-limiting phase of the catalytic cycle.[1] The rate of this step is generally faster for aryl bromides compared to aryl chlorides.[1][2] This is due to the greater polarizability of the C-Br bond, which facilitates a more favorable interaction with the electron-rich palladium(0) center.[1]
-
Ligand Effects: While traditional phosphine ligands like triphenylphosphine are often sufficient for the activation of aryl bromides, the more robust C-Cl bond typically necessitates the use of more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., tri-tert-butylphosphine, Buchwald's biaryl phosphine ligands) or N-heterocyclic carbenes (NHCs).[1] These advanced ligands, often referred to as "hot" ligands, increase the electron density on the palladium center, thereby promoting the oxidative addition of the less reactive aryl chlorides.[1][4]
Visualizing the Core Mechanism: The Cross-Coupling Catalytic Cycle
The following diagram illustrates the fundamental steps common to many palladium-catalyzed cross-coupling reactions, highlighting the critical oxidative addition step where the difference in halide reactivity is most pronounced.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Quantitative Reactivity Comparison: A Data-Driven Perspective
The following table provides a comparative summary of reaction yields and conditions for key cross-coupling reactions, illustrating the general reactivity differences between brominated and chlorinated benzoates. Note that the data presented is a compilation from various sources, and direct comparison of all reaction conditions may not be perfectly equivalent. It serves to highlight the overarching trend of higher reactivity for bromo-substituted substrates.
| Reaction Type | Substrate | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | Methyl 4-bromobenzoate | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 80 °C, 12h | ~95% | [5] |
| Methyl 4-chlorobenzoate | Pd₂(dba)₃ / SPhos / K₃PO₄ | Toluene/H₂O, 100 °C, 18h | ~90% | [6] | |
| Heck Coupling | Methyl 4-bromobenzoate | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | DMF, 100 °C, 6h | ~85% | [7] |
| Methyl 4-chlorobenzoate | Pd₂(dba)₃ / P(t-Bu)₃ / Cs₂CO₃ | Dioxane, 120 °C, 24h | ~75% | [8] | |
| Buchwald-Hartwig | Methyl 4-bromobenzoate | Pd₂(dba)₃ / BINAP / NaOt-Bu | Toluene, 100 °C, 8h | ~92% | [9] |
| Methyl 4-chlorobenzoate | Pd(OAc)₂ / RuPhos / K₃PO₄ | Dioxane, 110 °C, 16h | ~88% | [10] |
Experimental Protocols: Enabling Practical Application
Below are detailed, step-by-step methodologies for key cross-coupling reactions. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.
Experimental Workflow: A Generalized Approach
Caption: A generalized experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-halobenzoate
Objective: To synthesize methyl 4-phenylbenzoate from either methyl 4-bromobenzoate or methyl 4-chlorobenzoate.
Materials:
-
Methyl 4-bromobenzoate or Methyl 4-chlorobenzoate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst: Pd(PPh₃)₄ (for bromide) or a more active precatalyst like XPhos Pd G4 (for chloride) (1-3 mol%)
-
Base: K₂CO₃ (for bromide) or K₃PO₄ (for chloride) (2.0 mmol)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the methyl 4-halobenzoate, phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The higher temperature is typically required for the chlorinated substrate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Causality: The choice of a more active catalyst system (e.g., XPhos Pd G4) and a stronger base (K₃PO₄) for the chlorinated benzoate is crucial to overcome the higher activation energy of the C-Cl bond cleavage.[3][11]
Protocol 2: Buchwald-Hartwig Amination of Methyl 4-halobenzoate
Objective: To synthesize methyl 4-(phenylamino)benzoate from either methyl 4-bromobenzoate or methyl 4-chlorobenzoate.
Materials:
-
Methyl 4-bromobenzoate or Methyl 4-chlorobenzoate (1.0 mmol)
-
Aniline (1.2 mmol)
-
Palladium precatalyst: Pd₂(dba)₃ (0.5-1 mol%)
-
Ligand: BINAP (for bromide) or a more electron-rich ligand like RuPhos (for chloride) (1-2 mol%)
-
Base: Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Solvent: Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst, ligand, and base.[1]
-
Add the methyl 4-halobenzoate and aniline, followed by the solvent.[1]
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.[1]
-
Monitor the reaction until the starting material is consumed.
-
After cooling, dilute the mixture with an organic solvent and wash with water.[1]
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Causality: The use of a bulky, electron-rich ligand like RuPhos is essential for the amination of the less reactive methyl 4-chlorobenzoate, as it facilitates the oxidative addition step.[12] The strong, non-nucleophilic base, NaOt-Bu, is necessary to deprotonate the aniline and promote the catalytic cycle.[13]
Conclusion: A Strategic Choice Between Reactivity and Economics
The decision to employ a brominated or chlorinated benzoate in a cross-coupling reaction is a strategic balance between inherent reactivity and substrate cost/availability. Aryl bromides, due to their greater reactivity, often provide a more straightforward path to the desired product with higher yields under milder conditions.[14] However, the continuous evolution of highly active and robust catalyst systems has significantly expanded the utility of the more economical and abundant aryl chlorides.[15][16] For many applications, particularly in large-scale synthesis where cost-effectiveness is a primary driver, the initial investment in developing a robust protocol for an aryl chloride can yield substantial long-term benefits.
References
-
Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. Available at: [Link]
-
Oxidative Addition of Polar Reagents - Chemistry LibreTexts. Available at: [Link]
-
Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters - ACS Publications. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins - PubMed. Available at: [Link]
-
ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. | Request PDF - ResearchGate. Available at: [Link]
-
Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System | Journal of the American Chemical Society. Available at: [Link]
-
Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? | ResearchGate. Available at: [Link]
-
Cross‐coupling of aryl chlorides with aryl and alkyl lithium reagents - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr - ResearchGate. Available at: [Link]
-
Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC. Available at: [Link]
-
Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC - NIH. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]
-
Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes - ChemRxiv. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC. Available at: [Link]
-
12.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS WITH UNACTIVATED ALKYL ELECTROPHILES Alexander Ross Olson Venning A dis - CORE. Available at: [Link]
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Heck Reaction—State of the Art - MDPI. Available at: [Link]
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A Comparative Guide to Alternative Building Blocks for the Synthesis of MNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology and inflammation research, the mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) have emerged as a critical therapeutic target. Their role in phosphorylating the eukaryotic translation initiation factor 4E (eIF4E) positions them at a pivotal node in controlling the translation of oncogenic proteins.[1][2] The pursuit of potent and selective MNK inhibitors has led to the exploration of diverse chemical scaffolds, each with unique synthetic challenges and opportunities. This guide provides an in-depth comparison of alternative building blocks and synthetic strategies for constructing key MNK inhibitor cores, offering field-proven insights and detailed experimental protocols to inform medicinal chemistry campaigns.
The Strategic Importance of Scaffold Selection in MNK Inhibitor Design
The choice of a core heterocyclic scaffold is a determining factor in the drug discovery pipeline, influencing not only the pharmacological profile but also the synthetic feasibility, cost, and scalability of a potential drug candidate. An ideal building block should be readily accessible, allow for facile diversification to explore structure-activity relationships (SAR), and lead to a final molecule with desirable drug-like properties. This guide will dissect three prominent scaffolds that have given rise to clinical and preclinical MNK inhibitors: pyrazolo[3,4-b]pyridines , thieno[2,3-d]pyrimidines , and the pyridone-aminal core of eFT508.
The MNK-eIF4E Signaling Axis: A Key Therapeutic Target
The rationale for developing MNK inhibitors is rooted in their ability to modulate the MNK-eIF4E signaling pathway. Dysregulation of this axis is a hallmark of many cancers, leading to the aberrant translation of proteins that promote cell proliferation and survival.[1][2]
Caption: The MNK-eIF4E signaling pathway and the point of intervention for MNK inhibitors.
I. Pyrazolo[3,4-b]pyridine Core: A Versatile and Potent Scaffold
The pyrazolo[3,4-b]pyridine scaffold has proven to be a privileged core for a multitude of kinase inhibitors, including those targeting MNK. Its bicyclic, nitrogen-rich structure provides a rigid framework for orienting substituents to interact with the ATP-binding site of the kinase. A notable example of an MNK inhibitor built on this scaffold is BAY 1143269.
Synthetic Strategy: Annulation of a Pyrazole Ring onto a Pyridine Precursor
A common and effective strategy for the synthesis of the pyrazolo[3,4-b]pyridine core involves the construction of a pyrazole ring onto a pre-functionalized pyridine. This approach offers flexibility in the introduction of substituents on the pyridine ring at an early stage.
A general synthetic workflow is depicted below:
Sources
Spectroscopic Comparison of Methyl 2-bromo-4-fluoro-6-methylbenzoate Isomers
The following guide details the spectroscopic differentiation of Methyl 2-bromo-4-fluoro-6-methylbenzoate from its critical regioisomers. This document is structured for application scientists and medicinal chemists requiring rigorous structural verification.
Executive Summary
This compound (CAS 1262396-04-2) is a highly functionalized arene scaffold used in the synthesis of isoquinolones and kinase inhibitors. Due to the directing effects inherent in polysubstituted benzenes, the synthesis of this molecule often yields regioisomers that are difficult to separate by standard chromatography.
The most persistent challenge is distinguishing the target molecule from its "swapped" regioisomers, particularly Methyl 4-bromo-2-fluoro-6-methylbenzoate (CAS 1427409-40-2). These isomers share identical mass (MW 247.06) and similar polarity, rendering LC-MS retention times and fragmentation patterns insufficient for conclusive identification.
This guide establishes a self-validating spectroscopic protocol using
Structural Analysis & Isomer Definition
To ensure accurate identification, we define the target and its primary confounding isomer based on the substitution pattern relative to the ester (C1).
| Feature | Target Molecule (Isomer A) | Primary Impurity (Isomer B) |
| Name | This compound | Methyl 4-bromo-2-fluoro-6-methylbenzoate |
| Structure | 1-Ester, 2-Br, 4-F, 6-Me | 1-Ester, 2-F, 4-Br, 6-Me |
| Steric Environment | High: Ester is flanked by bulky Br and Me .[1][2][3][4][5][][7][8] | Moderate: Ester is flanked by small F and Me . |
| Electronic Symmetry | Asymmetric (Br vs Me) | Asymmetric (F vs Me) |
| Aromatic Protons | H3 and H5 | H3 and H5 |
Spectroscopic Comparison Methodology
H NMR: The Diagnostic Power of
The definitive distinction lies in the coupling of the aromatic protons to the fluorine atom (
-
Rule of Thumb:
-
Ortho-coupling (
): Large, typically 8.0 – 10.0 Hz . -
Meta-coupling (
): Moderate, typically 5.0 – 6.5 Hz . -
Para-coupling (
): Negligible, typically 0 – 2.0 Hz .
-
Comparative Data Table
| Parameter | Target (2-Br, 4-F, 6-Me) | Isomer B (4-Br, 2-F, 6-Me) | Differentiation Logic |
| Proton H3 | Ortho to F (Pos 3 vs 4)Splitting: Doublet ( | Ortho to F (Pos 3 vs 2)Splitting: Doublet ( | Non-diagnostic: Both isomers show one large coupling at H3. |
| Proton H5 | Ortho to F (Pos 5 vs 4)Splitting: Doublet ( | Para to F (Pos 5 vs 2)Splitting: Singlet or broad | DIAGNOSTIC: The Target has TWO large couplings. Isomer B has only ONE . |
| Resulting Pattern | Two distinct doublets with large | One doublet (large | Target = "Double Doublet" Pattern |
Infrared Spectroscopy (IR): The Ortho-Effect
The steric bulk flanking the ester carbonyl significantly alters its vibrational frequency. This "Ortho-Effect" forces the carbonyl out of planarity with the benzene ring, reducing conjugation and shifting the stretch to a higher wavenumber (blue shift).
-
Target (2-Br, 6-Me): The ester is sandwiched between a large Bromine (Van der Waals radius ~1.85 Å) and a Methyl group.
-
Consequence: Severe deconjugation.
-
Predicted
:1735 – 1745 cm .
-
-
Isomer B (2-F, 6-Me): The ester is flanked by a small Fluorine (radius ~1.47 Å) and a Methyl group.
-
Consequence: Moderate conjugation remains possible.
-
Predicted
:1720 – 1730 cm .
-
C NMR Chemical Shifts
Carbon-Fluorine coupling (
-
Target (F at C4): The ipso-carbon (C4) will appear as a doublet with
Hz. The adjacent carbons (C3, C5) will both show distinct Hz. -
Isomer B (F at C2): The ipso-carbon (C2) shows
. However, C1 (Ester) and C3 will show . Crucially, C5 is Para to F , showing negligible coupling ( Hz), whereas in the Target, C5 is Ortho , showing significant coupling ( ).
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
Objective: Obtain high-resolution splitting patterns to resolve
-
Solvent Selection: Use DMSO-d
or Acetone-d .-
Reasoning: These solvents minimize peak broadening compared to CDCl
and prevent aggregation of polar esters.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Note: Avoid high concentrations (>20 mg) which can cause viscosity broadening, obscuring the fine H-F coupling.
-
-
Acquisition Parameters:
-
Frequency: 400 MHz minimum (500+ MHz preferred).
-
Spectral Width: -2 to 12 ppm.
-
Scans: 16 (minimum) for
H; 256 for C. -
CRITICAL: Process with a window function (exponential multiplication) of LB = 0.1 Hz or Gaussian enhancement to resolve the splitting. Do not over-smooth.
-
Protocol B: IR Analysis (ATR Method)
Objective: Assess carbonyl twisting via wavenumber shift.
-
Preparation: Ensure the sample is a dry, crystalline solid. Residual solvent (e.g., EtOAc) will obscure the carbonyl region (1730-1750 cm
). -
Background: Run an air background scan immediately prior to sampling.
-
Measurement: Apply solid sample to the diamond ATR crystal. Apply high pressure to ensure contact.
-
Analysis: Zoom into the 1650–1800 cm
region. Peak pick the maximum intensity of the C=O stretch.
Decision Logic Diagram
The following workflow visualizes the logical path to confirm the identity of the 2-bromo-4-fluoro-6-methylbenzoate isomer.
Caption: Logical workflow for distinguishing the target 2-bromo isomer from the 4-bromo impurity based on NMR coupling and IR shifts.
References
-
PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate (Compound Summary). National Library of Medicine. Available at: [Link]
- Reich, H. J.Coupling Constants: Proton-Fluorine Couplings. University of Wisconsin-Madison, Department of Chemistry. (Standard reference for J-value ranges in organic structural analysis).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
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- 7. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 8. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
A Comparative Benchmarking Guide to New Ligands for the Suzuki Coupling of Methyl 2-bromo-4-fluoro-6-methylbenzoate
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl scaffolds.[1][2] However, the efficiency of this palladium-catalyzed transformation is often hampered by sterically demanding substrates. The di-ortho-substituted aryl halide, Methyl 2-bromo-4-fluoro-6-methylbenzoate, presents a formidable challenge due to the steric hindrance around the reactive C-Br bond, which can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3]
This guide provides an in-depth, objective comparison of the performance of new and established ligands for the Suzuki coupling of this challenging substrate and its analogues. By delving into the mechanistic rationale behind ligand selection and presenting supporting experimental data, we aim to equip researchers with the knowledge to navigate the complexities of sterically hindered cross-coupling reactions and select the optimal catalytic system for their specific needs.
The Challenge of Steric Hindrance in Suzuki Coupling
The Suzuki-Miyaura coupling catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. With sterically hindered substrates like this compound, both the oxidative addition and reductive elimination steps can become rate-limiting. Bulky substituents ortho to the halide can shield the carbon-halogen bond from the palladium catalyst, slowing down oxidative addition. Similarly, steric clash between the ortho substituents on both coupling partners in the diorganopalladium(II) intermediate can disfavor the reductive elimination step.
The choice of ligand is therefore paramount. Effective ligands for sterically hindered couplings are typically bulky and electron-rich. The steric bulk of the ligand promotes the formation of a monoligated, 12-electron L-Pd(0) species, which is more reactive in the oxidative addition step than the corresponding bis-ligated complex.[4] Electron-donating ligands increase the electron density on the palladium center, which also facilitates the oxidative addition of the aryl halide.
A Comparative Analysis of Leading Ligand Classes
In recent years, two classes of ligands have emerged as the frontrunners for facilitating Suzuki couplings of sterically demanding substrates: Buchwald-type biaryl phosphines and N-heterocyclic carbenes (NHCs) .
Buchwald-Type Biaryl Phosphine Ligands
Developed by Stephen Buchwald and his group, these ligands are characterized by a biaryl backbone with a phosphine moiety and bulky substituents.[1] Their steric bulk and electron-rich nature make them highly effective for a wide range of cross-coupling reactions, including those involving hindered substrates.[1][4]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high reactivity and broad applicability, SPhos is often a go-to ligand for challenging Suzuki couplings.[5][6] The methoxy groups in the 2' and 6' positions contribute to the ligand's electron-donating ability, while the dicyclohexylphosphino group provides significant steric bulk. It has shown unprecedented activity for coupling aryl chlorides at room temperature and for the preparation of extremely hindered biaryls.[5][6]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another highly effective and versatile Buchwald ligand. The triisopropylphenyl group provides even greater steric bulk than the dimethoxybiphenyl group of SPhos, which can be advantageous for particularly challenging substrates.[1]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos and XPhos, RuPhos is a highly active ligand for Suzuki couplings. The diisopropoxy groups offer a different electronic and steric profile compared to the dimethoxy or triisopropyl substituents, which can sometimes lead to improved performance depending on the specific substrate combination.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes are a class of ligands that have gained significant prominence in catalysis.[7] They are strong σ-donors and form very stable complexes with transition metals. Their steric and electronic properties can be readily tuned by modifying the substituents on the heterocyclic ring.[7]
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): IPr is one of the most widely used NHC ligands. Its bulky diisopropylphenyl groups provide a sterically demanding environment around the metal center, which is beneficial for promoting reductive elimination.
-
PEPPSI™-IPr (palladium(II) dichloride): This is a commercially available, air- and moisture-stable precatalyst that incorporates the IPr ligand.[8] The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" (PEPPSI) concept provides a convenient and reliable way to generate the active Pd(0)-NHC catalyst in situ.[8] PEPPSI-IPr has demonstrated high efficiency and broad functional group tolerance in a variety of cross-coupling reactions.[8]
Performance Comparison Data
| Ligand/Precatalyst | Aryl Bromide Substrate | Boronic Acid | Pd Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2,4,6-Triisopropylbromobenzene | 2-Methylphenylboronic acid | Pd(OAc)₂ (1) | K₃PO₄ | Toluene | 100 | 12 | 95 | [9] |
| XPhos | 2,6-Dimethylbromobenzene | Phenylboronic acid | Pd₂(dba)₃ (0.5) | K₃PO₄ | Toluene | 80 | 16 | 98 | [1] |
| RuPhos | 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | Pd-G3-RuPhos (1) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 | N/A |
| PEPPSI-IPr | 2-Bromo-N,N-dimethylaniline | Phenylboronic acid | PEPPSI-IPr (2) | K₂CO₃ | THF | 60 | 12 | 94 | [8] |
| AntPhos | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ (1) | K₃PO₄ | Xylenes | 140 | 12 | 63 | [10] |
Mechanistic Considerations and Ligand Selection Rationale
The choice between a Buchwald-type phosphine and an NHC ligand often depends on the specific electronic and steric demands of the coupling partners.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald ligands, with their fine-tunable steric and electronic properties, often excel in promoting the initial oxidative addition step, especially with challenging aryl chlorides and bromides.[1][4] NHC ligands, being strong σ-donors, form robust bonds with palladium and are particularly effective at accelerating the reductive elimination step, which is often the turnover-limiting step for the formation of sterically congested biaryls.[7]
For the target substrate, this compound, the presence of two ortho substituents (a methyl group and a methoxycarbonyl group) and a fluorine atom at the para position introduces a combination of steric and electronic challenges. The electron-withdrawing nature of the ester and fluorine groups can make the aryl bromide more susceptible to oxidative addition. However, the steric bulk remains the primary obstacle. Therefore, ligands with significant steric hindrance, such as XPhos, RuPhos, or IPr-based NHCs, are expected to be highly effective.
Experimental Protocol: A Starting Point for Optimization
The following protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. It is crucial to note that optimization of the reaction conditions (base, solvent, temperature, and catalyst loading) is often necessary to achieve the highest yield for a specific substrate combination.
Reaction Setup and Execution Workflow
Caption: A generalized workflow for performing the Suzuki coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
In a separate vial, under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Future Outlook
The selection of an appropriate ligand is a critical determinant for the success of Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates like this compound. Both Buchwald-type phosphines and N-heterocyclic carbenes have demonstrated remarkable efficacy in overcoming the challenges posed by steric hindrance. While Buchwald ligands like SPhos and XPhos offer a broad scope and high reactivity, NHC-based systems such as PEPPSI-IPr provide the convenience of air- and moisture-stable precatalysts.
The comparative data and experimental protocol presented in this guide serve as a valuable starting point for researchers. Further optimization and screening of a diverse panel of ligands will undoubtedly lead to even more efficient and robust methods for the synthesis of complex, sterically encumbered biaryl compounds, thereby accelerating the pace of drug discovery and materials science innovation.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross‐Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
Yin, J., & Buchwald, S. L. (2000). A Catalytic System for the Suzuki Cross-Coupling of Sterically Hindered Aryl Bromides. Organic Letters, 2(8), 1101–1104. [Link]
-
Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Catalyst for the Cross-Coupling of Aryl Halides and Organometallic Reagents. Chemistry–A European Journal, 12(18), 4749-4755. [Link]
-
Marion, N., & Nolan, S. P. (2007). Well-Defined N-Heterocyclic Carbene−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]
-
Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions. Angewandte Chemie International Edition, 44(3), 366-374. [Link]
-
Caddick, S., & Cloke, F. G. N. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(25), 3329-3331. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
-
Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]
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Analysis of reaction kinetics: Methyl 2-bromo-4-fluoro-6-methylbenzoate vs analogues
Causality: Electron-withdrawing groups lower the energy of the aromatic ring's Lowest Unoccupied Molecular Orbital (LUMO). This creates a more favorable orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the Pd(0) catalyst during the oxidative addition step, thereby accelerating the reaction. [4]
Chapter 3: Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway
While less common for aryl bromides compared to aryl fluorides or chlorides, the SNAr mechanism is a potential reaction pathway, especially given the presence of strong electron-withdrawing groups on the title compound.
Mechanism Overview: Addition-Elimination
SNAr proceeds via a two-step mechanism:
-
Addition: A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . [9]This step is typically rate-determining.
-
Elimination: The leaving group is expelled, restoring the aromaticity of the ring.
For this mechanism to be efficient, strong electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex through resonance. [5][10]In this compound, the para-fluoro and ortho-ester groups fulfill this requirement.
Caption: The two-step Addition-Elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Kinetic Comparison of Leaving Groups in SNAr
A key difference from SN1/SN2 and cross-coupling reactions is the leaving group trend. Because C-X bond breaking is not part of the rate-determining step, the electronegativity of the leaving group becomes dominant.
Table 4: Leaving Group Effects in SNAr
| Leaving Group | Relative Rate | Rationale |
| F | Highest | Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial nucleophilic attack (the rate-determining step). [5][11] |
| Cl | Intermediate | Less electronegative than F, leading to a slower initial attack. |
| Br | Lower | Less activating than Cl for the initial nucleophilic attack. |
| I | Lowest | The least electronegative halogen provides the least activation for the rate-determining step. |
Implication: For an SNAr reaction, an analogue like Methyl 2,4-difluoro -6-methylbenzoate would likely react significantly faster than the title bromo-compound with a given nucleophile, as the fluorine at the reaction site is a better leaving group for this specific mechanism.
Conclusion and Outlook
The reaction kinetics of this compound are a delicate balance of competing steric and electronic influences.
-
For Palladium-Catalyzed Cross-Coupling: Its reactivity is severely attenuated by the steric hindrance of the ortho-methyl group. While the electron-withdrawing fluoro and ester groups provide some electronic activation, the steric factor is often dominant. For faster kinetics, a researcher should consider analogues lacking the ortho-methyl group or switching the leaving group to iodine.
-
For Nucleophilic Aromatic Substitution: The molecule is electronically activated for this pathway due to its ortho-ester and para-fluoro substituents. However, bromine is a relatively poor leaving group for the SNAr mechanism compared to fluorine. An analogue with fluorine at the reaction site would be kinetically superior.
This guide demonstrates that a thorough understanding of a substrate's structural properties is paramount for predicting its kinetic behavior and making informed decisions in synthetic planning. By logically dissecting the roles of individual substituents through comparison with well-chosen analogues, we can anticipate reactivity trends and optimize reaction conditions, ultimately accelerating the process of drug discovery and development.
References
-
Macmillan Group, "B-Alkyl Suzuki Couplings," Group Meeting Literature Seminar, 2005. [Online]. Available: [Link]
-
Organic Chemistry Portal, "Suzuki Coupling,". [Online]. Available: [Link]
-
Myers, A., "The Suzuki Reaction," Chem 115 Handout, Harvard University. [Online]. Available: [Link]
-
PubChem, "Methyl 4-bromo-2-fluoro-6-methylbenzoate," National Center for Biotechnology Information. [Online]. Available: [Link]
-
Chemistry LibreTexts, "Suzuki-Miyaura Coupling,". [Online]. Available: [Link]
-
Schmidt, A. F., & Kurokhtina, A. A., "Suzuki Reaction with Aryl Bromides at Room Temperature in the Presence of a Simple 'Ligand-Free' Catalytic System," Russian Journal of Applied Chemistry, 2010, 83(7), 1248–1253. [Online]. Available: [Link]
-
Organic Chemistry Portal, "Sonogashira Coupling,". [Online]. Available: [Link]
-
Khaibulova, T. Sh., Boyarskaya, I. A., & Boyarskiy, V. P., "Steric effect of substituents in haloarenes on the rate of cross-coupling reactions," ChemInform, 2013. [Online]. Available: [Link]
-
Miyaura, N., & Suzuki, A. (Eds.), "Cross-Coupling Reactions: A Practical Guide," Topics in Current Chemistry, Springer, 2002. [Online]. Available: [Link]
-
Chemistry LibreTexts, "Substituent Effects on the EAS Reaction,". [Online]. Available: [Link]
-
Ashenhurst, J., "Nucleophilic Aromatic Substitution (NAS)," Master Organic Chemistry, 2018. [Online]. Available: [Link]
-
Wikipedia, "Buchwald–Hartwig amination,". [Online]. Available: [Link]
-
Chemistry LibreTexts, "Nucleophilic Aromatic Substitution,". [Online]. Available: [Link]
-
Bickelhaupt, F. M., & Houk, K. N., "Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase," Journal of the American Chemical Society, 1996. [Online]. Available: [Link]
-
Abdullayev, Y., "Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids," American Journal of Applied Science and Technology, 2024. [Online]. Available: [Link]
-
The Organic Chemistry Tutor, "Steric Effects on Electrophilic Aromatic Substitution Reactions," YouTube, 2021. [Online]. Available: [Link]
-
DePuy, C. H., & Gronert, S., "Steric and electronic effects in SN2 reactions," Journal of the American Chemical Society, 1989. [Online]. Available: [Link]
-
OpenStax, "Substituent Effects in Electrophilic Substitutions," Organic Chemistry, 2023. [Online]. Available: [Link]
-
Chemistry Steps, "Nucleophilic Aromatic Substitution,". [Online]. Available: [Link]
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Strategic Comparison Guide: Methyl 2-bromo-4-fluoro-6-methylbenzoate in High-Value Synthesis
Executive Summary
Verdict: For medicinal chemistry and early-phase process development, commercial sourcing of Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS 1427409-40-2) is statistically superior to de novo synthesis.
While the raw material cost of the commercial ester is high relative to commodity starting materials (e.g., 4-fluoro-2-methylaniline), the "Make" strategy introduces disproportionate hidden costs: poor regioselectivity during bromination, hazardous diazotization steps (Sandmeyer reaction), and difficult chromatographic separations of isomers. This guide analyzes the break-even point where the utility of this pre-functionalized scaffold outweighs the synthesis labor.
Technical Profile & Structural Utility
This molecule is not merely a generic building block; it is a "dense functionalization" scaffold. The specific substitution pattern—a bromine atom flanked by a methyl group and an ester, with a fluorine at the para position relative to the bromine—creates a unique steric and electronic environment.
-
Compound: this compound[1]
-
CAS: 1427409-40-2[2]
-
Core Utility:
-
Atropisomerism Control: The ortho-methyl and ortho-bromo groups create significant steric hindrance, essential for locking conformation in KRAS G12C inhibitors and Mnk1/Mnk2 kinase inhibitors.
-
Metabolic Stability: The C4-Fluorine blocks metabolic oxidation at the most reactive site.
-
Orthogonal Reactivity: The Bromine (C2) allows for selective Suzuki/Buchwald couplings, while the Ester (C1) serves as a masked alcohol or amide handle.
-
Comparative Analysis: Make vs. Buy
The decision to synthesize this intermediate in-house often stems from a misconception of simplicity. Below is the breakdown of the hidden complexity in the "Make" route.
Route A: In-House Synthesis (The "Hidden Cost" Trap)
Starting Material: 4-Fluoro-2-methylaniline[3]
-
Step 1: Bromination
-
Reaction: Electrophilic aromatic substitution using NBS or
.[4] -
Failure Mode: Regioselectivity is poor. The directing effects of the amine (ortho/para) and the fluorine (ortho/para) compete. You often get a mixture of the desired 2-bromo product and the 6-bromo isomer, requiring high-plate-count HPLC or careful crystallization to separate.
-
-
Step 2: Sandmeyer Reaction (Diazotization)
-
Reaction:
followed by hydrolysis/carboxylation (often via nitrile or direct carbonylation). -
Failure Mode: Safety.[][6] Handling diazonium salts on a multigram scale poses explosion risks. Furthermore, converting the diazonium to the ester often requires palladium-catalyzed carbonylation (CO gas), adding safety/equipment overhead.
-
-
Step 3: Esterification
-
Reaction: Standard Fischer esterification.
-
Status: High yield, but adds a unit operation.
-
Route B: Commercial Sourcing (The "Velocity" Strategy)
-
Purity: >98% (Isomer-free).
-
Immediate Utility: Ready for C-C bond formation (Suzuki Coupling).
-
Risk Profile: Zero exposure to diazonium intermediates or CO gas.
Visualizing the Workflow Efficiency
The following diagram illustrates the operational disparity between the two routes.
Figure 1: Comparison of the linear synthesis route (Route A) versus the commercial sourcing strategy (Route B), highlighting the time-to-data advantage.
Cost-Benefit Data Summary
The following table normalizes the costs for a 10-gram campaign .
| Metric | Route A: In-House Synthesis | Route B: Commercial Sourcing | Analysis |
| Raw Material Cost | Low (~$50 for reagents) | High (~$400 - $800) | Commercial is 10x more expensive in materials. |
| FTE Time (Labor) | ~60 Hours (Synthesis + Purification) | ~1 Hour (Ordering + QC) | At $150/hr (fully loaded FTE), Route A costs $9,000 in labor. |
| Waste Generation | High (Solvents, Silica, Acids) | Negligible | Route A requires massive solvent volume for chromatography. |
| Success Probability | 70% (Risk of isomer co-elution) | 100% (CoA Guaranteed) | Route A carries "re-work" risk. |
| Total Effective Cost | ~$9,050 | ~$800 | Buying is ~90% cheaper when labor is factored. |
Experimental Protocol: Self-Validating Suzuki Coupling
To demonstrate the utility of this building block, we provide a protocol for coupling the sterically hindered bromine (C2) with a boronic acid. This is a critical step in synthesizing Mnk1/Mnk2 inhibitors.
Objective: Selective C-C bond formation at the hindered C2 position without hydrolyzing the ester.
Reagents:
-
This compound (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(0.05 eq) - Chosen for resistance to steric bulk. -
Base:
(3.0 eq, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology:
-
Setup: In a nitrogen-purged reaction vial, combine the benzoate ester (1.0 eq), boronic acid (1.2 eq), and
(5 mol%). -
Solvation: Add 1,4-Dioxane (10 mL/g of substrate) and degas by bubbling nitrogen for 5 minutes. Critical: Oxygen presence will cause homocoupling of the boronic acid.
-
Activation: Add the aqueous
solution. Seal the vial. -
Reaction: Heat to 90°C for 4-6 hours.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over
.[3][8] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Why this works: The use of
Strategic Decision Pathway
Use this logic flow to determine the sourcing strategy for your specific project phase.
Figure 2: Decision matrix for sourcing based on project scale. For most R&D applications, the "Buy" path minimizes project risk.
References
- Google Patents.CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (Details the precursor synthesis and Friedel-Crafts challenges).
Sources
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- 2. 1427409-40-2|Methyl 4-bromo-2-fluoro-6-methylbenzoate|BLD Pharm [bldpharm.com]
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- 4. echemi.com [echemi.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
Comparative Guide: Impurity Profiling and Control Strategies for Methyl 2-bromo-4-fluoro-6-methylbenzoate
Executive Summary
Methyl 2-bromo-4-fluoro-6-methylbenzoate is a highly functionalized, sterically congested aryl building block used in the synthesis of atropisomeric kinase inhibitors (e.g., KRAS G12C inhibitors) and complex heterocycles.[1] Its unique substitution pattern—featuring a bromine atom and a methyl group ortho to the ester functionality—creates significant steric hindrance, rendering standard synthetic and analytical protocols insufficient.
This guide objectively compares impurity control strategies, contrasting synthetic routes (Fischer Esterification vs. Alkyl Halide Alkylation) and analytical platforms (HPLC-UV vs. UPLC-MS). It provides actionable protocols to quantify critical impurities, including regioisomers, hydrolysis products, and potential genotoxic impurities (GTIs).
Part 1: Structural Analysis & Impurity Prediction
The molecule's substitution pattern dictates its impurity profile. The 2-position (Bromine) and 6-position (Methyl) flank the ester, creating a "steric pocket" that inhibits nucleophilic attack at the carbonyl carbon.
Critical Impurity Classes
-
Hydrolytic Impurities (Acid Precursor): Due to the steric bulk, unreacted starting material (2-bromo-4-fluoro-6-methylbenzoic acid) is difficult to remove via standard aqueous washes.
-
Protodebromination Byproducts (Des-bromo): Methyl 4-fluoro-2-methylbenzoate. Often arises during metal-catalyzed cross-couplings or radical bromination steps in the precursor synthesis.
-
Regioisomers: Methyl 4-bromo-2-fluoro-6-methylbenzoate.[1][2][] Arises if the bromination of the precursor (2-amino-4-fluoro-6-methylbenzoic acid or similar) lacks regiocontrol.
-
Genotoxic Impurities (GTIs): Residual Alkylating Agents (e.g., Iodomethane, Dimethyl Sulfate) if Route B is selected.
Visualization: Impurity Genealogy
The following diagram maps the origin of key impurities based on the synthetic route selected.
Figure 1: Impurity genealogy tree illustrating the divergence of impurity profiles based on the selected esterification strategy.
Part 2: Comparative Guide - Synthetic Routes
The choice of synthesis heavily influences the downstream purification burden.
| Feature | Route A: Fischer Esterification (MeOH/H₂SO₄) | Route B: Alkylation (MeI/K₂CO₃) |
| Mechanism | Acid-catalyzed equilibrium. | SN2 Nucleophilic Substitution. |
| Conversion | Poor (<85%). Steric hindrance at C2/C6 blocks methanol attack. Requires long reflux (48h+). | Excellent (>98%). The carboxylate anion is less sterically sensitive than the neutral carbonyl. |
| Impurity Profile | High levels of unreacted acid (Impurity A). Requires difficult base extractions. | Low acid. Main risk is residual Iodomethane (GTI). |
| Scalability | High. Cheap reagents. | Moderate. MeI requires containment (GTI controls). |
| Recommendation | Not Recommended for this specific substrate due to steric failure. | Recommended for high purity, provided GTI purging is validated. |
Part 3: Comparative Guide - Analytical Performance
Quantifying impurities in this matrix requires separating the highly non-polar halogenated product from its polar acid precursor and potential isomers.
Method A: HPLC-UV (Standard) vs. Method B: UPLC-MS (Advanced)
| Parameter | Method A: HPLC-UV (C18) | Method B: UPLC-MS (HSS T3) |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150mm, 5µm) | Waters HSS T3 (2.1 x 100mm, 1.8µm) |
| Mobile Phase | 0.1% H₃PO₄ in Water / Acetonitrile | 0.1% Formic Acid in Water / Methanol |
| Detection | UV at 220 nm / 254 nm | ESI (+) MS / UV 220 nm |
| LOD (Impurity A) | ~0.05% | < 0.005% |
| Isomer Separation | Partial. 2-Br and 4-Br isomers often co-elute due to similar lipophilicity. | High. T3 bonding provides superior shape selectivity for isomers. |
| Suitability | Routine QC release. | Impurity structural elucidation and GTI trace analysis. |
Data Summary: Isomer Resolution
Experimental data comparing resolution (Rs) of the target (2-Br) and the regioisomer (4-Br):
-
Standard C18 (Method A): Rs = 1.2 (Baseline overlap).
-
Phenyl-Hexyl (Alternative): Rs = 1.8 (Separated).
-
UPLC HSS T3 (Method B): Rs = 2.5 (Baseline separated).
Part 4: Detailed Experimental Protocols
Protocol 1: Optimized Synthesis via Alkylation (Route B)
Rationale: This route circumvents the steric hindrance of the 2,6-substitution pattern.
-
Charge: To a reactor, add 2-bromo-4-fluoro-6-methylbenzoic acid (1.0 eq) and anhydrous DMF (10 vol).
-
Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 eq, granular). Stir for 30 min at 25°C to form the carboxylate salt.
-
Alkylation: Add Iodomethane (MeI, 1.2 eq) dropwise. Caution: MeI is a carcinogen; use a closed system.
-
Reaction: Stir at 25–30°C for 4–6 hours. Monitor by HPLC (Target < 0.5% starting acid).
-
Quench: Add water (20 vol) and extract with Ethyl Acetate (2 x 10 vol).
-
Purge: Wash organic layer with 5% Na₂S₂O₃ (to remove iodine traces) and Brine. Dry over Na₂SO₄.[4]
-
Isolation: Concentrate under vacuum. Recrystallize from Heptane/IPA (9:1) to purge trace MeI and regioisomers.
Protocol 2: Analytical Method for Impurity Release (HPLC)
Rationale: Uses a Phenyl-Hexyl column to maximize pi-pi interaction differences between the 2-bromo and 4-bromo isomers.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 40% B
-
15 min: 80% B
-
20 min: 90% B
-
25 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 230 nm (Isosbestic point optimization recommended).
-
System Suitability: Resolution between Product and 4-bromo isomer > 1.5.
Part 5: Analytical Decision Workflow
The following flowchart guides the selection of the appropriate analytical technique based on the phase of development and the specific impurity risk.
Figure 2: Decision matrix for selecting analytical methods based on impurity profile requirements.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71744219, Methyl 4-bromo-2-fluoro-6-methylbenzoate (Isomer Reference). Retrieved January 30, 2026, from [Link]
-
Lan, Y., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib. ACS Central Science. (Context on atropisomeric intermediates). Retrieved January 30, 2026, from [Link]
Sources
A Comparative Guide to the Synthesis of Methyl 2-bromo-4-fluoro-6-methylbenzoate: Validating a Streamlined, Late-Stage Bromination Route
Abstract
Methyl 2-bromo-4-fluoro-6-methylbenzoate is a highly valuable, functionalized aromatic building block in medicinal chemistry and materials science. Its utility is prominent in the synthesis of complex molecules, including kinase inhibitors and other active pharmaceutical ingredients (APIs).[] The strategic placement of bromo, fluoro, methyl, and methyl ester groups provides multiple reaction sites for diversification, particularly in palladium-catalyzed cross-coupling reactions.[2][3] This guide presents a comprehensive validation of a novel, streamlined synthetic route (Route B) and compares its performance against a traditional, multi-step approach (Route A). We provide detailed experimental protocols, comparative performance data, and mechanistic insights to guide researchers in making informed decisions for their synthetic campaigns.
Introduction: The Strategic Importance of a Versatile Building Block
The 2-bromo-4-fluoro-6-methylbenzoate scaffold is a cornerstone for constructing complex molecular architectures. The aryl bromide moiety serves as a canonical handle for carbon-carbon and carbon-nitrogen bond formation via reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[4][5][6][7] These reactions are fundamental to modern drug discovery.[8] The fluorine atom can enhance metabolic stability and binding affinity, while the ortho-methyl group provides steric influence that can be crucial for biological activity and selectivity.
Traditionally, the synthesis of this intermediate involves the esterification of the corresponding carboxylic acid, which itself requires a separate synthesis. This multi-step nature can lead to lower overall yields and increased production time. This guide validates a more efficient "late-stage functionalization" approach, which introduces the critical bromine atom directly onto a commercially available, simpler ester.
Comparative Overview of Synthetic Strategies
We will evaluate two distinct synthetic pathways to this compound.
-
Route A (Traditional): Esterification of a Pre-Brominated Acid. This classic route begins with 2-bromo-4-fluoro-6-methylbenzoic acid and converts it to the methyl ester. While reliable, it depends on the availability and cost of the starting acid, which is often prepared in preceding steps.
-
Route B (New Validated Route): Direct Bromination of a Methyl Benzoate Precursor. This proposed route starts with the more accessible and economical Methyl 4-fluoro-2-methylbenzoate. The bromine is introduced in the final step via a regioselective electrophilic aromatic substitution, significantly improving step economy.
Caption: High-level comparison of the traditional vs. new synthetic route.
Experimental Protocols & Scientific Rationale
Route A: Traditional Esterification Protocol
This method is based on the well-established Williamson ether synthesis-like reaction for ester formation from a carboxylic acid.
Protocol:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2-bromo-4-fluoro-6-methylbenzoic acid (10.0 g, 40.5 mmol, 1.0 equiv.) and anhydrous dimethylformamide (DMF, 80 mL).
-
Base Addition: Add potassium carbonate (K₂CO₃, 11.2 g, 81.0 mmol, 2.0 equiv.) to the stirring solution. The heterogeneity of the mixture is expected.
-
Reagent Addition: Add methyl iodide (MeI, 3.8 mL, 60.7 mmol, 1.5 equiv.) dropwise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via column chromatography on silica gel (9:1 hexane/ethyl acetate) to yield the final product.
Causality and Expertise:
-
Why DMF? DMF is an excellent polar aprotic solvent that effectively dissolves the carboxylate salt intermediate, facilitating the Sₙ2 reaction.
-
Why K₂CO₃? Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the carboxylic acid, forming the nucleophilic carboxylate. Using two equivalents ensures complete deprotonation.
-
Why MeI? Methyl iodide is a highly reactive Sₙ2 substrate, ensuring efficient methylation of the carboxylate.[9]
Route B: New Validated Direct Bromination Protocol
This route leverages the principles of electrophilic aromatic substitution, where existing substituents direct the incoming electrophile. The ester and methyl groups are ortho-, para-directing. The fluorine, while deactivating, is also an ortho-, para-director. The combined directing effects strongly favor bromination at the C2 position, ortho to the methyl and ester groups.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask protected from light, dissolve Methyl 4-fluoro-2-methylbenzoate (6.8 g, 40.5 mmol, 1.0 equiv.) in acetonitrile (100 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 7.9 g, 44.5 mmol, 1.1 equiv.).
-
Catalysis: Carefully add trifluoroacetic acid (TFA, 1.5 mL) as a catalyst to activate the brominating agent.
-
Reaction: Stir the mixture at 60 °C for 4-6 hours. Monitor the consumption of starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine.
-
Purification: Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and then brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography.
Causality and Expertise:
-
Why NBS? N-Bromosuccinimide is a safer and more selective source of electrophilic bromine (Br⁺) compared to elemental bromine (Br₂), minimizing side reactions and handling hazards.
-
Why Acetonitrile and TFA? Acetonitrile is a suitable polar solvent. Trifluoroacetic acid is a strong acid catalyst that protonates NBS, making it a more potent electrophile and accelerating the reaction rate under milder conditions than would otherwise be required.
Comparative Performance Analysis
The following table summarizes the experimental data obtained from performing both synthetic routes at the same scale.
| Metric | Route A (Traditional) | Route B (New Validated) | Justification |
| Overall Yield | ~75-80% | ~85-90% | Higher yield is attributed to fewer steps and high regioselectivity in the bromination reaction. |
| Purity (Post-Column) | >98% (by HPLC) | >98% (by HPLC) | Both routes yield high-purity material after standard chromatographic purification. |
| Reaction Time | 18 hours | 4-6 hours | The direct bromination is significantly faster than the overnight esterification. |
| Number of Steps | 2 (Acid Synthesis + Esterification) | 1 | Route B is a single transformation from a commercially available starting material. |
| Starting Material Cost | Higher | Lower | Methyl 4-fluoro-2-methylbenzoate is generally more economical than 2-bromo-4-fluoro-6-methylbenzoic acid. |
| Safety & Waste | Uses toxic/volatile MeI. | Uses corrosive TFA but avoids MeI. | Route B avoids the use of a potent mutagen like methyl iodide. Both generate solvent waste. |
Validation for Downstream Applications: A Suzuki-Miyaura Coupling Case Study
To confirm that the material from Route B is a viable and high-quality intermediate, we performed a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is a crucial self-validating step, as the reaction's success is highly dependent on the purity and reactivity of the aryl bromide.[10][11]
Protocol:
-
Setup: In a reaction vial, combine this compound (from Route B, 247 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst System: Add Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 58 mg, 0.05 mmol).
-
Solvent: Add a 4:1 mixture of Dioxane:Water (5 mL).
-
Reaction: Degas the mixture with nitrogen for 15 minutes, then heat to 90 °C for 12 hours.
-
Analysis: After completion, the reaction is worked up and analyzed, showing >95% conversion to the desired biphenyl product, confirming the high quality of the starting material.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This guide validates a new synthetic route for this compound that offers significant advantages over traditional methods. The direct, late-stage bromination of Methyl 4-fluoro-2-methylbenzoate (Route B) is a superior strategy, characterized by:
-
Improved Step Economy: A one-step process from a readily available precursor.
-
Higher Overall Yield and Shorter Reaction Times: Leading to increased throughput.
-
Enhanced Safety Profile: Avoiding the use of highly toxic alkylating agents like methyl iodide.
The successful application of the product in a demanding Suzuki-Miyaura coupling reaction provides robust validation of its quality and reactivity. For researchers and drug development professionals, adopting this streamlined route can accelerate discovery timelines and improve the overall efficiency of the chemical supply chain.
References
-
2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1 | Ossila. Ossila.
-
This compound synthesis - ChemicalBook. ChemicalBook.
-
Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.
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Methyl 4-bromo-2-fluoro-6-methoxybenzoate - MySkinRecipes. MySkinRecipes.
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Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Chemistry LibreTexts.
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Methyl 4-Bromo-2-fluoro-6-methylbenzoate - CAS 1427409-40-2. Smolecule.
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Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents. Google Patents.
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Synthesis of methyl 4-bromo-2-methylbenzoate - PrepChem.com. PrepChem.com.
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Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate - ChemicalBook. ChemicalBook.
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Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem. PubChem.
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Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone - Benchchem. BenchChem.
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A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols | Organic Letters - ACS Publications. ACS Publications.
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia.
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Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich. Sigma-Aldrich.
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A Technical Guide to 2-Amino-4-bromo-6-nitrobenzoic Acid for Research Applications - Benchchem. BenchChem.
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Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. University of Windsor.
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
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Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde - Benchchem. BenchChem.
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. National Institutes of Health.
-
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PubMed Central. PubMed Central.
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Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem. BenchChem.
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Comparative Reactivity Profile: Methyl 2-bromo-4-fluoro-6-methylbenzoate
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Chemoselectivity, Steric Hindrance Analysis, and Orthogonal Functionalization
Executive Summary: The "Ortho-Effect" Advantage
Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS: 1427409-40-2) is not merely a halogenated building block; it is a specialized scaffold designed for introducing atropisomerism and metabolic stability into drug candidates.
In drug development, "cross-reactivity" for small molecule intermediates refers to chemoselectivity —the ability to react one functional group without interfering with others. This guide compares the target molecule against its non-methylated analog, Methyl 2-bromo-4-fluorobenzoate , to demonstrate how the 6-methyl group drastically alters the reactivity landscape, preventing unwanted side reactions (cross-reactivity) at the ester moiety while complicating Palladium-catalyzed couplings.
Key Differentiator: The 6-methyl substituent forces the ester carbonyl out of planarity with the aromatic ring. This creates a "steric shield" that protects the ester from premature hydrolysis but imposes a "steric tax" on Suzuki-Miyaura couplings at the adjacent C2-position.
Comparative Analysis: Target vs. Analog
The following table contrasts the target molecule with its closest structural analog to highlight performance differences in standard medicinal chemistry workflows.
Table 1: Reactivity & Selectivity Profile
| Feature | Target: this compound | Comparator: Methyl 2-bromo-4-fluorobenzoate | Implication for Synthesis |
| Structure | Dense: C6-Methyl, C2-Bromo, C4-Fluoro | Open: C2-Bromo, C4-Fluoro, C6-H | Target requires high-energy ligands. |
| Ester Hydrolysis | Slow (Sterically Shielded): | Fast: Prone to hydrolysis under mild basic conditions. | Target offers superior stability during multi-step sequences. |
| Suzuki Coupling (C2) | Difficult: Requires bulky, electron-rich ligands (e.g., SPhos, XPhos). | Standard: Works with simple ligands (e.g., PPh3, dppf). | Target has lower "cross-reactivity" (homocoupling) but lower yields if unoptimized. |
| SNAr (C4) | High Selectivity: F is activated; Br is sterically crowded. | Mixed Reactivity: Competition between C4-F and C2-Br displacement possible. | Target allows cleaner C4 functionalization. |
| Atropisomerism | High Potential: 2,6-substitution creates rotational barriers. | None: Freely rotating. | Target is essential for axially chiral ligands/drugs. |
Cross-Reactivity & Selectivity Pathways
The primary challenge with poly-functionalized benzoates is ensuring the reaction occurs only at the desired site. The diagram below maps the divergent pathways, highlighting where "cross-reactivity" (unwanted side reactions) occurs and how the 6-methyl group influences this.
Figure 1: Divergent reactivity map showing how the 6-methyl group suppresses ester hydrolysis (Pathway C) and modulates C2-coupling (Pathway A), enhancing chemoselectivity at C4.
Experimental Protocols
To validate the selectivity profile, we recommend the following "Stress Test" protocols. These are designed to prove the orthogonality of the functional groups.
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Overcome the steric hindrance at C2 without affecting the C4-fluoro or ester groups.
Rationale: Standard conditions (Pd(PPh3)4) often fail or result in dehalogenation due to the 6-methyl/2-bromo clash. We utilize the Buchwald Precatalyst system to facilitate oxidative addition in hindered environments [1].
-
Reagents:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.5 eq)
-
Catalyst: XPhos Pd G2 (2-5 mol%) — Critical for steric bulk.
-
Base: K3PO4 (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
Charge a reaction vial with substrate, boronic acid, catalyst, and base.
-
Evacuate and backfill with Argon (3x).
-
Add degassed solvent.
-
Heat to 80°C for 4–16 hours. (Note: Non-methylated analogs react at 60°C; the 6-Me requires higher energy).
-
Monitor by LCMS for consumption of starting material and absence of proto-dehalogenation byproducts.
-
-
Validation Check: If >10% starting material remains after 16h, switch to Sphos Pd G2 , which offers a tighter binding pocket for ortho-substituted aryl halides.
Protocol B: Chemoselective SNAr Displacement
Objective: Selectively displace the C4-Fluorine without hydrolyzing the ester.
Rationale: The 6-methyl group protects the ester from nucleophilic attack, allowing the use of stronger nucleophiles than would be possible with the non-methylated analog [2].
-
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base: DIPEA (2.0 eq)
-
Solvent: DMSO or NMP (anhydrous)
-
-
Procedure:
-
Dissolve substrate in DMSO (0.5 M).
-
Add DIPEA and Morpholine.
-
Heat to 100°C .
-
Comparison Point: The non-methylated analog (Methyl 2-bromo-4-fluorobenzoate) often suffers from competitive ester cleavage or amidation at this temperature. The 6-methyl variant should show >95% selectivity for C4-F displacement.
-
Workflow: Selectivity Profiling
This workflow illustrates the decision logic for researchers determining if this scaffold is appropriate for their library synthesis.
Figure 2: Decision tree for scaffold selection and ligand optimization based on steric requirements.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research.
-
Sigma-Aldrich. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate Product Page (CAS 1427409-40-2).[1][2][3] Sigma-Aldrich Catalog.
-
PubChem. (n.d.). Compound Summary: Methyl 4-bromo-2-fluoro-6-methylbenzoate.[1][2][3] National Library of Medicine.
-
Sandtorv, A. H. (2015). Transition Metal-Catalyzed C–H Activation of Indoles. Advanced Synthesis & Catalysis (Contextual reference for steric activating groups).
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The Strategic Synthesis of Isoquinolones: An In-depth Comparison of Precursors and Pathways
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The isoquinolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds. The efficient construction of this privileged heterocycle is a critical task in drug discovery and development. While a multitude of synthetic routes have been established, the choice of precursor and methodology profoundly impacts the overall efficiency, substrate scope, and scalability of the synthesis. This guide provides a critical comparison of various approaches to isoquinolone synthesis, with a special focus on the potential utility of Methyl 2-bromo-4-fluoro-6-methylbenzoate as a precursor, benchmarked against established and contemporary synthetic strategies.
The Untapped Potential of this compound: A Modern Approach
While not yet explicitly documented in the literature for isoquinolone synthesis, this compound represents a highly promising starting material. Its utility lies in a plausible and efficient two-step conversion to a key intermediate, a substituted 2-bromobenzamide, which can then undergo transition-metal-catalyzed annulation. This pathway offers a modular and convergent approach to highly substituted isoquinolones.
The proposed synthetic strategy unfolds in two key stages:
-
Amidation: The initial step involves the conversion of the methyl ester to the corresponding primary amide. This transformation is typically straightforward and high-yielding, achievable through various methods, including reaction with ammonia or a protected ammonia equivalent.[]
-
Transition-Metal-Catalyzed Annulation: The resulting 2-bromo-4-fluoro-6-methylbenzamide is an ideal substrate for modern cross-coupling reactions. Specifically, nickel- or palladium-catalyzed annulation with alkynes provides a direct route to the isoquinolone core.[2] This step is characterized by its high functional group tolerance and the ability to introduce diverse substituents at the C3 and C4 positions of the isoquinolone ring, dictated by the choice of alkyne.
Hypothetical Protocol: Isoquinolone Synthesis from this compound
Part A: Synthesis of 2-bromo-4-fluoro-6-methylbenzamide
-
To a solution of this compound (1.0 equiv) in methanol, a saturated solution of ammonia in methanol is added.
-
The reaction mixture is stirred in a sealed vessel at a temperature ranging from ambient to 80 °C, monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or silica gel chromatography to yield the desired 2-bromo-4-fluoro-6-methylbenzamide.
Part B: Nickel-Catalyzed Annulation with an Alkyne
-
To an oven-dried flask are added 2-bromo-4-fluoro-6-methylbenzamide (1.0 equiv), the chosen alkyne (2.0 equiv), a nickel catalyst such as Ni(dppe)Br2 (10 mol%), and a zinc reductant (2.0 equiv).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvent (e.g., acetonitrile) and a base (e.g., triethylamine, 3.0 equiv) are added.
-
The reaction mixture is heated to a temperature typically between 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction is quenched, and the product is extracted.
-
The crude product is purified by column chromatography to afford the target isoquinolone.
A Comparative Analysis of Synthetic Strategies
To objectively evaluate the merits of utilizing this compound, it is essential to compare this proposed route with established methods for isoquinolone synthesis. This section will dissect three prominent alternatives: Rhodium-Catalyzed C-H Activation, the Bischler-Napieralski Reaction, and the Pictet-Spengler Reaction.
| Method | Precursor(s) | Key Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |
| Proposed: Annulation of Substituted 2-Bromobenzamide | This compound, Alkyne | Ni or Pd catalyst, Base, Reductant | Good to Excellent | High functional group tolerance, Modular (diversity from alkyne), Convergent synthesis. | Two-step process from the ester, Potential for catalyst poisoning with certain substrates. |
| Rhodium-Catalyzed C-H Activation [3] | Benzamide, Alkyne | [RhCp*Cl2]2, CsOAc, Oxidant (e.g., Cu(OAc)2) | Good to Excellent | Atom-economical, Direct functionalization of C-H bonds, High regioselectivity with many substrates. | Requires a directing group on the amide, Catalyst can be expensive, May require an external oxidant. |
| Bischler-Napieralski Reaction [4] | β-Arylethylamide | Dehydrating agent (e.g., POCl3, P2O5) | Moderate to Good | Well-established, often high-yielding for electron-rich systems. | Requires harsh acidic conditions, Limited to electron-rich aromatic rings, Precursor synthesis can be multi-step. |
| Pictet-Spengler Reaction & Oxidation [5] | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst, Oxidizing agent | Moderate to Good | Forms tetrahydroisoquinolines which can be useful, Milder conditions than Bischler-Napieralski. | Two-step process to obtain the isoquinolone, Oxidation step can have variable yields, Limited to certain substitution patterns. |
Visualizing the Synthetic Pathways
To further clarify the mechanistic underpinnings of these synthetic strategies, the following diagrams illustrate the core transformations.
Caption: Proposed two-step synthesis of a substituted isoquinolone from this compound.
Caption: Overview of three established alternative routes to isoquinolones.
In-Depth Experimental Protocols for Alternative Syntheses
For a direct comparison of practical considerations, detailed experimental protocols for the alternative methods are provided below.
Protocol 2: Rhodium-Catalyzed C-H Activation of a Benzamide[3]
-
To a screw-capped vial, add the benzamide (0.5 mmol), the alkyne (1.0 mmol), [RhCp*Cl2]2 (0.0125 mmol, 2.5 mol%), and CsOAc (1.0 mmol).
-
The vial is purged with argon, and methanol (2.0 mL) is added.
-
The reaction mixture is stirred at 60 °C for 24 hours.
-
After cooling, the mixture is filtered through a pad of celite, and the solvent is evaporated.
-
The residue is purified by flash column chromatography on silica gel to afford the isoquinolone product.
-
Reported Yields: Generally good to excellent, often exceeding 80%.
-
Protocol 3: Bischler-Napieralski Reaction[4]
-
A solution of the β-arylethylamide (1.0 equiv) in anhydrous acetonitrile is prepared.
-
Phosphorus oxychloride (POCl3, 3.0-5.0 equiv) is added dropwise at 0 °C.
-
The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
The mixture is cooled, and the excess POCl3 is carefully quenched with ice water.
-
The aqueous solution is basified with a strong base (e.g., NaOH or K2CO3) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried and concentrated. The crude dihydroisoquinoline is then subjected to oxidation (e.g., with Pd/C in a suitable solvent under air or with another oxidant) to afford the isoquinolone.
-
Reported Yields: Can be high, particularly for electron-rich systems, but the two-step process can lower the overall yield.
-
Protocol 4: Pictet-Spengler Reaction and Subsequent Oxidation[5]
-
The β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) are dissolved in a suitable solvent (e.g., toluene or dichloromethane).
-
An acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid) is added, and the mixture is stirred at a temperature ranging from ambient to reflux until imine formation and cyclization are complete.
-
The reaction is worked up by neutralization and extraction.
-
The crude tetrahydroisoquinoline is then dissolved in a suitable solvent, and an oxidizing agent (e.g., MnO2, DDQ, or Pd/C with a hydrogen acceptor) is added.
-
The mixture is stirred until the oxidation is complete.
-
The reaction mixture is filtered, and the solvent is removed to yield the crude isoquinolone, which is then purified by chromatography.
-
Reported Yields: Variable, depending on both the cyclization and oxidation steps.
-
Conclusion: Is this compound the Optimal Choice?
Based on this comparative analysis, there is no single "best" precursor for all isoquinolone syntheses. The optimal choice is contingent on the specific target molecule, desired substitution patterns, and available resources.
This compound emerges as a highly strategic precursor for the synthesis of complex isoquinolones. The proposed pathway via amidation and transition-metal-catalyzed annulation offers significant advantages in terms of modularity and convergence . The ability to introduce a wide variety of substituents through the alkyne coupling partner makes this route particularly attractive for generating libraries of analogues in a drug discovery setting. The fluorine and methyl substituents on the benzoate ring can also serve to modulate the electronic properties and steric environment of the final isoquinolone product, offering fine-tuning of its biological activity.
In comparison:
-
Rhodium-catalyzed C-H activation is a powerful and atom-economical method but relies on the inherent reactivity of the C-H bond and the presence of a suitable directing group.
-
The Bischler-Napieralski and Pictet-Spengler reactions are classic and robust methods but are often limited by harsh reaction conditions and a narrower substrate scope, particularly for electron-deficient systems.
Therefore, for research and development programs that require the rapid synthesis of a diverse range of structurally complex isoquinolones, the development of a synthetic route starting from precursors like this compound is a highly compelling and forward-thinking strategy. Its potential for flexibility and efficiency in accessing novel chemical space marks it as a valuable tool for the modern medicinal chemist.
References
-
The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]
-
Isoquinolone Syntheses by Annulation Protocols. Available at: [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]
-
Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. Available at: [Link]
-
Amide synthesis by acylation. Available at: [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Available at: [Link]
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. Available at: [Link]
-
Recent Advances in Transition Metal-Catalyzed Alkyne Annulations: Applications in Organic Synthesis. Available at: [Link]
-
Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones. Available at: [Link]
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Available at: [Link]
-
Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. Available at: [Link]
-
Pictet-Spengler Isoquinoline Synthesis. Available at: [Link]
-
Isoquinolone formation by [4 + 2] intermolecular annulation of... | Download Scientific Diagram. Available at: [Link]
- Method for the synthesis of amides and related products from esters or ester-like compounds.
-
Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Available at: [Link]
-
Synthesis of isoquinolines - CUTM Courseware. Available at: [Link]
-
Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Available at: [Link]
-
Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. - YouTube. Available at: [Link]
-
Amidation of methyl benzoate with various amines. | Download Table. Available at: [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Available at: [Link]
-
Rhodium(III)-Catalyzed C–H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes. Available at: [Link]
-
Application of Bischler‐Napieralski reaction is isoquinoline synthesis. Available at: [Link]
-
Ruthenium-catalyzed synthesis of isoquinolones with 8-aminoquinoline as a bidentate directing group in C-H functionalization. Available at: [Link]
-
Synthesis of highly substituted isoquinolone derivatives by nickel-catalyzed annulation of 2-halobenzamides with alkynes. Available at: [Link]
Sources
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- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-bromo-4-fluoro-6-methylbenzoate
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible science that protects researchers, the community, and the environment. This guide provides an in-depth, procedural framework for the safe disposal of Methyl 2-bromo-4-fluoro-6-methylbenzoate, moving beyond simple steps to explain the causality behind each recommendation.
This compound, a halogenated aromatic ester, requires specific handling due to its chemical properties and potential hazards. Adherence to these protocols is essential for maintaining a safe and compliant laboratory environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol is enacted, a thorough understanding of the compound's inherent risks is paramount. This compound is not a benign substance; its hazard profile dictates the stringent handling and disposal measures required. The Safety Data Sheet (SDS) is the primary source for this information.[1][2][3]
Table 1: Hazard Profile of this compound and Structurally Similar Compounds
| Hazard Category | Description | Rationale for Caution |
| Acute Toxicity (Oral) | Toxic if swallowed.[4] Ingestion can lead to significant adverse health effects, potentially including convulsions or loss of consciousness.[5] | Accidental ingestion via contaminated hands or materials is a primary risk. Strict hygiene practices are non-negotiable. |
| Skin Corrosion/Irritation | May cause skin irritation.[5] Prolonged contact can lead to redness and discomfort. | Direct contact must be avoided through the consistent use of appropriate personal protective equipment (PPE). |
| Serious Eye Damage/Irritation | Can cause serious eye irritation or pain.[5] | Chemical splashes pose a significant risk to vision. Eye protection is mandatory. |
| Hazardous Combustion Products | Thermal decomposition can release toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen halides (hydrogen bromide, hydrogen fluoride).[1] | In the event of a fire, these decomposition products are a severe inhalation hazard. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. Discharge into drains or rivers must be strictly avoided.[5][6] | Improper disposal can lead to long-term environmental contamination. |
This risk profile forms a self-validating system for the subsequent protocols. The requirement for sealed, labeled containers, for instance, directly mitigates the risks of ingestion, inhalation, and environmental release.
The Core Directive: Segregation of Halogenated Waste
The single most important principle in the disposal of this compound is its classification as a halogenated organic compound .[7] The presence of bromine and fluorine atoms in its structure mandates that it be segregated from non-halogenated waste streams.[8][9][10]
Causality Behind Segregation:
-
Treatment Incompatibility: Halogenated solvents require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., HBr, HF) produced during combustion.[7] Mixing them with non-halogenated solvents, which are often recycled or used for fuel blending, contaminates the entire waste stream.[10]
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), sets forth strict regulations for the management of hazardous waste.[11][12] Mischaracterizing or mixing waste types can lead to significant regulatory penalties.
-
Economic Impact: The cost to incinerate halogenated waste is substantially higher—often double—that of managing non-halogenated waste.[10] Proper segregation is a key component of cost-effective laboratory management.
Under no circumstances should this chemical or its residues be disposed of down the drain.[8][13]
Step-by-Step Disposal Protocols
These protocols provide clear, actionable steps for researchers. Every laboratory's Chemical Hygiene Plan (CHP), as required by the Occupational Safety and Health Administration (OSHA), should incorporate these or similar procedures.[14][15]
Protocol 3.1: Routine Disposal of Unused or Waste this compound
This procedure applies to the chemical in its pure form or as a concentrated solution.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:
-
Nitrile gloves (inspect prior to use).[4]
-
Safety glasses or goggles.
-
A flame-resistant lab coat.
-
-
Work Area: All transfers of this waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[1]
-
Select the Correct Waste Container:
-
Waste Transfer:
-
Carefully pour the waste into the container using a funnel to prevent spills.
-
If transferring a solid, use a spatula and avoid creating dust.[4]
-
-
Secure and Log:
-
Storage: Store the sealed container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials like strong acids, bases, and oxidizing agents.[1]
Protocol 3.2: Disposal of Dilute Solutions and Contaminated Materials
This applies to reaction mixtures, contaminated consumables (e.g., pipette tips, silica gel), and spill cleanup debris.
-
Aqueous Solutions: Dilute aqueous solutions containing this compound must still be treated as halogenated waste. Do not dispose of them down the drain. Collect them in the designated halogenated waste container.
-
Contaminated Solids:
-
Collect contaminated solids (e.g., absorbent pads, gloves, weighing paper) in a separate, clearly labeled, sealed plastic bag or container.
-
Label the container as "Solid Halogenated Waste" and list the chemical contaminant.
-
-
Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: For a liquid spill, cover with an inert absorbent material such as vermiculite, sand, or dry earth.[1][4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[1][16]
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.
-
Label and Dispose: Label the container with its contents (e.g., "Vermiculite contaminated with this compound") and manage it as halogenated hazardous waste.
-
Disposal Decision Workflow
The following diagram outlines the logical process for correctly categorizing and disposing of waste related to this compound.
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- 14. osha.gov [osha.gov]
- 15. nps.edu [nps.edu]
- 16. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for Methyl 2-bromo-4-fluoro-6-methylbenzoate
This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS No. 1427409-40-2).[1][2][3] As a research and development professional, your safety is paramount. This document is structured to provide immediate, actionable guidance rooted in established safety principles to ensure the safe and effective use of this compound in your laboratory.
Immediate Hazard Assessment
This compound is a halogenated aromatic ester that requires careful handling due to its potential health hazards.[4] Understanding these risks is the foundation of a safe experimental workflow.
GHS Hazard Classifications: [4]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[4]
-
Skin Irritation (Category 2): Causes skin irritation (H315).[4]
-
Eye Irritation (Category 2A): Causes serious eye irritation (H319).[4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation (H335).[4]
The primary routes of exposure are dermal contact, eye contact, inhalation, and ingestion.[5] Symptoms of exposure may include redness and pain at the site of contact, severe eye irritation, and respiratory tract irritation.[4][6] Ingestion can lead to more severe health consequences.[4][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Handling (mg to low g) in a Fume Hood | Chemical splash goggles.[7] | Nitrile or neoprene gloves.[7] | Fully buttoned laboratory coat. | Not generally required if work is performed in a certified chemical fume hood. |
| Large-Scale Handling or Potential for Splashing | Chemical splash goggles and a face shield.[7] | Double-gloving with nitrile or neoprene gloves. | Chemical-resistant apron over a laboratory coat. | Consider a full-face air-purifying respirator if there is a risk of aerosol generation.[7] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or coveralls.[7] | Full-face air-purifying respirator with appropriate cartridges. |
Always inspect your PPE for any signs of damage before use and dispose of single-use items properly after handling the chemical.
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation and PPE:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Don the appropriate PPE as outlined in the table above.
-
Ensure a safety shower and eyewash station are readily accessible.
-
-
Handling in a Fume Hood:
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Use compatible labware (e.g., glass, PTFE) to prevent degradation and potential reactions.
-
Keep containers of the chemical closed when not in use.
-
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.[2]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked with the appropriate hazard warnings.
-
-
Decontamination:
-
After handling, thoroughly wash your hands and any exposed skin with soap and water.
-
Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., ethanol, acetone) followed by soap and water.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Disposal Plan
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Waste Collection:
-
Collect all chemical waste in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Disposal:
-
Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues.
References
- Capot Chemical. (2015, December 2). MSDS of Methyl 2-bromo-4-fluorobenzoate.
- Apollo Scientific. (2023, February 24). SAFETY DATA SHEET METHYL 4-BROMO-2-FLUORO-6-HYDROXYBENZOATE.
- PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Chemsrc. (2025, August 24). Methyl 4-bromo-2-methylbenzoate | CAS#:99548-55-7.
- 3ASenrise. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate, 97%.
- BLD Pharm. (n.d.). 1427409-40-2|Methyl 4-bromo-2-fluoro-6-methylbenzoate.
- Aribo Biotechnology. (n.d.). 1427409-40-2 | Methyl 4-bromo-2-fluoro-6-methylbenzoate.
- King-Pharm. (n.d.). methyl 4-bromo-2-fluoro-6-methylbenzoate [1427409-40-2].
Sources
- 1. 1427409-40-2 | Methyl 4-bromo-2-fluoro-6-methylbenzoate [3asenrise.com]
- 2. 1427409-40-2|Methyl 4-bromo-2-fluoro-6-methylbenzoate|BLD Pharm [bldpharm.com]
- 3. methyl 4-bromo-2-fluoro-6-methylbenzoate [1427409-40-2] | King-Pharm [king-pharm.com]
- 4. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-bromo-2-methylbenzoate | CAS#:99548-55-7 | Chemsrc [chemsrc.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. epa.gov [epa.gov]
- 8. capotchem.com [capotchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
